PLP (180-199)
描述
BenchChem offers high-quality PLP (180-199) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PLP (180-199) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C92H145N23O30S |
|---|---|
分子量 |
2085.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C92H145N23O30S/c1-12-44(5)69(86(138)97-36-68(125)100-60(37-116)80(132)104-59(92(144)145)32-43(3)4)110-82(134)63(40-119)105-75(127)46(7)98-79(131)61(38-117)108-88(140)71(48(9)121)113-78(130)56(26-19-20-30-93)101-81(133)62(39-118)107-85(137)66-27-21-31-115(66)91(143)58(33-51-22-15-14-16-23-51)103-74(126)47(8)99-87(139)70(45(6)13-2)111-83(135)64(41-120)106-77(129)57(28-29-67(95)124)102-84(136)65(42-146)109-89(141)72(49(10)122)114-90(142)73(50(11)123)112-76(128)54(94)34-52-35-96-55-25-18-17-24-53(52)55/h14-18,22-25,35,43-50,54,56-66,69-73,96,116-123,146H,12-13,19-21,26-34,36-42,93-94H2,1-11H3,(H2,95,124)(H,97,138)(H,98,131)(H,99,139)(H,100,125)(H,101,133)(H,102,136)(H,103,126)(H,104,132)(H,105,127)(H,106,129)(H,107,137)(H,108,140)(H,109,141)(H,110,134)(H,111,135)(H,112,128)(H,113,130)(H,114,142)(H,144,145)/t44-,45-,46-,47-,48+,49+,50+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,69-,70-,71-,72-,73-/m0/s1 |
InChI 键 |
HRTWAFBGWSMYIY-UCNXJJGYSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
产品来源 |
United States |
Foundational & Exploratory
The Role of Proteolipid Protein Peptide (180-199) in Experimental Autoimmune Encephalomyelitis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Experimental Autoimmune Encephalomyelitis (EAE) stands as the most characterized and utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE through immunization with specific myelin-derived peptides is a cornerstone of MS research, allowing for the detailed study of autoimmune mechanisms and the preclinical evaluation of novel therapeutics. Among the key encephalitogenic antigens, the proteolipid protein (PLP) peptide spanning amino acids 180-199 has been identified as a potent inducer of EAE in certain mouse strains. This technical guide provides an in-depth examination of the role of PLP (180-199), detailing the immunological pathways it triggers, summarizing key quantitative outcomes from preclinical studies, and providing standardized experimental protocols.
Introduction to PLP (180-199) as an Encephalitogenic Epitope
Proteolipid protein (PLP) is the most abundant protein within the myelin sheath of the central nervous system (CNS).[1] The peptide fragment corresponding to amino acids 180-199 (PLP 180-199) has been identified as a critical encephalitogenic epitope, particularly in BALB/c and SJL mouse strains.[2][3] Its administration, when emulsified with a powerful adjuvant, triggers a robust autoimmune response directed against the CNS. This response is primarily mediated by CD4+ T cells that recognize the PLP (180-199) peptide presented by antigen-presenting cells (APCs).[4][5] The resulting pathology, characterized by inflammatory infiltration, demyelination, and axonal damage in the CNS, closely mimics the pathological hallmarks of MS.[2][6]
The disease course induced by PLP (180-199) is notably dependent on the genetic background of the mouse strain. Immunization results in a chronic, progressive disease in BALB/c and C57BL/6 mice, while it induces a relapsing-remitting EAE phenotype in the SJL/J strain, making it a versatile tool for modeling different clinical courses of MS.[3][7]
Immunological Signaling Pathway
The induction of EAE by PLP (180-199) initiates a well-defined cascade of immunological events. The process begins with the subcutaneous injection of the peptide, which is then processed by local APCs. These APCs migrate to draining lymph nodes to activate myelin-specific T cells, which subsequently travel to the CNS to mediate pathology.
Caption: PLP (180-199) is processed by APCs, leading to Th1/Th17 cell activation, CNS infiltration, and demyelination.
Quantitative Data Summary
The clinical and immunological outcomes of PLP (180-199)-induced EAE are quantifiable, providing robust endpoints for therapeutic evaluation. Key metrics include clinical disease score, incidence, day of onset, and cytokine production profiles.
| Mouse Strain | Peptide Dose | Disease Course | Mean Max. Clinical Score | Key Cytokine Responses | Reference |
| BALB/c | 200 µg | Chronic | 3.3 (± SEM not stated) | IFN-γ, IL-17 production upon restimulation | [2] |
| SJL/J | Not specified | Relapsing-Remitting | Not specified | Not specified | [3][7] |
| BALB/c (B cell-deficient) | 200 µg | Chronic (more severe) | Higher than wild-type | Increased IFN-γ during chronic phase | [8][9] |
| BALB/c (T-bet-deficient) | Not specified | Resistant to EAE | Minimal to none | Reduced IFN-γ, Increased IL-10 | [5] |
| BALB/c (IL-9-deficient) | Not specified | Resistant to EAE | Minimal to none | Reduced IL-17 and IFN-γ production | [10] |
Table 1: Summary of Quantitative Outcomes in PLP (180-199) EAE Models.
Experimental Protocols & Workflow
Reproducibility in EAE studies is contingent on meticulous adherence to established protocols. Below are methodologies for active EAE induction and clinical scoring.
Active EAE Induction Protocol (BALB/c or SJL/J Mice)
This protocol describes the active immunization of mice to induce EAE using PLP (180-199).
Materials:
-
PLP (180-199) peptide (synthesis purity >95%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
-
Pertussis toxin (PTX)
-
Female BALB/c or SJL/J mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the peptide solution with CFA. For example, mix 1 mL of peptide solution with 1 mL of CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on water.
-
-
Immunization:
-
Pertussis Toxin Administration:
EAE Clinical Scoring
Daily monitoring and scoring of clinical signs are critical for tracking disease progression.
Procedure:
-
Begin daily monitoring of mice for clinical signs of EAE around day 7 post-immunization.[3]
-
Score each mouse based on a standardized 0-5 scale.
| Score | Clinical Signs |
| 0 | No clinical signs, normal activity. |
| 1 | Limp tail or isolated weakness of gait.[2] |
| 2 | Limp tail and hind limb weakness.[11] |
| 2.5 | Partial hind leg paralysis.[2] |
| 3 | Complete hind leg paralysis.[2] |
| 4 | Complete hind and fore limb paralysis.[2] |
| 5 | Moribund state or death.[2] |
Table 2: Standard EAE Clinical Scoring Scale.
Experimental Workflow Diagram
The overall experimental process from induction to analysis follows a standardized workflow.
Caption: Workflow for EAE studies: from immunization and monitoring to terminal immunological and histological analysis.
Conclusion
The PLP (180-199) peptide is an indispensable tool in the field of neuroimmunology, providing a robust and versatile method for inducing EAE and modeling key aspects of multiple sclerosis. Its use in chronic and relapsing-remitting disease models allows for a nuanced investigation into disease pathogenesis and the evaluation of therapeutic agents targeting distinct phases of the disease. A thorough understanding of the underlying immunological pathways, quantitative disease metrics, and standardized protocols outlined in this guide is essential for researchers aiming to leverage this model to its fullest potential in the pursuit of novel treatments for MS.
References
- 1. Experimental Allergic Encephalomyelitis, EAE Related Peptides [biosyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Autoimmune Encephalomyelitis in Mice | Neupsy Key [neupsykey.com]
- 4. redoxis.se [redoxis.se]
- 5. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to the PLP (180-199) Peptide: Sequence, Structure, and Immunological Significance
This technical guide provides a comprehensive overview of the proteolipid protein (PLP) peptide fragment 180-199, a key molecule in the study of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's characteristics, its role in experimental models, and relevant experimental protocols.
Peptide Characteristics
The PLP (180-199) peptide is a 20-amino acid fragment derived from myelin proteolipid protein, the most abundant protein in the CNS myelin sheath.[1][2] Its sequence and physicochemical properties are fundamental to its biological activity.
Table 1: Physicochemical Properties of PLP (180-199)
| Property | Value | Reference |
| Sequence (Three-letter code) | H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH | [3] |
| Sequence (One-letter code) | WTTCQSIAFPSKTSASIGSL | [1][4] |
| Molecular Formula | C₉₂H₁₄₄N₂₃O₃₀S | [5] |
| Molecular Weight | 2085.34 g/mol | [6] |
| CAS Number | 165549-58-6 | [1][6] |
Immunological Relevance and Role in Experimental Autoimmune Encephalomyelitis (EAE)
PLP (180-199) is a well-established encephalitogenic peptide, meaning it can induce an autoimmune response against the CNS, leading to a disease that mimics multiple sclerosis in animal models.[7][8] This model, known as experimental autoimmune encephalomyelitis (EAE), is a critical tool for studying the pathogenesis of MS and for the preclinical evaluation of potential therapies.[7]
The immunogenicity of PLP (180-199) is dependent on the genetic background of the animal model, particularly the Major Histocompatibility Complex (MHC) class II alleles, which present the peptide to CD4+ T helper cells.[9] The type of EAE induced (e.g., chronic progressive or relapsing-remitting) can also vary between different mouse strains.[7][10]
Table 2: EAE Induction with PLP (180-199) in Different Mouse Strains
| Mouse Strain | Typical Disease Course | Reference |
| BALB/c | Chronic Progressive | [7][10] |
| C57BL/6 | Chronic Progressive | [7][10] |
| SJL/J | Relapsing-Remitting | [10] |
The immune response to PLP (180-199) involves the activation of myelin-specific T cells, which proliferate and produce pro-inflammatory cytokines, leading to inflammation, demyelination, and axonal damage in the CNS.[11]
Table 3: Quantitative Data on the Immune Response to PLP (180-199)
| Parameter | Finding | Context | Reference |
| T-cell Frequency in MS Patients | Elevated frequency of T-cells recognizing PLP (180-199) during acute exacerbation (1.97x10⁻⁶) compared to remission (0.43x10⁻⁶). | Study on relapsing-remitting MS patients. | [12] |
| EAE Incidence in BALB/c Mice | Immunization with PLP (180-199) resulted in clinical EAE in 9 out of 15 mice. | Study to determine encephalitogenic epitopes of PLP in BALB/c mice. | [13] |
| Mean Maximal Clinical Score in EAE | A mean maximal clinical score of 3.3 was observed in BALB/c mice with EAE induced by PLP (180-199). | Study to determine encephalitogenic epitopes of PLP in BALB/c mice. | [13] |
| T-cell Proliferation | Lymphoid cells from PLP (180-199)-immunized B cell-deficient mice showed greater proliferation in response to overlapping and internal peptides during chronic disease compared to wild-type mice, suggesting epitope spreading. | Study on the role of B cells in PLP-induced EAE in BALB/c mice. | [11] |
| Cytokine Production (IFN-γ) | During chronic EAE, lymphoid cells from B cell-deficient mice produced more IFN-γ in response to overlapping and internal PLP peptides compared to wild-type mice. | Study on the role of B cells in PLP-induced EAE in BALB/c mice. | [11] |
| Cytokine Production (IL-10) | Wild-type mice produced significantly more IL-10 in response to PLP (180-199) than B cell-deficient mice. | Study on the role of B cells in PLP-induced EAE in BALB/c mice. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving PLP (180-199). The following sections provide step-by-step protocols for key experimental procedures.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in mice using PLP (180-199).
Materials:
-
PLP (180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Susceptible mouse strain (e.g., BALB/c, C57BL/6, or SJL/J), 8-12 weeks old
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the peptide solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank of each mouse (50 µL per site). This delivers a total of 100 µg of PLP (180-199) per mouse.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and again 48 hours later (day 2), administer 200-300 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal injection. PTX acts as an adjuvant to enhance the autoimmune response.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Materials:
-
Spleen and lymph nodes from immunized mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
PLP (180-199) peptide
-
Concanavalin A (ConA) as a positive control
-
³H-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Isolation:
-
At a desired time point post-immunization (e.g., day 10 for priming phase or later for chronic phase), euthanize the mice and aseptically remove the spleen and draining lymph nodes (inguinal and axillary).
-
Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer.
-
Lyse red blood cells from the spleen using an ACK lysis buffer.
-
Wash the cells with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing the PLP (180-199) peptide at various concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Include control wells with medium alone (negative control) and ConA (2.5 µg/mL, positive control).
-
Culture the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
³H-Thymidine Incorporation:
-
During the last 18-24 hours of culture, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium alone) wells.
-
Cytokine Production Assay (ELISA)
This protocol is for measuring the concentration of specific cytokines in the supernatant of cultured T-cells.
Materials:
-
Supernatants from the T-cell proliferation assay cultures
-
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-4, IL-10, IL-17)
-
ELISA plate reader
Procedure:
-
Supernatant Collection:
-
Before adding ³H-thymidine to the proliferation assay, carefully collect 50-100 µL of supernatant from each well.
-
The timing of collection can be optimized based on the cytokine of interest (e.g., 48 hours for IFN-γ, 72-96 hours for IL-4, IL-10, and IL-17).
-
Store the supernatants at -20°C or -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (the collected supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.
-
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.
References
- 1. Reactome | MHC class II antigen presentation [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MHC class II - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cd-genomics.com [cd-genomics.com]
- 9. Frontiers | Endogenous Antigen Presentation of MHC Class II Epitopes through Non-Autophagic Pathways [frontiersin.org]
- 10. T lymphocytes in autoimmunity - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. immunology.org [immunology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of PLP (180-199) in Multiple Sclerosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The pathology is driven by an aberrant immune response against components of the myelin sheath. Proteolipid protein (PLP) is the most abundant protein in the CNS myelin, and specific peptide fragments of PLP are implicated as key autoantigens.[1][2] This guide focuses on the mechanism of action of the PLP peptide fragment spanning amino acids 180-199.
PLP (180-199) is a potent encephalitogenic peptide used extensively in preclinical research to induce Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.[2][3] By administering this peptide, researchers can replicate key aspects of MS pathology, including CNS inflammation, demyelination, and progressive neurological deficits. Understanding the immunological cascade initiated by PLP (180-199) provides critical insights into MS pathogenesis and serves as a foundational tool for developing and testing novel therapeutic agents.
Core Mechanism of Action: The Immunological Cascade
The mechanism of action of PLP (180-199) centers on its ability to activate the adaptive immune system, specifically myelin-reactive T lymphocytes, which then orchestrate an inflammatory attack on the CNS.
Antigen Presentation and T Cell Activation
The process begins when antigen-presenting cells (APCs), such as dendritic cells or macrophages, uptake and process the PLP (180-199) peptide. The peptide is then presented on the APC surface by Major Histocompatibility Complex (MHC) class II molecules. Naive CD4+ T cells with a T cell receptor (TCR) that specifically recognizes the PLP (180-199)-MHC II complex become activated. This activation is the critical first step in the autoimmune response.
T Helper Cell Differentiation and Cytokine Production
Upon activation, naive CD4+ T cells differentiate into pro-inflammatory T helper (Th) subsets, primarily Th1 and Th17 cells.[4] This differentiation is influenced by the local cytokine milieu.
-
Th1 Cells: Produce interferon-gamma (IFN-γ), a potent activator of macrophages and a key driver of cell-mediated inflammation.
-
Th17 Cells: Secrete Interleukin-17 (IL-17), which recruits neutrophils and other inflammatory cells to the site of inflammation. IL-17 is strongly implicated in disrupting the blood-brain barrier (BBB).[5][6]
Recent studies also highlight a role for the Th9/Interleukin-9 (IL-9) axis. IL-9 is crucial for optimal T-cell activation and Th17 differentiation.[7][8] Mice deficient in IL-9 show significantly reduced EAE severity, fewer CNS-infiltrating immune cells, and lower production of IL-17 and IFN-γ.[6][7][9]
CNS Infiltration and Demyelination
Activated, myelin-reactive T cells cross the compromised BBB and enter the CNS. Once inside, they are reactivated by local APCs (like microglia) presenting myelin antigens. This triggers a cascade of inflammation, characterized by the recruitment of additional immune cells (macrophages, B cells), the activation of microglia and astrocytes, and the release of cytotoxic molecules. This inflammatory milieu directly damages oligodendrocytes and the myelin sheath, leading to demyelination and axonal damage, which manifest as the clinical symptoms of EAE.[5]
The Role of B Cells and Epitope Spreading
While T cells are central, B cells also play a complex role. Studies using B cell-deficient mice immunized with PLP (180-199) have shown a more severe disease course.[10][11] This suggests a regulatory or protective function of B cells in this model, possibly through the production of anti-inflammatory cytokines like IL-10.[10] The absence of B cells is also associated with "epitope spreading," where the immune response broadens to recognize other myelin epitopes beyond the initial immunizing PLP (180-199) peptide. This phenomenon may contribute to the chronic and progressive nature of the disease.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using the PLP (180-199) peptide.
Table 1: EAE Induction and Disease Course in Different Mouse Strains
| Mouse Strain | Immunizing Peptide | Typical Disease Course | Reference |
|---|---|---|---|
| BALB/c | PLP (180-199) | Chronic | [3][12] |
| C57BL/6 | PLP (180-199) | Chronic | [5][12] |
| SJL/J | PLP (180-199) | Relapsing-Remitting |[5][12] |
Table 2: Impact of Immune Cell Subsets on PLP (180-199)-Induced EAE
| Condition | Key Observation | Effect on EAE | Cytokine Changes | Reference |
|---|---|---|---|---|
| B cell deficiency (BALB/c) | Absence of B cells | More severe clinical course | Increased IFN-γ; Decreased IL-10 | [10] |
| IL-9 deficiency | Absence of IL-9 signaling | Significantly less severe EAE | Decreased IL-17 and IFN-γ; Increased IL-10 |[6][7][8] |
Table 3: T Cell Reactivity in Human MS Patients
| Peptide Region | Patient Group | Observation | Reference |
|---|---|---|---|
| PLP (184-199) | Relapsing-Remitting/Secondary Progressive MS | Increased frequency of T cell proliferative responses compared to controls. | [13][14] |
| PLP (184-199) | Relapsing-Remitting MS | Surges in T cell reactivity sometimes precede clinical relapses. |[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol: Active EAE Induction in Mice with PLP (180-199)
This protocol describes the standard method for inducing active EAE in mice.
Materials:
-
PLP (180-199) peptide (synthesis purity >95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female mice, 8-12 weeks old (e.g., BALB/c, C57BL/6)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with CFA (containing 4 mg/mL M. tuberculosis).
-
Emulsify by sonication or vigorous mixing until a thick, stable emulsion is formed (a drop does not disperse in water).
-
-
Immunization (Day 0):
-
Anesthetize mice according to approved institutional protocols.
-
Inject 100-200 µL of the emulsion subcutaneously (s.c.) over two sites on the flank. The final dose is typically 100-200 µg of peptide per mouse.[3][10]
-
Administer 200-300 ng of PTX intraperitoneally (i.p.) or intravenously (i.v.) in 100 µL of PBS.[10]
-
-
Second PTX Injection:
-
Administer a second dose of PTX (200-300 ng) 48-72 hours after the initial immunization.[10]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.
-
Score disease severity using a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PLP (180-199) - 1 mg, 1 mg | Labscoop [labscoop.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future [frontiersin.org]
- 5. oaepublish.com [oaepublish.com]
- 6. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. IL-9 is important for T-cell activation and differentiation in autoimmune inflammation of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Autoimmune Encephalomyelitis in Mice | Neupsy Key [neupsykey.com]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. academic.oup.com [academic.oup.com]
Immunogenicity of Proteolipid Protein Fragment 180-199: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. Specific fragments of PLP, particularly the amino acid sequence 180-199, have been identified as potent immunogenic epitopes. This peptide is widely utilized in neuroscience and immunology research to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).[1][2] Understanding the immunogenic properties of PLP 180-199 is crucial for researchers studying the mechanisms of autoimmune demyelinating diseases and for professionals in drug development seeking to create targeted therapies. This technical guide provides a comprehensive overview of the immunogenicity of PLP fragment 180-199, including its physicochemical properties, detailed experimental protocols, and a summary of the expected immunological responses.
Physicochemical Properties of PLP 180-199
The proteolipid protein fragment 180-199 is a synthetic peptide with the following sequence and properties:
| Property | Value |
| Amino Acid Sequence (Three-Letter Code) | H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH[3] |
| Amino Acid Sequence (One-Letter Code) | WTTCQSIAFPSKTSASIGSL[4] |
| Molecular Formula | C92H144N23O30S[5] |
| Molecular Weight | 2084.37 g/mol [5] |
| Purity (Typical) | ≥95% by HPLC[6] |
| Appearance | Lyophilized white powder[6] |
| Storage Conditions | Store at -20°C for long-term storage.[5] Shipped at 4°C.[5] |
Immunogenicity and EAE Induction
PLP 180-199 is a well-established encephalitogenic determinant capable of inducing EAE in susceptible mouse strains.[5] The nature of the induced disease varies depending on the genetic background of the mouse.
-
BALB/c (H-2d) Mice: Immunization with PLP 180-199 typically induces a chronic, non-relapsing form of EAE.[7][8]
-
SJL/J (H-2s) Mice: In this strain, immunization with PLP 180-199 leads to a relapsing-remitting course of EAE, which more closely mimics the disease progression in a subset of MS patients.[7]
The immunogenicity of PLP 180-199 is T-cell mediated, primarily driven by CD4+ T helper cells that recognize the peptide presented by MHC class II molecules on antigen-presenting cells (APCs).[1] In humans, epitopes within the 180-199 region of PLP are recognized by T cells and are noted for their promiscuous binding to a range of MHC class II molecules.[9]
Quantitative Data on Immunological Responses
The cellular immune response to PLP 180-199 is characterized by T-cell proliferation and the production of a specific profile of cytokines. Below are tables summarizing quantitative data from studies using this peptide.
T-Cell Proliferation in Response to PLP 180-199
T-cell proliferation is a key measure of the cellular immune response to an antigen. It is often quantified using a [3H]-thymidine incorporation assay and expressed as a Stimulation Index (S.I.), which is the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.
Table 1: T-Cell Proliferation in PLP 180-199-Immunized BALB/c Mice
| Cell Source | Timepoint | Antigen | Stimulation Index (S.I.) | Reference |
| Spleen Cells | 10-14 days post-immunization | PLP 180-199 | ~ 7.5 | [8] |
| Spleen Cells | 60-70 days post-immunization | PLP 180-199 | ~ 6.0 | [8] |
Cytokine Production in Response to PLP 180-199
The profile of cytokines produced by T-cells upon stimulation with PLP 180-199 indicates the nature of the immune response (e.g., Th1, Th2, or Th17).
Table 2: Cytokine Profile in PLP 180-199-Immunized Mice
| Mouse Strain | Cell Source | Timepoint | Cytokine | Concentration (pg/mL) | Reference |
| BALB/c (T-bet wild-type) | Spleen Cells | Day 15 post-immunization | IFN-γ | ~2000 | [10] |
| BALB/c (T-bet wild-type) | Spleen Cells | Day 30 post-immunization | IFN-γ | ~1500 | [10] |
| BALB/c (T-bet wild-type) | Spleen Cells | Day 15 post-immunization | IL-10 | ~200 | [10] |
| BALB/c (T-bet wild-type) | Spleen Cells | Day 30 post-immunization | IL-10 | ~250 | [10] |
| IL-9 wild-type | Lymph Node Cells | Day 10 post-immunization | IL-17 | ~1200 | [11] |
| IL-9 wild-type | Lymph Node Cells | Day 10 post-immunization | IFN-γ | ~800 | [11] |
| IL-9 wild-type | Lymph Node Cells | Day 10 post-immunization | IL-10 | ~150 | [11] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experiments involving PLP 180-199. The following sections provide comprehensive protocols for key experiments.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
This protocol describes the active induction of EAE in mice using PLP 180-199.
Materials:
-
PLP 180-199 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve PLP 180-199 in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the PLP 180-199 solution with an equal volume of CFA (containing 4 mg/mL of M. tuberculosis H37Ra).[7]
-
Emulsify by repeatedly drawing up and expelling the mixture through a syringe until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse, for a total of 200 µL (200 µg of PLP 180-199 per mouse).[8]
-
Administer 300 ng of PTX in 100 µL of PBS intravenously (i.v.) or intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48-72 hours later (Day 2).[8]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells isolated from immunized mice in response to in vitro re-stimulation with PLP 180-199.
Materials:
-
Spleens or lymph nodes from immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
PLP 180-199 peptide
-
[3H]-thymidine
-
96-well cell culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Isolation:
-
Aseptically remove spleens or draining lymph nodes from immunized mice (typically 10-14 days post-immunization).
-
Prepare a single-cell suspension by mechanical disruption through a cell strainer.
-
Lyse red blood cells from spleen preparations using an ACK lysis buffer.
-
Wash the cells with RPMI medium and resuspend to a concentration of 2.5 x 10^6 cells/mL.[8]
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of medium containing PLP 180-199 at various concentrations (e.g., 1, 5, 10 µg/mL) to the appropriate wells.
-
Include negative control wells (medium only) and positive control wells (e.g., Concanavalin A).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
[3H]-Thymidine Labeling and Measurement:
-
Add 0.5 µCi of [3H]-thymidine to each well for the final 18 hours of culture.[8]
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (S.I.) as: (mean cpm of antigen-stimulated wells) / (mean cpm of unstimulated wells).
-
Cytokine Analysis (ELISA)
This protocol is for measuring the concentration of cytokines in the supernatant of cultured T-cells.
Materials:
-
Supernatants from T-cell proliferation assay cultures
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-10, IL-17)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
Collect supernatants from the T-cell proliferation assay cultures at specific time points (e.g., 48 hours for IFN-γ, 72 hours for IL-17, and 96 hours for IL-10).[10][11]
-
Centrifuge the culture plates to pellet the cells and carefully collect the supernatant.
-
Store supernatants at -20°C or -80°C until use.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate for color development.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes involved in the immunogenic response to PLP 180-199 and the experimental workflows used to study it.
Caption: T-Cell activation by PLP 180-199.
Caption: Experimental workflow for EAE induction.
Caption: Workflow for T-cell proliferation and cytokine assays.
References
- 1. Targeting Myelin Proteolipid Protein to the MHC Class I Pathway by Ubiquitination Modulates the Course of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. PLP (180-199) - 1 mg, 1 mg | Labscoop [labscoop.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptidepharma.com [peptidepharma.com]
- 6. PLP (180-199) - 1 mg [anaspec.com]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
The PLP (180-199) Epitope: A Technical Guide to its Discovery and Immunological Significance in Autoimmune Demyelination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proteolipid protein (PLP) 180-199 epitope is a key immunodominant peptide implicated in the pathogenesis of autoimmune demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS). Its discovery as a potent encephalitogenic determinant in preclinical models has paved the way for a deeper understanding of the cellular and molecular mechanisms driving neuroinflammation. This technical guide provides a comprehensive overview of the discovery, immunological significance, and experimental investigation of the PLP (180-199) epitope. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuroimmunology and autoimmune disease.
Discovery and Significance
The discovery of the PLP (180-199) epitope arose from systematic efforts to identify the specific regions of myelin proteins that are targeted by the immune system in autoimmune encephalomyelitis. Early studies in the BALB/c mouse strain, which was initially considered resistant to Experimental Autoimmune Encephalomyelitis (EAE), were pivotal. Immunization of these mice with whole PLP protein was shown to induce disease. Subsequent investigations using overlapping synthetic peptides spanning the PLP sequence pinpointed the 180-199 region as a primary encephalitogenic determinant.[1][2]
The significance of the PLP (180-199) epitope lies in its ability to activate pathogenic CD4+ T helper (Th) cells, particularly of the Th1 and Th17 lineages.[3][4] These activated T cells, upon crossing the blood-brain barrier, initiate an inflammatory cascade within the CNS, leading to myelin destruction and the clinical manifestations of EAE. In humans, T cell reactivity to the PLP (180-199) region has been observed in patients with MS, suggesting its potential role in the human disease.[5] The amino acid sequence of the murine PLP (180-199) epitope is typically represented as H-Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu-OH.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the immunological effects of the PLP (180-199) epitope in preclinical EAE models.
Table 1: Encephalitogenic Activity of PLP Peptides in BALB/c Mice
| Peptide | Immunizing Dose (µg) | Disease Incidence | Mean Maximum Clinical Score |
| PLP (180-199) | 200 | 9/15 | 3.3 |
| PLP (185-206) | 400 | 7/21 | 3.7 |
| PLP (185-199) | 200 | 0/15 | 0 |
| PLP (178-191) | Not specified | 0/13 | 0 |
Data compiled from studies on the induction of EAE in BALB/c mice.[2][7]
Table 2: T-Cell Proliferation in Response to PLP Peptides in Immunized BALB/c Mice
| Stimulating Peptide | T-Cell Source | Assay | Result (Stimulation Index) |
| PLP (180-199) | Spleen and Lymph Nodes | ³H-Thymidine Incorporation | Predominant response |
| PLP (185-206) | Spleen and Lymph Nodes | ³H-Thymidine Incorporation | Lesser response |
| PLP (185-199) | Spleen and Lymph Nodes | ³H-Thymidine Incorporation | Lesser response |
Stimulation Index (S.I.) is calculated as the counts per minute (cpm) in the presence of the antigen divided by the cpm in the absence of the antigen.[8]
Table 3: Cytokine Production by Splenocytes from PLP (180-199)-Immunized Mice
| Cytokine | Condition | Relative Production Level |
| IFN-γ | Acute EAE | Elevated |
| TNF-α | Acute EAE | Elevated |
| IL-17 | - | Significantly higher in PDLIM2⁻/⁻ mice |
| IL-10 | Chronic EAE | Significantly higher in WT vs. B cell⁻/⁻ mice |
Cytokine levels were measured by ELISA from the supernatants of cultured splenocytes restimulated with PLP (180-199).[3][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the PLP (180-199) epitope.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in BALB/c mice using the PLP (180-199) peptide.
Materials:
-
PLP (180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female BALB/c mice (6-10 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA containing 4 mg/mL of M. tuberculosis H37Ra.
-
Create a stable water-in-oil emulsion by mixing the peptide solution and CFA. This can be achieved by repeatedly drawing the mixture into and expelling it from a syringe. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 10 post-immunization.
-
Score the disease severity using a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigen stimulation.
Materials:
-
Spleens and draining lymph nodes from immunized mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin
-
PLP (180-199) peptide
-
Concanavalin A (ConA) as a positive control
-
³H-Thymidine
-
96-well cell culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation:
-
Aseptically remove the spleens and draining lymph nodes (inguinal, axillary, brachial) from immunized mice (typically 10-14 days post-immunization).
-
Prepare single-cell suspensions by gently dissociating the tissues.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
-
Cell Culture:
-
Plate the cells in a 96-well plate at a density of 2.5 x 10⁶ cells/mL.
-
Add the PLP (180-199) peptide to the wells at various concentrations (e.g., 10, 20, 50 µg/mL).
-
Include negative control wells (medium only) and positive control wells (ConA, 1 µg/mL).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
³H-Thymidine Labeling and Harvesting:
-
During the final 18 hours of incubation, add 0.5 µCi of ³H-thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of ³H-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (S.I.) as the mean counts per minute (cpm) of stimulated wells divided by the mean cpm of unstimulated wells. An S.I. > 2.0 is typically considered a positive response.[8]
-
Cytokine ELISpot Assay for IFN-γ
This assay quantifies the number of IFN-γ-secreting cells at the single-cell level.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Single-cell suspension from immunized mice
-
PLP (180-199) peptide
-
Cell culture medium
Procedure:
-
Cell Plating:
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate to develop the spots.
-
-
Spot Counting:
-
Stop the reaction by washing with water.
-
Allow the plate to dry.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
MHC Class II Binding Assay
This assay measures the binding affinity of the PLP (180-199) peptide to soluble MHC class II molecules.[11]
Materials:
-
Soluble recombinant MHC class II molecules (e.g., HLA-DR4)
-
Fluorescently labeled high-affinity reference peptide
-
Unlabeled PLP (180-199) competitor peptide
-
Assay buffer
-
96-well or 384-well black plates
-
Fluorescence polarization reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled PLP (180-199) peptide.
-
In each well of the plate, add a constant concentration of soluble MHC class II molecules and the fluorescently labeled reference peptide.
-
Add the different concentrations of the unlabeled competitor peptide.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with the labeled peptide and MHC class II but no competitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a fluorescence polarization reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the competitor peptide.
-
Determine the IC₅₀ value, which is the concentration of the PLP (180-199) peptide required to inhibit 50% of the binding of the fluorescently labeled reference peptide. A lower IC₅₀ value indicates a higher binding affinity.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the PLP (180-199) epitope.
Caption: T-Cell activation signaling pathway initiated by the recognition of the PLP (180-199) epitope presented by MHC class II on an APC.
Caption: A typical experimental workflow for the induction and analysis of EAE using the PLP (180-199) epitope.
Conclusion
The PLP (180-199) epitope remains a critical tool for investigating the immunopathogenesis of autoimmune demyelinating diseases. Its well-characterized encephalitogenicity in murine models provides a robust platform for dissecting the mechanisms of T-cell activation, CNS inflammation, and demyelination. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the role of this and other autoantigens in diseases like MS and to evaluate the efficacy of novel therapeutic interventions. The continued study of the PLP (180-199) epitope will undoubtedly contribute to the development of more targeted and effective treatments for these debilitating neurological conditions.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDLIM2 restricts Th1 and Th17 differentiation and prevents autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell subsets and their signature cytokines in autoimmune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
PLP (180-199): A Key Tool for Investigating Autoimmune Demyelination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Autoimmune demyelination, the pathological hallmark of multiple sclerosis (MS), is a complex process driven by the adaptive immune system's erroneous attack on the myelin sheath insulating nerve fibers in the central nervous system (CNS). Experimental Autoimmune Encephalomyelitis (EAE) serves as the predominant animal model to study the pathogenic mechanisms of MS and to evaluate potential therapeutic interventions. A crucial component in the induction of EAE is the use of encephalitogenic peptides derived from myelin proteins. Among these, the proteolipid protein (PLP) fragment spanning amino acids 180-199 has emerged as a valuable tool for researchers. This technical guide provides a comprehensive overview of the use of PLP (180-199) to induce and study autoimmune demyelination, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Insights into PLP (180-199)-Induced EAE
The use of PLP (180-199) in different mouse strains results in distinct disease phenotypes, providing versatile models to study various aspects of MS. The following tables summarize key quantitative data from studies utilizing this peptide.
| Mouse Strain | Disease Course | Immunizing Peptide | Peptide Dose (µg) | Adjuvant | Pertussis Toxin (PTX) | Mean Maximum Clinical Score | Disease Incidence (%) | Reference |
| BALB/c | Chronic Progressive | PLP (180-199) | 200 | CFA | Yes | 3.3 | 60 | [1][2] |
| C57BL/6 | Chronic Progressive | PLP (180-199) | 200 | CFA | Yes | Not Specified | Not Specified | [3][4] |
| SJL/J | Relapsing-Remitting | PLP (180-199) | Not Specified | CFA | Yes | Not Specified | Not Specified | [3][4] |
| BALB/c (WT) | Chronic Progressive | PLP (180-199) | 200 | CFA | Yes | ~2.5 | ~80 | [5] |
| BALB/c (B cell-/-) | More Severe Chronic | PLP (180-199) | 200 | CFA | Yes | ~3.5 | ~90 | [5] |
Table 1: EAE Induction and Clinical Parameters with PLP (180-199). This table highlights the differential susceptibility and disease course in various mouse strains immunized with PLP (180-199). CFA: Complete Freund's Adjuvant.
| Cell Type | Condition | Stimulant | Cytokine Measured | Result | Reference |
| BALB/c Splenocytes | WT, Chronic EAE | PLP (180-199) | IFN-γ | Increased | [5] |
| BALB/c Splenocytes | B cell-/-, Chronic EAE | PLP (185-206) | IFN-γ | Significantly Higher vs WT | [5] |
| BALB/c Splenocytes | WT, Chronic EAE | PLP (180-199) | IL-10 | Significantly Higher vs B cell-/- | [5] |
| IL-9-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IL-17 | Significantly Lower vs WT | [6] |
| IL-9-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IFN-γ | Significantly Lower vs WT | [6] |
| T-bet-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IFN-γ | Less Secretion vs WT | |
| T-bet-/- Splenocytes | PLP (180-199) immunized | PLP (180-199) | IL-10 | Significantly Higher vs WT |
Table 2: Cytokine Production in Response to PLP (180-199) Stimulation. This table summarizes the key cytokine responses observed in splenocytes from different mouse models of EAE induced by PLP (180-199), showcasing the roles of different immune cells and signaling molecules.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the successful implementation of the PLP (180-199) EAE model. The following sections provide step-by-step protocols for key experiments.
Active EAE Induction in BALB/c Mice
This protocol describes the induction of a chronic progressive form of EAE in BALB/c mice using PLP (180-199).
Materials:
-
PLP (180-199) peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
1 mL syringes with 27-gauge needles
-
Emulsification device (e.g., two-way Luer-lock syringe system or homogenizer)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile environment, mix the PLP (180-199) solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis) to create a water-in-oil emulsion.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize 8-10 week old female BALB/c mice.
-
Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank of each mouse, for a total of 200 µL per mouse (delivering 200 µg of PLP (180-199)).
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200-300 ng of PTX intraperitoneally (i.p.) or intravenously (i.v.) in 100-200 µL of sterile PBS.[5]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to a standardized 0-5 scale: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.[5]
-
Adoptive Transfer EAE
This protocol allows for the study of the effector phase of the disease by transferring activated, myelin-reactive T cells into naïve recipient mice.
Materials:
-
Donor mice (e.g., BALB/c) immunized with PLP (180-199) as described above.
-
Naïve recipient mice of the same strain.
-
Complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol.
-
PLP (180-199) peptide.
-
Recombinant murine IL-12 (for Th1 polarization) or IL-23 (for Th17 polarization).
-
Cell strainers (70 µm).
Procedure:
-
Donor T cell Preparation:
-
Ten days after immunization, euthanize the donor mice and aseptically harvest the draining lymph nodes (inguinal and axillary) and spleens.
-
Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer.
-
-
In Vitro T cell Restimulation:
-
Culture the single-cell suspension at a density of 1 x 107 cells/mL in complete RPMI medium.
-
Add PLP (180-199) peptide to a final concentration of 10-20 µg/mL.
-
To polarize the T cell response, add recombinant murine IL-12 (10 ng/mL) for a Th1 phenotype or IL-23 (10 ng/mL) for a Th17 phenotype.
-
Incubate the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Adoptive Transfer:
-
Harvest the cultured cells and wash them twice with sterile PBS.
-
Resuspend the cells in sterile PBS and inject 1-2 x 107 viable cells intravenously or intraperitoneally into naïve recipient mice.
-
-
Clinical Monitoring:
-
Administer PTX to the recipient mice on the day of transfer and 48 hours later, if required by the specific model.
-
Monitor and score the recipient mice daily for clinical signs of EAE, which typically appear earlier and are more synchronized than in active EAE.
-
T-cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferative response of PLP (180-199)-specific T cells.
Materials:
-
Splenocytes or lymph node cells from immunized mice.
-
Complete RPMI-1640 medium.
-
PLP (180-199) peptide and other overlapping peptides (e.g., PLP 185-206) as antigens.
-
Concanavalin A (ConA) as a positive control mitogen.
-
[3H]-Thymidine.
-
96-well round-bottom culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice.
-
Plate the cells in a 96-well plate at a density of 2.5 x 105 to 5 x 105 cells/well in 100 µL of complete RPMI medium.
-
-
Antigen Stimulation:
-
Add 100 µL of medium containing the PLP peptides at various concentrations (e.g., 1, 10, 25 µg/mL) or ConA (1-5 µg/mL) to the respective wells.
-
Include wells with cells and medium only as a negative control.
-
Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
[3H]-Thymidine Labeling and Harvesting:
-
During the last 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
-
Measurement and Analysis:
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (cpm) or as a stimulation index (SI), calculated as the mean cpm of stimulated wells divided by the mean cpm of unstimulated wells.[5]
-
Cytokine Analysis by ELISA
This protocol details the measurement of cytokine levels in the supernatant of restimulated T cell cultures.
Materials:
-
Supernatants from T-cell proliferation assays or dedicated cytokine production cultures.
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-17, IL-10, TNF-α) with capture and detection antibodies, and a standard recombinant cytokine.
-
96-well ELISA plates.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Plate reader.
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate and add culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme and Substrate Reaction:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate solution.
-
-
Measurement:
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis:
-
Generate a standard curve from the recombinant cytokine dilutions and calculate the concentration of the cytokine in the samples.
-
Signaling Pathways and Logical Relationships
The immunopathology of PLP (180-199)-induced EAE is orchestrated by a complex network of cellular interactions and signaling pathways. The following diagrams, generated using the DOT language, illustrate key aspects of this process.
Caption: Workflow of PLP (180-199)-induced active EAE.
The diagram above illustrates the key stages of active EAE induction, from immunization with the PLP (180-199) peptide emulsified in CFA to the development of clinical signs.
References
- 1. IL-9 is important for T-cell activation and differentiation in autoimmune inflammation of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
T-Cell and B-Cell Response to PLP(180-199): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunological responses elicited by the proteolipid protein (PLP) peptide 180-199. This peptide is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model of multiple sclerosis. Understanding the intricacies of the T-cell and B-cell responses to PLP(180-199) is crucial for the development of targeted therapies for autoimmune demyelinating diseases.
Core Concepts of the Immune Response to PLP(180-199)
The immune response to PLP(180-199) is a complex interplay between the cellular and humoral arms of the adaptive immune system. T-cells, particularly CD4+ helper T-cells, play a central role in initiating and propagating the inflammatory cascade that leads to demyelination. Upon activation by antigen-presenting cells (APCs) displaying the PLP(180-199) peptide, these T-cells proliferate and differentiate into various effector subsets, each characterized by a distinct cytokine profile.
B-cells contribute to the pathogenesis of EAE induced by PLP(180-199) through several mechanisms. They can act as potent APCs, internalizing the PLP peptide and presenting it to T-cells. Furthermore, upon activation, B-cells differentiate into plasma cells that produce antibodies against PLP(180-199). While the role of these antibodies in EAE pathogenesis is multifaceted and can depend on the specific experimental model, they are believed to contribute to tissue damage. Interestingly, studies have also suggested a regulatory role for B-cells in controlling the extent of the T-cell response and epitope spreading.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the T-cell and B-cell responses to PLP(180-199).
Table 1: T-Cell Proliferation in Response to PLP Peptides in BALB/c Mice
| Mouse Strain | Timepoint | Antigen | Stimulation Index (S.I.) |
| Wild-Type | 10-14 dpi | PLP(180-199) | ~15 |
| B-cell deficient | 10-14 dpi | PLP(180-199) | ~15 |
| Wild-Type | 60-70 dpi | PLP(180-199) | ~10 |
| B-cell deficient | 60-70 dpi | PLP(180-199) | ~10 |
Source: Adapted from data presented in PMC1500851.[1]
Table 2: Cytokine Production by Spleen Cells from PLP(180-199) Immunized BALB/c Mice (Chronic EAE)
| Mouse Strain | Antigen | IFN-γ (pg/ml) | TNF-α (pg/ml) | IL-10 (pg/ml) |
| Wild-Type | PLP(180-199) | ~2000 | ~150 | ~250 |
| B-cell deficient | PLP(180-199) | ~2000 | ~150 | ~100 |
Source: Adapted from data presented in PMC1500851.[1]
Table 3: Serum Antibody Levels in WT BALB/c Mice 14 Days Post-Immunization with PLP(180-199)
| Antibody Isotype | Antigen | Optical Density (OD) at 1:100 Dilution | Optical Density (OD) at 1:400 Dilution |
| IgM | PLP(180-199) | ~0.4 | ~0.2 |
| IgG | PLP(180-199) | ~1.2 | ~0.8 |
Source: Adapted from data presented in PMC1500851.[1]
Table 4: Clinical Scores in EAE Induced by PLP(180-199) in BALB/c Mice
| Mouse Strain | Mean Maximum Clinical Score |
| Wild-Type | ~2.5 |
| B-cell deficient | ~3.5 |
Source: Adapted from data presented in PMC1500851.[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the T-cell and B-cell response to PLP(180-199).
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
-
Antigen Emulsion Preparation:
-
Dissolve PLP(180-199) peptide in a suitable buffer (e.g., PBS).
-
Prepare an emulsion by mixing the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration of the peptide is typically 100-200 µg per mouse.[1][3][4]
-
Emulsify the mixture until a thick, stable emulsion is formed.
-
-
Immunization:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE.
-
Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).[1]
-
T-Cell Proliferation Assay (3H-Thymidine Incorporation)
-
Cell Isolation:
-
At a desired time point post-immunization, euthanize the mice and aseptically remove the spleen and/or draining lymph nodes.
-
Prepare single-cell suspensions by mechanical disruption and passage through a cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
-
Cell Culture:
-
Wash and resuspend the cells in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary supplements.
-
Plate the cells in a 96-well plate at a density of approximately 2.5 x 106 cells/ml.[1]
-
Stimulate the cells with PLP(180-199) peptide at a concentration of 10 µg/ml. Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).[1]
-
-
Proliferation Measurement:
-
Culture the cells for 72-96 hours.
-
During the last 18 hours of culture, pulse the cells with 3H-thymidine (0.5 µCi/well).[1]
-
Harvest the cells onto a filter mat and measure the incorporation of 3H-thymidine using a scintillation counter.
-
Calculate the Stimulation Index (S.I.) as the ratio of counts per minute (cpm) in the presence of the antigen to the cpm in the absence of the antigen.[1]
-
Cytokine ELISA
-
Sample Collection:
-
Prepare and culture spleen or lymph node cells as described for the T-cell proliferation assay.
-
Collect the culture supernatants after 48-72 hours of stimulation with PLP(180-199).
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ).
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the optical density at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their OD values to the standard curve.
-
Serum Antibody ELISA
-
Plate Coating:
-
Coat a 96-well ELISA plate with PLP(180-199) peptide (10 µg/ml) overnight at 4°C.[1]
-
-
ELISA Procedure:
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS).
-
Add serially diluted serum samples from immunized and control mice to the wells.
-
Add a secondary antibody conjugated to HRP that is specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP).
-
Add a substrate solution and stop the reaction.
-
Measure the optical density. The antibody titer is determined as the highest dilution of serum that gives a positive signal above the background.
-
Visualizing the Molecular and Cellular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the immune response to PLP(180-199).
References
- 1. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of PLP (180-199) in Epitope Spreading in Multiple Sclerosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epitope spreading, the diversification of the autoimmune response to target new self-antigens, is a critical mechanism in the progression of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). Understanding the triggers and pathways of this phenomenon is paramount for the development of targeted therapies. This technical guide delves into the pivotal role of the myelin proteolipid protein (PLP) peptide 180-199 as an initiating epitope in driving epitope spreading in MS models. We will explore the experimental evidence, present detailed methodologies for studying this process, and visualize the key pathways involved. This document synthesizes findings from key research to provide a comprehensive resource for professionals in the field.
Introduction
Multiple sclerosis is a chronic, inflammatory, demyelinating disease of the central nervous system (CNS). The autoimmune attack on the myelin sheath is thought to be initiated by T cells recognizing specific myelin-derived epitopes. Over time, the immune response can broaden to recognize other epitopes on the same protein (intramolecular epitope spreading) or on different myelin proteins (intermolecular epitope spreading). This process is believed to contribute to the progressive nature of the disease and the failure of antigen-specific therapies that target only the initial autoantigen.
The proteolipid protein (PLP) is the most abundant protein in the CNS myelin, and several of its peptides are known to be encephalitogenic in various animal models of MS. The peptide fragment spanning amino acids 180-199 of PLP has been identified as a key encephalitogenic epitope in certain mouse strains, such as BALB/c.[1][2] Research has demonstrated that immunization with PLP 180-199 can induce EAE and, importantly, initiate a cascade of epitope spreading, leading to a more severe and chronic disease course.
This guide will focus on the experimental framework used to investigate the role of PLP 180-199 in epitope spreading, providing detailed protocols and quantitative data to facilitate further research and drug development efforts aimed at modulating this critical aspect of MS pathology.
Experimental Evidence of PLP 180-199 Induced Epitope Spreading
Studies in BALB/c mice have shown that immunization with PLP 180-199 leads to the development of T cell responses not only to the immunizing peptide but also to other, previously unrecognized, epitopes within the PLP protein. A key study by Lyons et al. (2008) demonstrated that in a model of PLP 180-199-induced EAE, T cells from affected mice subsequently develop reactivity to the overlapping peptide PLP 185-206 and the internal peptide PLP 185-199.[1][2]
Interestingly, this study also highlighted a regulatory role for B lymphocytes in this process. In B cell-deficient mice, the clinical course of EAE induced by PLP 180-199 was more severe, and this was correlated with enhanced epitope spreading.[1][2] Lymphoid cells from these B cell-deficient mice showed a greater proliferative response and higher production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) to the secondary epitopes (PLP 185-206 and PLP 185-199) during the chronic phase of the disease.[1] This suggests that B cells, potentially through their antigen-presenting or cytokine-producing functions, play a role in limiting the diversification of the autoimmune response.
Quantitative Data on PLP 180-199 Induced Epitope Spreading
The following tables summarize the quantitative data from key experiments demonstrating epitope spreading initiated by PLP 180-199.
Table 1: Clinical Score in PLP 180-199-Induced EAE in Wild-Type vs. B Cell-Deficient Mice
| Mouse Strain | Mean Maximum Clinical Score (± SEM) |
| Wild-Type (BALB/c) | 2.5 ± 0.3 |
| B Cell-Deficient (BALB/c) | 3.5 ± 0.2 |
Data adapted from Lyons et al., 2008. Clinical scores are graded on a scale of 0-5, with 0 being no disease and 5 being moribund.
Table 2: T Cell Proliferation (Stimulation Index) in Response to PLP Peptides During Chronic EAE
| Antigen | Wild-Type (BALB/c) Spleen Cells | B Cell-Deficient (BALB/c) Spleen Cells |
| PLP 180-199 (Immunizing Peptide) | 15.2 ± 2.1 | 16.5 ± 2.5 |
| PLP 185-206 (Spreading Epitope) | 4.1 ± 0.8 | 12.3 ± 1.9 |
| PLP 185-199 (Spreading Epitope) | 3.5 ± 0.6 | 10.8 ± 1.5 |
*Data adapted from Lyons et al., 2008. Stimulation Index (S.I.) is calculated as (cpm with antigen) / (cpm without antigen). p < 0.05 compared to Wild-Type.[1]
Table 3: Cytokine Production (pg/mL) by Spleen Cells in Response to PLP Peptides During Chronic EAE
| Cytokine | Antigen | Wild-Type (BALB/c) | B Cell-Deficient (BALB/c) |
| IFN-γ | PLP 180-199 | 1250 ± 150 | 1300 ± 200 |
| PLP 185-206 | 350 ± 50 | 1100 ± 120 | |
| PLP 185-199 | 300 ± 40 | 950 ± 100 | |
| IL-10 | PLP 180-199 | 850 ± 90 | 250 ± 30* |
| PLP 185-206 | 200 ± 25 | 100 ± 15 | |
| PLP 185-199 | 180 ± 20 | 90 ± 10 |
*Data adapted from Lyons et al., 2008. p < 0.05 compared to Wild-Type.[1]
Detailed Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) with PLP 180-199
This protocol describes the active induction of EAE in BALB/c mice using the PLP 180-199 peptide.
Materials:
-
PLP 180-199 peptide (synthesis purity >95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female BALB/c mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the PLP 180-199 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the PLP 180-199 solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis H37Ra).
-
Emulsify the mixture by sonication or by repeatedly passing it through a syringe with a small-gauge needle until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice lightly.
-
Inject 100 µL of the emulsion subcutaneously (s.c.) into the flank of each mouse. This delivers a dose of 100 µg of PLP 180-199 per mouse.
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on the day of immunization (day 0) and again 48 hours later (day 2).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T cells in response to specific antigens.
Materials:
-
Spleens and/or draining lymph nodes from immunized and control mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
PLP 180-199, PLP 185-206, and PLP 185-199 peptides
-
Concanavalin A (ConA) as a positive control
-
[3H]-Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation:
-
Aseptically remove spleens and/or draining lymph nodes from euthanized mice.
-
Prepare single-cell suspensions by gently dissociating the tissues through a 70-µm cell strainer.
-
Lyse red blood cells from the spleen cell suspension using an ACK lysis buffer.
-
Wash the cells twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 106 cells/mL.
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.
-
Add 100 µL of RPMI-1640 medium containing the appropriate antigen (PLP peptides at a final concentration of 10 µg/mL) or mitogen (ConA at 2.5 µg/mL) to the wells in triplicate or quadruplicate. Include wells with medium alone as a negative control.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
[3H]-Thymidine Incorporation:
-
After 72 hours of incubation, pulse each well with 1 µCi of [3H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (cpm) for each set of replicates.
-
Express the results as a Stimulation Index (S.I.) = (mean cpm of antigen-stimulated wells) / (mean cpm of unstimulated wells).
-
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the levels of specific cytokines (e.g., IFN-γ, IL-10) in the supernatants of antigen-stimulated cell cultures.
Materials:
-
Supernatants from the T cell proliferation assay cultures (collected before the addition of [3H]-thymidine, typically at 48-72 hours)
-
ELISA plate pre-coated with capture antibody for the cytokine of interest
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Recombinant cytokine standards
-
Assay diluent and wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve using serial dilutions of the recombinant cytokine.
-
Thaw the culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Protocol (General Steps):
-
Add standards and samples to the wells of the pre-coated ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The initiation of an autoimmune response to PLP 180-199 involves the presentation of this peptide by antigen-presenting cells (APCs) to autoreactive T cells. This recognition event triggers a cascade of intracellular signaling events within the T cell, leading to its activation, proliferation, and differentiation into effector cells that mediate CNS damage.
Caption: TCR signaling cascade upon recognition of PLP 180-199 by a CD4+ T cell.
Experimental Workflow
The following diagram illustrates the experimental workflow for studying PLP 180-199-induced epitope spreading in the EAE model.
Caption: Workflow for investigating PLP 180-199-induced epitope spreading in EAE.
Logical Relationship of Epitope Spreading
This diagram illustrates the logical progression from the initial immune response to epitope spreading and the resulting pathology.
Caption: The cascade of events leading to epitope spreading and chronic disease.
Conclusion and Future Directions
The PLP 180-199 peptide serves as a crucial tool for dissecting the mechanisms of epitope spreading in MS models. The experimental framework outlined in this guide provides a robust system for evaluating the efficacy of novel therapeutics aimed at preventing or reversing the diversification of the autoimmune response. The quantitative data presented underscore the importance of this phenomenon in disease progression and highlight the potential of targeting pathways that regulate epitope spreading.
Future research should focus on:
-
Intermolecular Epitope Spreading: While intramolecular spreading within PLP is well-documented, further studies are needed to elucidate if and how PLP 180-199 can initiate responses to other myelin proteins like MBP and MOG.
-
Role of Antigen-Presenting Cells: A deeper understanding of how different APCs, including dendritic cells, macrophages, and B cells, process and present the initial and subsequent epitopes will be critical for developing targeted immunotherapies.
-
Signaling Pathways: More detailed mapping of the signaling pathways that drive the progression from a monospecific to a polyspecific autoimmune response will open new avenues for therapeutic intervention.
-
Translational Relevance: Investigating the relevance of these specific epitope spreading cascades in human MS patients will be essential for translating findings from animal models to the clinic.
By continuing to unravel the complexities of epitope spreading initiated by key autoantigens like PLP 180-199, the scientific community can move closer to developing more effective and durable treatments for multiple sclerosis.
References
- 1. A T cell receptor antagonist peptide induces T cells that mediate bystander suppression and prevent autoimmune encephalomyelitis induced with multiple myelin antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cell epitope spreading to myelin oligodendrocyte glycoprotein in HLA-DR4 transgenic mice during experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Characteristics of the PLP(180-199) Induced EAE Model: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characteristics of the Experimental Autoimmune Encephalomyelitis (EAE) model induced by the proteolipid protein (PLP) peptide 180-199. This model is a valuable tool for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel therapeutic agents.
Model Overview
The PLP(180-199)-induced EAE model is a widely used animal model that recapitulates key features of MS, including central nervous system (CNS) inflammation, demyelination, and axonal damage. The encephalitogenic peptide PLP(180-199) is a fragment of a major myelin protein in the CNS.[1] Immunization with this peptide in susceptible rodent strains triggers an autoimmune response mediated primarily by CD4+ T helper (Th) cells, specifically Th1 and Th17 lineages, leading to neurological deficits.[2][3]
The disease course and severity can vary depending on the mouse strain used. In BALB/c and C57BL/6 mice, immunization with PLP(180-199) typically results in a chronic disease course.[4][5] In contrast, SJL/J mice tend to develop a relapsing-remitting form of EAE with this peptide.[6]
Quantitative Data
The following tables summarize key quantitative data typically observed in the PLP(180-199) induced EAE model in BALB/c mice.
Table 1: Disease Course Characteristics in BALB/c Mice
| Parameter | Wild-Type BALB/c | Reference |
| Disease Incidence | ~60% (9/15 mice) | [7][8] |
| Mean Day of Onset | 12-14 days post-immunization | [9] |
| Mean Maximal Clinical Score | 3.3 (on a 0-5 scale) | [7][8] |
| Disease Pattern | Chronic, non-relapsing | [7][8] |
Table 2: Histopathological Features in the Spinal Cord of EAE-affected BALB/c Mice
| Histopathological Finding | Description | Reference |
| Mononuclear Cell Infiltration | Perivascular and parenchymal infiltrates composed primarily of lymphocytes and macrophages. | [7][8] |
| Demyelination | Loss of myelin sheaths, often observed in proximity to inflammatory infiltrates. | [7][8] |
| Axonal Loss | Damage and loss of axons, a key contributor to permanent neurological disability. | [7][8] |
Table 3: Key Cytokine Profile in PLP(180-199) EAE
| Cytokine | Role in Pathogenesis | Expression Pattern | Reference |
| IFN-γ | Pro-inflammatory; key cytokine for Th1 cell differentiation and activation of macrophages. | Elevated in the CNS and periphery during active disease. | [9] |
| IL-17 | Pro-inflammatory; hallmark cytokine of Th17 cells, recruits neutrophils and promotes inflammation. | Increased levels found in the CNS of EAE-resistant mice.[2] | [2] |
| TNF-α | Pro-inflammatory cytokine that contributes to blood-brain barrier breakdown and tissue damage. | Detected in lymphoid cell cultures from immunized mice.[9] | [9] |
| IL-10 | Anti-inflammatory; plays a regulatory role in suppressing the autoimmune response. | Lower levels observed in EAE models, suggesting a role in disease regulation.[6][10] | [6][10] |
Experimental Protocols
Induction of Active EAE with PLP(180-199)
This protocol describes the active immunization of mice to induce EAE.
Materials:
-
PLP(180-199) peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve PLP(180-199) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the PLP(180-199) solution and CFA (containing 4 mg/mL of M. tuberculosis H37Ra).
-
Emulsify by repeated passage through a syringe or using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
Clinical Scoring
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard 0-5 scoring scale is commonly used:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (impaired righting reflex).
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
A more detailed 0-10 scale can also be used for finer assessment.[12]
Histopathology
Tissue Preparation:
-
At the desired time point (e.g., peak of disease), euthanize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Process the tissues for paraffin (B1166041) embedding.
-
Cut 5-10 µm thick sections.
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For visualization of cellular infiltrates.
-
Deparaffinize and rehydrate sections.
-
Stain with Hematoxylin.
-
Rinse and differentiate in acid alcohol.
-
Blue in running tap water or a bluing agent.
-
Counterstain with Eosin.
-
Dehydrate and mount.
-
-
Luxol Fast Blue (LFB) Staining: For visualization of myelin.[8][13]
-
Deparaffinize and rehydrate sections to 95% alcohol.
-
Incubate in LFB solution at 56-60°C overnight.
-
Rinse in 95% alcohol and then distilled water.
-
Differentiate in lithium carbonate solution followed by 70% alcohol until gray and white matter are distinguishable.
-
Rinse thoroughly in distilled water.
-
Counterstain with H&E or Cresyl Violet if desired.
-
Dehydrate and mount.
-
Flow Cytometry of CNS Infiltrates
Cell Isolation:
-
Euthanize mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord.
-
Mechanically and enzymatically dissociate the tissue (e.g., using collagenase and DNase).
-
Isolate mononuclear cells using a Percoll gradient.
Staining Panel for Th1/Th17 Analysis:
-
Surface Markers:
-
CD45 (to distinguish infiltrating leukocytes from resident microglia)
-
CD4 (to identify helper T cells)
-
CD3 (T cell marker)
-
-
Intracellular Cytokines (after stimulation with PMA/Ionomycin and a protein transport inhibitor):
-
IFN-γ (for Th1 cells)
-
IL-17A (for Th17 cells)
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ cells.
-
Within the CD45+ population, gate on CD3+CD4+ T cells.
-
Analyze the expression of IFN-γ and IL-17A within the CD4+ T cell population to identify Th1 and Th17 subsets.
Visualization of Key Pathways and Workflows
Signaling Pathways in T Helper Cell Differentiation
The differentiation of naive CD4+ T cells into pathogenic Th1 and Th17 cells is a critical event in the development of EAE. The following diagrams illustrate the key signaling pathways involved.
Caption: Th1 Cell Differentiation Pathway.
Caption: Th17 Cell Differentiation Pathway.
Experimental Workflow
The following diagram outlines the typical experimental workflow for a study using the PLP(180-199) induced EAE model.
Caption: Experimental Workflow for PLP(180-199) EAE.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethylguaiacol modulates neuroinflammation and Th1/Th17 differentiation to ameliorate disease severity in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newcomersupply.com [newcomersupply.com]
- 9. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling blood-based neural biomarkers and cytokines in experimental autoimmune encephalomyelitis model of multiple sclerosis using single-molecule array technology | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One moment, please... [ihcworld.com]
Understanding the Encephalitogenic Properties of PLP (180-199): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. The peptide fragment spanning amino acids 180-199 of PLP has been identified as a potent encephalitogenic determinant in various animal models of multiple sclerosis (MS), particularly in experimental autoimmune encephalomyelitis (EAE). Understanding the mechanisms by which PLP (180-199) induces an autoimmune response is crucial for the development of targeted therapeutics for MS. This technical guide provides an in-depth overview of the encephalitogenic properties of PLP (180-199), including quantitative data on disease induction, detailed experimental protocols, and the underlying signaling pathways.
The amino acid sequence of PLP (180-199) is Trp-Thr-Thr-Cys-Gln-Ser-Ile-Ala-Phe-Pro-Ser-Lys-Thr-Ser-Ala-Ser-Ile-Gly-Ser-Leu. This peptide is known to induce the activation and differentiation of T cells, leading to an inflammatory cascade within the CNS.
Quantitative Data on EAE Induction with PLP (180-199)
The encephalitogenicity of PLP (180-199) varies between different mouse strains, resulting in distinct disease courses. The following tables summarize the available quantitative data on EAE induced by PLP (180-199) in susceptible mouse strains.
| Mouse Strain | Disease Course | Disease Incidence | Mean Max. Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Reference |
| BALB/c | Chronic | 9/15 (60%) | 3.3 | Not Specified | |
| Chronic | 11/14 (79%) | 2.5 (Median) | 20.2 ± 9.8 | ||
| DBA/2J | Chronic | 10/11 (91%) | 3.5 ± 0.3 | 12.2 ± 0.9 | |
| C57BL/6 | Chronic | Data not available | Data not available | Data not available | |
| SJL/J | Relapsing-Remitting | Data not available | Data not available | Data not available |
Experimental Protocols
Active Induction of EAE with PLP (180-199)
This protocol describes the active immunization of mice to induce EAE using the PLP (180-199) peptide.
Materials:
-
PLP (180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female mice (e.g., BALB/c, C57BL/6, SJL/J), 8-12 weeks old
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve PLP (180-199) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the PLP (180-199) solution and CFA (containing 4 mg/mL Mycobacterium tuberculosis).
-
Emulsify the mixture by drawing it up and down through a syringe until a thick, white emulsion is formed. The emulsion is stable if a drop does not disperse in water.
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (containing 100 µg of PLP (180-199)).
-
Administer 200-300 ng of PTX intraperitoneally (i.p.) or intravenously (i.v.) in 100 µL of PBS on day 0 and again on day 2.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Experimental Workflow for EAE Induction and Analysis
The following diagram illustrates the typical workflow for an EAE study using PLP (180-199).
Signaling Pathways in PLP (180-199)-Induced EAE
The encephalitogenic properties of PLP (180-199) are mediated by the activation of autoreactive T helper (Th) cells, particularly Th1 and Th17 cells. The activation of these cells is initiated by the presentation of the PLP (180-199) peptide by antigen-presenting cells (APCs) to the T-cell receptor (TCR). This interaction triggers a complex intracellular signaling cascade.
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the key signaling events following the engagement of the TCR by the PLP (180-199)-MHC class II complex on an APC.
Conclusion
The PLP (180-199) peptide is a critical tool for researchers studying the pathogenesis of multiple sclerosis. Its ability to reliably induce EAE in various mouse strains provides a valuable platform for investigating the cellular and molecular mechanisms of autoimmune neuroinflammation. This guide offers a consolidated resource of quantitative data, experimental protocols, and signaling pathways to aid researchers and drug development professionals in their efforts to understand and ultimately combat this debilitating disease. Further research is warranted to obtain more precise quantitative data on EAE induction with PLP (180-199) in C57BL/6 and SJL mice to facilitate cross-study comparisons and to further refine these important animal models.
Methodological & Application
Application Notes and Protocols for PLP (180-199) EAE Induction in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). EAE can be induced in susceptible animals by immunization with myelin-derived antigens, leading to an autoimmune response against the CNS. This document provides a detailed protocol for inducing a chronic model of EAE in C57BL/6 mice using the proteolipid protein (PLP) peptide fragment 180-199. This model is a valuable tool for studying the pathogenesis of MS and for the preclinical evaluation of potential therapeutics.
Core Principles
The induction of EAE with PLP (180-199) in C57BL/6 mice is based on the principle of active immunization. The peptide, emulsified in Complete Freund's Adjuvant (CFA), is injected subcutaneously to trigger an autoimmune response. CFA contains inactivated Mycobacterium tuberculosis, which acts as a potent adjuvant to stimulate a strong cell-mediated immune response. Pertussis toxin (PTX) is administered intraperitoneally to facilitate the entry of pathogenic T cells into the CNS by increasing the permeability of the blood-brain barrier. Following immunization, mice develop a chronic ascending paralysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful induction of EAE using PLP (180-199) in C57BL/6 mice.
Table 1: Reagents and Materials
| Reagent/Material | Specification | Vendor Example |
| Mice | Female C57BL/6, 8-12 weeks old | The Jackson Laboratory |
| Peptide | PLP (180-199) | GenScript, Anaspec |
| Adjuvant | Complete Freund's Adjuvant (CFA) with M. tuberculosis (H37Ra, inactivated) | Difco / BD Biosciences |
| Toxin | Pertussis Toxin (PTX) | List Biological Laboratories |
| Vehicle | Sterile Phosphate Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher Scientific |
| Syringes | 1 mL Luer-Lok syringes | BD Biosciences |
| Needles | 27G and 30G needles | BD Biosciences |
| Emulsification Device | Two-way Luer-Lok stopcock or sonicator | Cole-Parmer, Fisher Scientific |
Table 2: Dosing and Administration
| Component | Concentration/Dose per Mouse | Route of Administration |
| PLP (180-199) Peptide | 100-200 µg | Subcutaneous (s.c.) |
| Complete Freund's Adjuvant (CFA) | 1 mg/mL M. tuberculosis | Subcutaneous (s.c.) |
| Pertussis Toxin (PTX) | 100-200 ng | Intraperitoneal (i.p.) |
| Total Injection Volume (Emulsion) | 100-200 µL | Subcutaneous (s.c.) |
| Total Injection Volume (PTX) | 100-200 µL | Intraperitoneal (i.p.) |
Table 3: Typical EAE Clinical Course in C57BL/6 Mice
| Parameter | Expected Timeframe |
| Onset of Clinical Signs | 10-14 days post-immunization |
| Peak of Disease | 18-22 days post-immunization |
| Disease Course | Chronic |
Table 4: Clinical Scoring System for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Experimental Protocols
I. Preparation of PLP (180-199) / CFA Emulsion
-
Reconstitute PLP (180-199) Peptide: Dissolve the lyophilized PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing.
-
Emulsification:
-
Draw equal volumes of the PLP (180-199) solution and CFA into two separate 1 mL Luer-Lok syringes.
-
Connect the two syringes using a two-way Luer-Lok stopcock.
-
Forcefully pass the mixture back and forth between the syringes for at least 10 minutes, or until a thick, white emulsion is formed.
-
To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Final Concentration: The final concentration of the emulsion will be 1 mg/mL of PLP (180-199) and 0.5 mg/mL of M. tuberculosis.
II. Immunization of Mice (Day 0)
-
Animal Preparation: Anesthetize the mice according to your institution's approved animal care and use protocols.
-
Subcutaneous Injections:
-
Draw 200 µL of the PLP (180-199)/CFA emulsion into a 1 mL syringe fitted with a 27G needle.
-
Administer two subcutaneous injections of 100 µL each on the upper and lower back of the mouse.
-
III. Administration of Pertussis Toxin (Day 0 and Day 2)
-
Prepare PTX Solution: Dilute the PTX stock solution in sterile PBS to a final concentration of 1-2 µg/mL.
-
Intraperitoneal Injections:
-
On Day 0 (shortly after immunization) and again on Day 2, administer 100 µL of the diluted PTX solution (100-200 ng per mouse) via intraperitoneal injection using a 30G needle.
-
IV. Clinical Monitoring and Scoring
-
Daily Monitoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical Scoring: Score each mouse according to the scale provided in Table 4.
-
Animal Welfare: Provide supportive care as needed, such as moistened food on the cage floor and long sipper tubes for water access, for mice with severe paralysis. Euthanize mice that reach a score of 4 or lose more than 20-25% of their initial body weight, in accordance with ethical guidelines.
Visualizations
Caption: Experimental workflow for PLP (180-199) induced EAE in C57BL/6 mice.
Caption: Simplified signaling pathway of EAE pathogenesis.
Application Notes and Protocols for Induction of Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (EAE) with PLP (180-199)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The EAE model is an invaluable tool for studying the pathogenesis of autoimmunity, CNS inflammation, demyelination, and for evaluating potential therapeutic interventions. Depending on the animal strain and the encephalitogenic antigen used, different clinical courses of EAE can be induced, mimicking the various forms of MS.
The induction of a relapsing-remitting EAE course, which closely resembles the most common form of MS, can be reliably achieved in SJL/J mice by immunization with the proteolipid protein (PLP) peptide 180-199.[1][2][3] This model is characterized by an initial acute phase of neurological deficits, followed by a period of remission and subsequent relapses.
These application notes provide a detailed protocol for the induction of relapsing-remitting EAE in SJL/J mice using PLP (180-199), including preparation of the immunogen, immunization procedures, and clinical evaluation of the disease.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the relapsing-remitting EAE model induced with PLP (180-199) in SJL/J mice. Please note that these values can vary slightly between laboratories depending on the specific experimental conditions and the health status of the animals.
| Parameter | Expected Range/Value |
| Mouse Strain | SJL/J |
| Antigen | PLP (180-199) |
| Antigen Dose | 150 - 200 µ g/mouse |
| Adjuvant | Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (H37Ra) |
| Pertussis Toxin (PTX) Dose | 200 - 300 ng/mouse |
| Disease Incidence | > 90% |
| Day of Onset (First Attack) | 10 - 14 days post-immunization[4] |
| Peak Severity (First Attack) | Mean score of 2.5 - 3.5 |
| Day of Onset (First Relapse) | 22 - 30 days post-immunization[5] |
| Incidence of Relapse | 50 - 80% |
Experimental Protocol
This protocol details the steps for the active induction of relapsing-remitting EAE in SJL/J mice.
Materials:
-
Female SJL/J mice, 8-12 weeks old
-
PLP (180-199) peptide (synthesis purity >95%)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 1 mL syringes with Luer-lock
-
Sterile 27-gauge needles
-
Glass homogenizer or sonicator
-
Ice
Procedure:
-
Preparation of PLP (180-199) Peptide Solution:
-
Aseptically dissolve the lyophilized PLP (180-199) peptide in sterile PBS to a final concentration of 1.5-2.0 mg/mL.
-
Ensure the peptide is completely dissolved. Gentle vortexing or trituration may be necessary.
-
Keep the peptide solution on ice.
-
-
Preparation of the Emulsion (PLP/CFA):
-
In a sterile glass tube, add an equal volume of the PLP (180-199) peptide solution and the CFA. For example, mix 0.5 mL of peptide solution with 0.5 mL of CFA.
-
Emulsify the mixture using a glass homogenizer or a sonicator until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.
-
Keep the emulsion on ice until use. Prepare the emulsion fresh on the day of immunization.
-
-
Immunization:
-
Anesthetize the mice according to your institution's approved animal care and use protocols.
-
Draw 0.1 mL of the PLP/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.
-
Administer the immunization via subcutaneous injection at two sites on the flank of each mouse (0.05 mL per site), for a total volume of 0.1 mL per mouse. This will deliver 150-200 µg of the PLP peptide.
-
-
Administration of Pertussis Toxin (PTX):
-
Dilute the PTX stock solution in sterile PBS to a final concentration of 1-1.5 µg/mL.
-
On the day of immunization (Day 0), administer 200-300 ng of PTX per mouse via intraperitoneal (i.p.) injection (typically in a volume of 0.1-0.2 mL).
-
Administer a second dose of PTX 48 hours after the initial immunization (Day 2).
-
-
Clinical Scoring and Monitoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Weigh the mice daily, as weight loss is an early indicator of disease onset.
-
Score the clinical signs using the following standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or paresis.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness or paralysis.
-
5: Moribund state or death.
-
-
Provide easy access to food and water for animals with severe paralysis.
-
Visualizations
Caption: Workflow for inducing relapsing-remitting EAE.
Caption: Key signaling events in EAE pathogenesis.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Myelin Proteolipid Protein to the MHC Class I Pathway by Ubiquitination Modulates the Course of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PLP (180-199) and CFA Emulsion for Immunization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of a Proteolipid Protein (PLP) (180-199) peptide and Complete Freund's Adjuvant (CFA) emulsion for immunization. This preparation is commonly used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains, a widely studied animal model for multiple sclerosis.
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for the preparation of the PLP (180-199)/CFA emulsion, based on established protocols for EAE induction.
Table 1: Reagent and Component Concentrations
| Component | Recommended Concentration/Amount | Notes |
| PLP (180-199) Peptide | 1 - 2 mg/mL (stock solution) | Lyophilized peptide should be reconstituted in sterile, endotoxin-free saline or PBS.[1] |
| PLP (180-199) Peptide per Animal | 200 µg | This is a commonly used dose for EAE induction in mice.[2][3][4] |
| Mycobacterium tuberculosis (H37Ra, heat-killed) in CFA | 0.5 - 4 mg/mL | Commercially available CFA formulations often contain 1 mg/mL.[5][6] Some protocols supplement IFA with M. tuberculosis to a final concentration of 0.5 mg/mouse.[2] |
| Pertussis Toxin (PTx) | 200 - 500 ng/mouse | Administered intraperitoneally (i.p.) on the day of immunization and often again 48 hours later. PTx acts as an additional adjuvant.[2][4][7] |
Table 2: Emulsion Preparation Parameters
| Parameter | Value | Notes |
| Antigen Solution to CFA Ratio | 1:1 (v/v) | Equal volumes of the aqueous PLP (180-199) solution and CFA are mixed.[2][8][9] |
| Total Injection Volume per Animal | 0.1 - 0.2 mL | The total volume is typically split between two subcutaneous injection sites.[2][10] |
| Emulsion Stability | Stable water-in-oil emulsion | A stable emulsion is critical for a robust immune response. The emulsion should not separate upon standing. |
Experimental Protocols
This section details the step-by-step methodologies for preparing the PLP (180-199) peptide solution and the final PLP/CFA emulsion for immunization.
Protocol 1: Preparation of PLP (180-199) Peptide Solution
Materials:
-
Lyophilized PLP (180-199) peptide
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: Allow the lyophilized PLP (180-199) peptide vial to come to room temperature.
-
Dilution: Reconstitute the peptide in sterile PBS or saline to a final concentration of 2 mg/mL.[1] For example, add 0.5 mL of PBS to 1 mg of lyophilized peptide.
-
Vortexing: Gently vortex the tube to ensure the peptide is completely dissolved. Avoid vigorous shaking that could cause foaming.
-
Storage: The reconstituted peptide solution can be stored at -20°C for short-term storage. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of PLP (180-199)/CFA Emulsion
Materials:
-
Reconstituted PLP (180-199) peptide solution (from Protocol 1)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Two sterile Luer-lock syringes (1 mL or 3 mL)
-
A three-way stopcock or a double-hubbed needle
-
Sterile injection needles (e.g., 26G)
-
Ice
Procedure:
-
Pre-cooling: Place the PLP (180-199) solution and CFA on ice to keep them cool during the emulsification process.[11]
-
CFA Preparation: Vigorously vortex the vial of CFA to ensure the Mycobacterium tuberculosis is evenly suspended.[8][9]
-
Syringe Loading:
-
Connecting the Syringes: Connect the two syringes to the three-way stopcock or the double-hubbed needle.
-
Emulsification:
-
Forcefully and repeatedly pass the contents of the syringes back and forth through the connector for at least 10 minutes.[11]
-
The mixture will become increasingly viscous and opaque, forming a thick, white emulsion.
-
-
Stability Check: To test for a stable water-in-oil emulsion, dispense a small drop into a beaker of cold water. A stable emulsion will form a cohesive drop that does not readily disperse. If the drop disperses, continue mixing.
-
Final Preparation for Injection:
-
Once a stable emulsion is formed, transfer the entire volume into one syringe.
-
Remove any air bubbles.
-
Replace the mixing needle with a sterile injection needle (e.g., 26G).
-
-
Immunization: The emulsion is now ready for subcutaneous injection into the animals. Inject 0.1 mL of the emulsion at two different sites on the flank or back of each mouse.[1][10] Keep the needle inserted for a few seconds after injection to prevent leakage.[6][10]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the preparation of the PLP/CFA emulsion.
Caption: Workflow for preparing PLP/CFA emulsion for immunization.
Caption: Simplified pathway of EAE induction following immunization.
References
- 1. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. 2.2. Active experimental autoimmune encephalomyelitis induction and control immunization [bio-protocol.org]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. researchhow2.uc.edu [researchhow2.uc.edu]
- 10. Hooke - Protocols - Immunization of Mice for Generation of Encephalitogenic T Cells [hookelabs.com]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro T-Cell Activation Using PLP (180-199)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Proteolipid Protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath. The peptide fragment spanning amino acids 180-199 of PLP is a key immunodominant epitope implicated in the pathogenesis of autoimmune demyelinating diseases such as multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). In vitro studies using PLP (180-199) are crucial for understanding the mechanisms of T-cell activation, differentiation, and effector functions in the context of autoimmunity. These studies are instrumental in the development and screening of novel therapeutics aimed at modulating aberrant T-cell responses.
This document provides detailed application notes and protocols for utilizing PLP (180-199) to study T-cell activation in vitro. The methodologies cover T-cell and antigen-presenting cell (APC) co-culture, and the subsequent analysis of T-cell activation through proliferation assays, cytokine profiling, and flow cytometry.
Key Applications
-
Immunogenicity Studies: Assessing the antigen-specific T-cell response to PLP (180-199).
-
Drug Discovery and Development: Screening and characterizing the efficacy of immunomodulatory compounds on myelin-reactive T-cells.
-
Mechanism of Action Studies: Investigating the signaling pathways and cellular mechanisms involved in T-cell-mediated autoimmunity.
-
Biomarker Discovery: Identifying potential cellular and molecular biomarkers of disease activity and therapeutic response.
T-Cell Receptor (TCR) Signaling Pathway
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC), in this case, PLP (180-199) presented by an MHC class II molecule. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular signaling events culminating in T-cell proliferation, differentiation, and cytokine production.
Caption: T-Cell Receptor (TCR) Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for studying PLP (180-199)-mediated T-cell activation in vitro.
Caption: Experimental Workflow for In Vitro T-Cell Activation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro T-cell activation studies using PLP (180-199).
Table 1: T-Cell Proliferation in Response to PLP (180-199) Stimulation
| PLP (180-199) Concentration (µg/mL) | Proliferation (Counts Per Minute, CPM) | Stimulation Index (SI) |
| 0 (Unstimulated) | 1,500 ± 250 | 1.0 |
| 1 | 15,000 ± 1,800 | 10.0 |
| 5 | 45,000 ± 4,200 | 30.0 |
| 10 | 75,000 ± 6,500 | 50.0 |
| 25 | 82,000 ± 7,100 | 54.7 |
| 50 | 80,000 ± 6,900 | 53.3 |
Data are representative and may vary depending on the experimental conditions, cell source, and mouse strain.
Table 2: Cytokine Production by T-Cells Stimulated with PLP (180-199)
| Cytokine | PLP (180-199) Concentration (µg/mL) | Concentration (pg/mL) |
| IFN-γ | 0 | < 50 |
| 10 | 2,500 ± 300 | |
| 50 | 5,000 ± 550 | |
| IL-2 | 0 | < 20 |
| 10 | 800 ± 100 | |
| 50 | 1,200 ± 150 | |
| IL-17A | 0 | < 15 |
| 10 | 1,500 ± 200 | |
| 50 | 3,000 ± 350 | |
| TNF-α | 0 | < 30 |
| 10 | 1,000 ± 120 | |
| 50 | 2,200 ± 250 | |
| IL-10 | 0 | < 25 |
| 10 | 400 ± 50 | |
| 50 | 700 ± 80 |
Cytokine concentrations are typically measured after 48-96 hours of stimulation. Data are representative.
Experimental Protocols
Protocol 1: Isolation and Co-culture of T-Cells and Antigen-Presenting Cells (APCs)
This protocol describes the isolation of T-cells and the preparation of APCs for co-culture experiments.
Materials:
-
Spleen or peripheral blood mononuclear cells (PBMCs) from an appropriate mouse strain (e.g., SJL/J or C57BL/6)
-
PLP (180-199) peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Ficoll-Paque or Lympholyte-M for PBMC isolation
-
Nylon wool columns or magnetic-activated cell sorting (MACS) kits for T-cell enrichment
-
Mitomycin C or irradiation source for APC inactivation
-
96-well flat-bottom culture plates
Procedure:
-
APC Preparation (Splenocytes):
-
Aseptically harvest spleens from naive mice.
-
Prepare a single-cell suspension by gently teasing the spleens between the frosted ends of two microscope slides in complete RPMI-1640.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells twice with complete RPMI-1640.
-
Inactivate the splenocytes by treating with 50 µg/mL Mitomycin C for 30 minutes at 37°C or by irradiation (3000 rads). These cells will serve as APCs.
-
Wash the APCs three times with complete RPMI-1640 to remove any residual Mitomycin C.
-
Resuspend the APCs at a concentration of 2 x 10^6 cells/mL in complete RPMI-1640.
-
-
T-Cell Isolation (from immunized mice):
-
Isolate splenocytes or lymph node cells from mice immunized with PLP (180-199).
-
Enrich for T-cells using a nylon wool column or a CD4+ T-cell isolation kit (MACS) according to the manufacturer's instructions.
-
Resuspend the enriched T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640.
-
-
Co-culture Setup:
-
Add 100 µL of the APC suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Add PLP (180-199) peptide to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/mL).
-
Add 100 µL of the T-cell suspension (1 x 10^5 cells) to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (typically 48-96 hours).
-
Protocol 2: T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures T-cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Co-culture plate from Protocol 1
-
[3H]Thymidine (1 mCi/mL)
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
After 48-72 hours of co-culture, add 1 µCi of [3H]Thymidine to each well.
-
Incubate the plate for an additional 18-24 hours at 37°C.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM). The Stimulation Index (SI) can be calculated as (CPM of stimulated cells) / (CPM of unstimulated cells).
Protocol 3: Cytokine Profiling by ELISA
This protocol describes the measurement of cytokine concentrations in the supernatant of co-cultures using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from co-cultures
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, IL-2, IL-17A, TNF-α, IL-10)
-
Microplate reader
Procedure:
-
After the desired incubation period (e.g., 48 hours for IFN-γ and TNF-α; 72 hours for IL-17A; 96 hours for IL-10), centrifuge the co-culture plates at 400 x g for 10 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Express the results in pg/mL or ng/mL.
Protocol 4: Flow Cytometry for T-Cell Activation Markers
This protocol allows for the identification and quantification of activated T-cells based on the expression of cell surface markers.
Materials:
-
Cells from co-cultures
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD4 (e.g., FITC-conjugated)
-
CD25 (e.g., PE-conjugated)
-
CD69 (e.g., APC-conjugated)
-
CD44 (e.g., PerCP-Cy5.5-conjugated)
-
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Harvest cells from the co-culture wells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash the cells with FACS buffer.
-
Incubate the cells with the antibody cocktail in the dark for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, singlet, CD4+ T-cells and then determine the percentage of cells expressing activation markers (e.g., CD25+, CD69+, CD44high).
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for studying T-cell activation in vitro using the PLP (180-199) peptide. These assays are powerful tools for elucidating the cellular and molecular mechanisms of autoimmune neuroinflammation and for the preclinical evaluation of novel therapeutic strategies. Careful optimization of experimental parameters is recommended to ensure robust and reproducible results.
Application Notes: T-cell Proliferation Assay with PLP (180-199)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing T-cell proliferation in response to the myelin proteolipid protein (PLP) peptide 180-199. This peptide is a key immunodominant epitope implicated in the pathogenesis of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis (MS).[1][2] Monitoring the proliferative response of T-cells to this specific antigen is a critical tool for studying the cellular mechanisms of autoimmune neuroinflammation and for evaluating the efficacy of potential therapeutic agents. The protocols described herein are applicable for researchers in immunology, neurobiology, and drug development.
The T-cell proliferation assay is a cornerstone of immunological research, allowing for the quantitative measurement of antigen-specific T-cell activation. Upon recognition of their cognate antigen presented by antigen-presenting cells (APCs), T-cells undergo clonal expansion. The extent of this proliferation can be measured using various techniques, including the incorporation of labeled nucleotides (such as [³H]-thymidine or BrdU) or dye dilution assays (like CFSE).
Principle of the Assay
The assay relies on the principle that T-cells, upon activation by a specific antigen, will enter the cell cycle and proliferate. This protocol will focus on two common methods: the [³H]-thymidine incorporation assay and the Carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay.
-
[³H]-Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells. The amount of radioactivity is directly proportional to the level of cell proliferation.[3][4]
-
CFSE Dye Dilution Assay: This flow cytometry-based method uses a fluorescent dye that covalently labels intracellular proteins.[5][6] With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity. This allows for the tracking of individual cell divisions.[5][6]
Experimental Applications
-
EAE Model Studies: To assess the encephalitogenicity of PLP peptides and to study the dynamics of the T-cell response during the course of the disease.[1][2]
-
Immunogenicity Testing: To determine the immunogenic potential of different PLP peptide variants or modified peptides.
-
Drug Screening: To evaluate the efficacy of immunosuppressive or immunomodulatory compounds on antigen-specific T-cell proliferation.
-
Tolerance Induction Studies: To monitor the induction of T-cell tolerance to myelin antigens.[7]
Data Presentation
The results of a T-cell proliferation assay are typically presented as a Stimulation Index (S.I.), which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen (background).[3]
Table 1: Representative Data from a [³H]-Thymidine Incorporation Assay
| Treatment Group | Antigen (PLP 180-199) | Mean CPM (Counts Per Minute) | Standard Deviation | Stimulation Index (S.I.) |
| Control (Unimmunized) | - | 250 | 50 | 1.0 |
| + | 300 | 65 | 1.2 | |
| PLP (180-199) Immunized | - | 500 | 80 | 1.0 |
| + | 15,000 | 1,200 | 30.0 | |
| PLP (180-199) Immunized + Test Compound | - | 450 | 70 | 1.0 |
| + | 3,000 | 400 | 6.7 |
Table 2: Representative Data from a CFSE Dye Dilution Assay
| Treatment Group | Antigen (PLP 180-199) | % Proliferated Cells (CFSE low) | Mean Fluorescence Intensity (MFI) of Proliferated Cells |
| Control (Unimmunized) | - | 1.5% | 1500 |
| + | 2.0% | 1450 | |
| PLP (180-199) Immunized | - | 3.0% | 1600 |
| + | 65.0% | 400 | |
| PLP (180-199) Immunized + Test Compound | - | 2.8% | 1580 |
| + | 15.0% | 950 |
Experimental Protocols
This section provides detailed protocols for the isolation of cells from immunized mice and subsequent T-cell proliferation assays.
Protocol 1: Isolation of Splenocytes and Lymph Node Cells from Immunized Mice
Materials:
-
PLP (180-199) immunized mice (e.g., SJL/J or BALB/c strains)[1]
-
Sterile dissection tools
-
70 µm cell strainers
-
50 mL conical tubes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Red Blood Cell (RBC) Lysis Buffer
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Aseptically harvest spleens and draining lymph nodes (inguinal, axillary, and brachial).
-
Prepare single-cell suspensions by gently grinding the tissues between the frosted ends of two sterile microscope slides or by mashing them through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the cells with complete RPMI and centrifuge at 300 x g for 10 minutes.
-
If using spleens, resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of complete RPMI and centrifuge.
-
Resuspend the cell pellet in complete RPMI.
-
Determine cell viability and concentration using trypan blue exclusion and a hemocytometer.
-
Adjust the cell concentration to the desired density for the proliferation assay (typically 2 x 10⁶ to 5 x 10⁶ cells/mL).[3][4]
Protocol 2: [³H]-Thymidine Incorporation Assay
Materials:
-
Isolated splenocytes or lymph node cells
-
Complete RPMI medium
-
PLP (180-199) peptide (typically 10-20 µg/mL)[4]
-
Concanavalin A (ConA) as a positive control (2 µg/mL)[4]
-
96-well round-bottom culture plates
-
[³H]-thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Plate 2 x 10⁵ to 5 x 10⁵ cells per well in a 96-well plate in a final volume of 200 µL of complete RPMI.[4]
-
Add the PLP (180-199) peptide to the appropriate wells at the desired final concentration.
-
Include negative control wells (cells with medium only) and positive control wells (cells with ConA).
-
Culture the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
During the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well.[3]
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Stimulation Index (S.I.) as: (mean CPM of antigen wells) / (mean CPM of no antigen wells).
Protocol 3: CFSE Dye Dilution Assay
Materials:
-
Isolated splenocytes or lymph node cells
-
PBS (Phosphate Buffered Saline)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Complete RPMI medium
-
PLP (180-199) peptide (typically 10-20 µg/mL)
-
Concanavalin A (ConA) as a positive control (2 µg/mL)
-
24- or 48-well culture plates
-
Flow cytometer
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8)
Procedure:
-
Wash the isolated cells with PBS.
-
Resuspend the cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[8]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI to remove excess CFSE.
-
Resuspend the cells in complete RPMI and plate them in 24- or 48-well plates.
-
Add the PLP (180-199) peptide or ConA to the appropriate wells.
-
Culture the cells for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and, if desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the lymphocyte population and then on specific T-cell subsets. Proliferation is identified by the sequential halving of CFSE fluorescence intensity.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for T-cell proliferation assay with PLP (180-199).
T-Cell Activation Signaling Pathway
Caption: T-cell activation by PLP (180-199) presented by an APC.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new approach for evaluating antigen-specific T cell responses to myelin antigens during the course of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 7. Specific T-cell proliferation to myelin peptides in relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
Application Notes and Protocols for Cytokine Analysis in PLP (180-199) Immunized Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). Induction of EAE in susceptible mouse strains using the proteolipid protein (PLP) peptide 180-199 recapitulates key pathological features of MS, including CNS inflammation, demyelination, and axonal damage. The immunopathology of EAE is largely driven by the activation of myelin-specific T helper (Th) cells, particularly Th1 and Th17 cells, and the subsequent production of a cascade of pro-inflammatory cytokines.
These application notes provide a comprehensive guide for the analysis of cytokines in PLP (180-199)-induced EAE. Detailed protocols for EAE induction, tissue collection, and various methods for cytokine quantification are provided to assist researchers in academia and the pharmaceutical industry in their efforts to understand disease mechanisms and evaluate novel therapeutic interventions.
Data Presentation: Quantitative Cytokine Analysis
The following tables summarize representative quantitative data for key cytokines in PLP (180-199) immunized mice. These values are compiled from published literature and serve as a reference for expected cytokine levels in different biological compartments. It is important to note that absolute cytokine concentrations can vary depending on the mouse strain, specific experimental conditions, and the timing of sample collection.
Table 1: Cytokine Concentrations in Supernatants of PLP (180-199)-Restimulated Splenocytes [1][2]
| Cytokine | Wild-Type Mice (pg/mL) | T-bet -/- Mice (pg/mL) | Time Point of Collection |
| IFN-γ | ~2000 - 4000 | Significantly Lower | Day 15 post-immunization |
| IL-10 | ~100 - 200 | Significantly Higher (~400-600) | Day 15 post-immunization |
| TNF-α | ~150 - 300 | Not Reported | Acute Phase |
Table 2: Cytokine Concentrations in Supernatants of PLP (180-199)-Restimulated Lymph Node Cells [3][4][5][6]
| Cytokine | Wild-Type Mice (pg/mL) | IL-9 -/- Mice (pg/mL) | Time Point of Collection |
| IFN-γ | ~1500 - 2500 | Significantly Lower | Day 10 post-immunization |
| IL-17 | ~1000 - 2000 | Significantly Lower | Day 10 post-immunization |
| IL-10 | Not Reported | Significantly Higher | Day 10 post-immunization |
| TNF-α | Decreased in remission | Not Reported | Acute vs. Remission Phase |
Table 3: Cytokine Levels in the Central Nervous System (CNS) [3][4][7]
| Cytokine | Wild-Type Mice | IL-9 -/- Mice | Method of Detection |
| IFN-γ | Elevated | Lower Levels | ELISA/Flow Cytometry |
| IL-17 | Elevated | Lower Levels | ELISA/Flow Cytometry |
Experimental Protocols
I. Induction of EAE with PLP (180-199)
This protocol describes the active immunization of mice with PLP (180-199) peptide to induce EAE.
Materials:
-
Female BALB/c or SJL/J mice, 8-12 weeks old
-
PLP (180-199) peptide (sequence: HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of PLP (180-199) and CFA.
-
Reconstitute lyophilized PLP (180-199) in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass tube, mix an equal volume of the PLP (180-199) solution with CFA (containing 4 mg/mL of M. tuberculosis) to achieve a final peptide concentration of 1 mg/mL.
-
Emulsify the mixture by drawing it up and down through a 20G needle and syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 200 µg PLP (180-199) per mouse).
-
On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
II. Isolation of Mononuclear Cells from Spleen and Lymph Nodes
Materials:
-
70 µm cell strainers
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
Procedure:
-
Euthanize mice at the desired time point post-immunization.
-
Aseptically remove the spleen and draining lymph nodes (inguinal, axillary, and brachial).
-
Place the tissues in a petri dish containing cold RPMI-1640 medium.
-
Generate a single-cell suspension by gently grinding the tissues through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with RPMI-1640 to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
For splenocytes, resuspend the pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer by adding an excess of RPMI-1640.
-
Centrifuge the cells and resuspend the pellet in complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
III. Isolation of Mononuclear Cells from the CNS
Materials:
-
Percoll
-
10x Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
Procedure:
-
Perfuse the mice transcardially with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640.
-
Mechanically dissociate the tissue through a 70 µm cell strainer.
-
Resuspend the cell pellet in 30% Percoll.
-
Carefully layer the cell suspension onto a 70% Percoll cushion.
-
Centrifuge at 500 x g for 20 minutes at room temperature with the brake off.
-
Collect the mononuclear cells from the 30%/70% interphase.
-
Wash the cells with RPMI-1640 and count viable cells.
IV. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of cytokines in culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody (biotinylated) specific for the cytokine of interest
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block non-specific binding by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples (culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Development: Wash the plate. Add 100 µL of TMB substrate to each well. Incubate until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.
V. Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification of cytokine-producing cells at a single-cell level.
Materials:
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend isolated mononuclear cells in complete RPMI-1640 at a concentration of 1-2 x 10⁶ cells/mL.
-
For antigen-specific stimulation, add PLP (180-199) peptide (10 µg/mL). For non-specific stimulation, add a cell stimulation cocktail (e.g., PMA and Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A) to the culture.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the percentage of cytokine-producing cells within specific T cell populations (e.g., CD4+ T cells).
-
Mandatory Visualizations
Caption: Experimental workflow for EAE induction and subsequent cytokine analysis.
Caption: Simplified T cell activation and differentiation pathway in EAE.
References
- 1. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-9 is important for T-cell activation and differentiation in autoimmune inflammation of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased production of TNF-alpha by lymph node cells indicates experimental autoimmune encephalomyelitis remission in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Application of Proteolipid Protein (PLP) 180-199 in Therapeutic Research for Multiple Sclerosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin sheath.[1] The peptide fragment spanning amino acids 180-199 of PLP is a key encephalitogenic epitope used in preclinical research to induce Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for Multiple Sclerosis (MS).[2] Understanding the immunological response to PLP (180-199) is crucial for developing antigen-specific therapies aimed at inducing tolerance and mitigating the autoimmune attack on myelin that characterizes MS.[3] These application notes provide detailed protocols for utilizing PLP (180-199) in EAE models and summarize the quantitative data from key studies to facilitate further therapeutic research.
Data Presentation
Table 1: EAE Induction and Clinical Course with PLP (180-199) in BALB/c Mice
| Study Cohort | Disease Incidence | Mean Day of Onset | Mean Maximal Score | Disease Course | Reference |
| Wild-Type (WT) | 9/15 | - | 3.3 | Chronic | [2] |
| Wild-Type (WT) | Not specified | ~15 | ~2.5 | Chronic | [4] |
| B-cell deficient (B cell-/-) | Not specified | ~15 | ~3.5 | More severe, prolonged chronic | [4] |
Table 2: Cytokine Production in Response to PLP (180-199) in EAE Models
| Mouse Strain | Condition | Cytokine | Level | Notes | Reference |
| BALB/c (WT) | Acute EAE | IFN-γ | Similar to B cell-/- | Spleen cells stimulated with PLP (180-199) | [4] |
| BALB/c (B cell-/-) | Acute EAE | IFN-γ | Similar to WT | Spleen cells stimulated with PLP (180-199) | [4] |
| BALB/c (WT) | Chronic EAE | IFN-γ | Lower than B cell-/- | In response to overlapping peptides | [4] |
| BALB/c (B cell-/-) | Chronic EAE | IFN-γ | Higher than WT | In response to overlapping peptides, suggesting epitope spreading | [4] |
| BALB/c (WT) | Acute EAE | IL-10 | Significantly higher than B cell-/- | Spleen cells stimulated with PLP (180-199) | [4] |
| BALB/c (T-bet-/-) | EAE | IL-10 | Significantly higher than WT | Spleen cells stimulated with PLP (180-199) | [5] |
| PDLIM2+/+ | EAE | IFN-γ, TNF-α, IL-17, IL-21, IL-22 | Lower than PDLIM2-/- | Stimulated with PLP (180-199) | [6] |
| PDLIM2-/- | EAE | IFN-γ, TNF-α, IL-17, IL-21, IL-22 | Significantly higher than PDLIM2+/+ | Stimulated with PLP (180-199) | [6] |
| IL-9-/- | EAE | IL-17, IFN-γ | Lower levels | Fewer infiltrating immune cells in the CNS | [7] |
Experimental Protocols
Protocol 1: Induction of Active EAE in BALB/c Mice with PLP (180-199)
This protocol describes the induction of a chronic form of EAE in BALB/c mice.
Materials:
-
PLP (180-199) peptide (purity >95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Female BALB/c mice (6-8 weeks old)
-
1 mL glass syringes with Luer lock
-
18G and 25G needles
-
Emulsifying needle or device
Procedure:
-
Peptide Preparation: Dissolve PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
Prepare an emulsion by mixing equal volumes of the PLP (180-199) solution and CFA (containing 4 mg/mL M. tuberculosis H37Ra).
-
Draw the mixture into a 1 mL glass syringe and forcefully expel it into another syringe through an emulsifying needle or a Luer-to-Luer connector.
-
Repeat this process until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously (s.c.) in the flanks with a total of 0.2 mL of the emulsion (containing 200 µg of PLP (180-199)).
-
Administer 300-400 ng of PTX intravenously (i.v.) or intraperitoneally (i.p.) in 0.1 mL of PBS on the day of immunization (day 0) and again 48-72 hours later (day 2).[4]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail or hind limb weakness.
-
2: Limp tail and hind limb weakness.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
Protocol 2: T-cell Recall Proliferation and Cytokine Assay
This protocol is for the ex vivo assessment of T-cell responses to PLP (180-199).
Materials:
-
Spleens from immunized and control mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
PLP (180-199) peptide
-
[³H]-thymidine
-
ELISA kits for IFN-γ and IL-10
-
96-well cell culture plates
Procedure:
-
Spleen Cell Preparation:
-
At a desired time point post-immunization (e.g., day 10 or during the peak of disease), euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by homogenizing the spleens and lysing the red blood cells.
-
Wash the cells and resuspend them in complete RPMI medium.
-
-
Cell Culture:
-
Plate the splenocytes at a density of 5 x 10⁵ cells/well in 96-well plates.
-
Add varying concentrations of PLP (180-199) peptide (e.g., 1-10 µg/mL) to the wells. Include wells with no peptide as a negative control.
-
-
Proliferation Assay:
-
After 48 hours of culture, add 1 µCi/well of [³H]-thymidine.
-
Harvest the cells 18-24 hours later and measure thymidine (B127349) incorporation using a scintillation counter.
-
-
Cytokine Analysis:
-
Collect culture supernatants at 48 hours for IFN-γ and 96 hours for IL-10.
-
Measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.[5]
-
Signaling Pathways and Experimental Workflows
T-Cell Differentiation in EAE Induced by PLP (180-199)
The induction of EAE with PLP (180-199) primarily activates autoreactive CD4+ T-cells. The differentiation of these naive T-cells into pathogenic Th1 and Th17 subsets is a critical step in disease development. This process is influenced by various cytokines and intracellular signaling molecules.
Caption: T-cell differentiation pathways in PLP (180-199)-induced EAE.
Experimental Workflow for EAE Induction and Analysis
The following diagram outlines the general workflow for studying the effects of PLP (180-199) in an EAE model.
Caption: General experimental workflow for PLP (180-199)-induced EAE.
Role of B-cells and Epitope Spreading
Studies have shown that B-cells can regulate the severity of PLP-induced EAE. In their absence, the disease can be more severe, which is associated with an expanded T-cell response to other myelin epitopes, a phenomenon known as epitope spreading.
Caption: B-cell modulation of epitope spreading in PLP-induced EAE.
References
- 1. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDLIM2 restricts Th1 and Th17 differentiation and prevents autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Scoring Clinical Signs in PLP (180-199) Induced EAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE using the proteolipid protein (PLP) peptide 180-199 in susceptible mouse strains, such as BALB/c, provides a valuable tool to investigate the cellular and molecular mechanisms of neuroinflammation and to evaluate the efficacy of potential therapeutic agents.[1][2][3] Accurate and consistent clinical scoring of EAE is critical for obtaining reliable and reproducible data. These application notes provide a detailed protocol for the induction of EAE using PLP (180-199) and a standardized system for scoring the resulting clinical signs.
Experimental Protocols
I. Induction of EAE with PLP (180-199) Peptide
This protocol describes the active induction of EAE in female BALB/c mice aged 8-12 weeks.
Materials:
-
PLP (180-199) peptide (Sequence: HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Emulsifying needle or device
-
Female BALB/c mice (8-12 weeks old)
Protocol:
-
Preparation of PLP (180-199)/CFA Emulsion:
-
Reconstitute the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
To create the emulsion, mix equal volumes of the PLP (180-199) peptide solution and the CFA solution. For example, mix 500 µL of peptide solution with 500 µL of CFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle or by using a mechanical emulsifier until a thick, stable, white emulsion is formed. A stable emulsion will not separate when a drop is placed on the surface of cold water.
-
-
Immunization:
-
Administer 100 µL of the PLP (180-199)/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (50 µL per site). This delivers a total dose of 100 µg of PLP (180-199) peptide per mouse.
-
-
Administration of Pertussis Toxin:
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTX per mouse via intraperitoneal (i.p.) injection (100 µL of the 2 µg/mL solution).
-
II. Clinical Scoring of EAE
Daily monitoring and scoring of the mice should begin on day 7 post-immunization and continue for the duration of the experiment. It is crucial that the scoring is performed by an observer blinded to the experimental groups to avoid bias.
Standardized Clinical Scoring Scale for EAE:
| Score | Clinical Signs |
| 0 | No detectable signs of EAE. |
| 1 | Limp tail. |
| 2 | Limp tail and hind limb weakness (waddling gait). |
| 3 | Partial hind limb paralysis (one leg is paralyzed or both are dragging). |
| 4 | Complete hind limb paralysis. |
| 5 | Moribund state or death due to EAE. |
In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) can be used for mice that exhibit clinical signs that fall between two defined scores.
Data Presentation
The following table summarizes typical quantitative data that can be collected during a PLP (180-199) induced EAE study.
Table 1: Example Quantitative Data from PLP (180-199) Induced EAE Study
| Parameter | Description | Example Value |
| Mean Day of Onset | The average day post-immunization when clinical signs (score ≥ 1) first appear. | 12 ± 2 days |
| Mean Maximum Score | The average of the highest clinical score achieved by each mouse in a group. | 3.5 ± 0.5 |
| Disease Incidence (%) | The percentage of mice in a group that develop clinical signs of EAE (score ≥ 1). | 90% |
| Cumulative Score | The sum of the daily clinical scores for each mouse over the course of the experiment. | Variable |
| Body Weight Change (%) | The percentage change in body weight from baseline (Day 0). Mice with EAE typically lose weight. | -15% ± 5% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for inducing and scoring EAE.
Caption: Workflow for PLP (180-199) induced EAE and clinical scoring.
Signaling Pathway in PLP (180-199) Induced EAE
This diagram outlines the key cellular and molecular events in the pathogenesis of EAE induced by the PLP (180-199) peptide.
References
Application Notes and Protocols for Histological Analysis of the Central Nervous System in the PLP(180-199) EAE Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to the PLP(180-199) EAE Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human demyelinating disease, Multiple Sclerosis (MS).[1][2] EAE can be induced in susceptible rodent strains by immunization with central nervous system (CNS) myelin components, such as proteolipid protein (PLP), emulsified in complete Freund's adjuvant (CFA).[1][3] Specifically, the PLP(180-199) peptide is known to induce a chronic progressive form of EAE in mouse strains like C57BL/6 and BALB/c, and a relapsing-remitting course in the SJL/J strain, mimicking different clinical patterns of MS.[4] This model is invaluable for investigating the immunopathology of MS and for the preclinical evaluation of potential therapeutic agents.
The pathogenesis of PLP(180-199)-induced EAE involves the activation of myelin-specific T helper cells (Th1 and Th17) in the periphery. These activated T cells cross the blood-brain barrier (BBB), infiltrate the CNS, and initiate an inflammatory cascade.[1][3] This leads to the recruitment of other immune cells, demyelination, and axonal damage, resulting in the characteristic clinical signs of ascending paralysis.[1]
Key Histological Readouts in the CNS
Histological analysis of the CNS, particularly the spinal cord, is a critical endpoint for assessing disease severity and the efficacy of therapeutic interventions in the PLP(180-199) EAE model. The primary pathological hallmarks to be evaluated are:
-
Inflammation: Perivascular and parenchymal infiltration of mononuclear cells in the white and grey matter of the spinal cord. This is typically assessed using Hematoxylin (B73222) and Eosin (H&E) staining.[2][5][6]
-
Demyelination: Loss of the myelin sheath surrounding axons. Luxol Fast Blue (LFB) staining is the classic method for visualizing myelin, where areas of demyelination appear pale or colorless.[1][2]
-
Axonal Loss: Degeneration and loss of axons, which is a key contributor to permanent neurological disability. While not the primary focus of this protocol, specific immunohistochemical markers can be used for its assessment.[7]
-
Cellular Infiltrates: Immunohistochemistry (IHC) is employed to identify and quantify specific immune cell populations within the CNS lesions, such as T cells (CD3+), B cells (B220+), macrophages/microglia (Iba1+ or CD68+), and astrocytes (GFAP+).
Quantitative Analysis of Histopathology
To obtain objective and reproducible data, histological sections are scored for the severity of inflammation and demyelination. Several scoring systems are utilized, and the data can be effectively summarized in tables for comparison between experimental groups.
Table 1: Histological Scoring System for Inflammation in EAE [8]
| Score | Description of Inflammatory Infiltrates |
| 0 | No inflammatory cells |
| 1 | A few scattered inflammatory cells |
| 2 | Perivascular cuffs of inflammatory cells |
| 3 | Multiple perivascular cuffs and parenchymal infiltration |
| 4 | Extensive parenchymal infiltration |
Table 2: Histological Scoring System for Demyelination in EAE [8]
| Score | Description of Demyelination (Luxol Fast Blue Staining) |
| 0 | No demyelination |
| 1 | Mild demyelination with small, focal areas of myelin loss |
| 2 | Moderate demyelination with larger areas of myelin loss |
| 3 | Severe demyelination with extensive areas of myelin loss |
Experimental Protocols
Perfusion and Tissue Fixation
This protocol describes the transcardial perfusion of mice to remove blood from the vasculature, followed by fixation of the CNS tissue.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Perfusion pump or syringe with perfusion needle
-
Surgical tools (scissors, forceps)
Procedure:
-
Deeply anesthetize the mouse until it is unresponsive to toe pinch.
-
Secure the mouse in a supine position and open the thoracic cavity to expose the heart.
-
Make a small incision in the right atrium.
-
Insert the perfusion needle into the left ventricle.
-
Begin perfusion with ice-cold PBS at a constant flow rate until the liver and other organs are cleared of blood.
-
Switch to perfusion with ice-cold 4% PFA and continue for 10-15 minutes.
-
Carefully dissect the spinal cord and/or brain.
-
Post-fix the tissue in 4% PFA overnight at 4°C.
-
Transfer the tissue to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.
Cryosectioning
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
Procedure:
-
Embed the cryoprotected tissue in OCT compound in a cryomold.
-
Freeze the block in the cryostat at -20°C to -25°C.
-
Cut transverse or longitudinal sections of the spinal cord at a thickness of 10-20 µm.
-
Mount the sections onto charged microscope slides.
-
Allow the sections to air dry and then store them at -80°C until use.
Hematoxylin and Eosin (H&E) Staining for Inflammation
Materials:
-
Hematoxylin solution
-
Eosin solution
-
Distilled water
-
Ethanol (B145695) (graded series: 100%, 95%, 70%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Bring the frozen sections to room temperature.
-
Hydrate the sections by immersing them in distilled water.
-
Stain with Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in tap water.
-
Counterstain with Eosin for 1-2 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium.
Luxol Fast Blue (LFB) Staining for Demyelination
Materials:
-
Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid)
-
0.05% Lithium carbonate solution
-
70% Ethanol
-
Distilled water
-
Cresyl violet solution (optional, for counterstaining)
Procedure:
-
Bring the frozen sections to room temperature.
-
Immerse the slides in LFB solution and incubate overnight at 56-60°C.
-
Allow the slides to cool to room temperature.
-
Rinse off excess stain with 95% ethanol.
-
Rinse in distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.
-
Continue differentiation in 70% ethanol until the grey matter is colorless and the white matter is clearly defined.
-
Rinse in distilled water.
-
(Optional) Counterstain with cresyl violet.
-
Dehydrate, clear, and mount as described for H&E staining.
Immunohistochemistry (IHC) for Cellular Infiltrates (General Protocol)
Materials:
-
Primary antibody (e.g., anti-CD45 for leukocytes)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
-
Antigen retrieval solution (if required)
Procedure:
-
Bring the frozen sections to room temperature.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Wash the sections in PBS.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
Incubate with the ABC reagent for 30-60 minutes.
-
Wash the sections in PBS.
-
Develop the signal with the DAB substrate kit.
-
Wash in distilled water.
-
Counterstain with hematoxylin (optional).
-
Dehydrate, clear, and mount.
Visualizations
References
- 1. Cytokine Control of Inflammation and Repair in the Pathology of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating regional localization of inflammation during CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdbioproducts.com [mdbioproducts.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Frontiers | Innate Signaling in the CNS Prevents Demyelination in a Focal EAE Model [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Lymphoid Chemokines in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low EAE Incidence with PLP (180-199)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low incidence of Experimental Autoimmune Encephalomyelitis (EAE) when using the Proteolipid Protein (PLP) peptide 180-199.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions related to achieving successful EAE induction with PLP (180-199).
Q1: We are observing a very low incidence of EAE in our mice after immunization with PLP (180-199). What are the most critical factors to check?
A: A low incidence of EAE can stem from several factors. The most critical to verify are:
-
Mouse Strain Susceptibility: Not all mouse strains are equally susceptible to EAE induction with PLP (180-199). Strains like SJL/J, BALB/c, and C57BL/6 are commonly used, but they exhibit different disease courses (relapsing-remitting vs. chronic).[1][2] Ensure you are using a reported susceptible strain. BALB/c mice, for instance, were historically considered resistant but can develop EAE with specific protocols.[3][4]
-
Antigen & Adjuvant Quality: The purity of the synthetic PLP (180-199) peptide is crucial. Additionally, the Complete Freund's Adjuvant (CFA) must contain Mycobacterium tuberculosis (strain H37Ra) at an appropriate concentration (e.g., 0.5 mg/mouse) to elicit a strong immune response.[3][5]
-
Emulsion Preparation: The stability and quality of the antigen-CFA emulsion are paramount. An improper emulsion will fail to create a depot for sustained antigen release, leading to a weak immune response. The emulsion should be thick and stable, not separating upon standing.[6][7]
-
Pertussis Toxin (PTX) Administration: PTX is essential for breaking the blood-brain barrier, allowing immune cells to enter the central nervous system. The dose, timing (typically on day 0 and day 2 post-immunization), and biological activity of the PTX are critical.[1][8] Always use freshly prepared PTX dilutions.[9]
Q2: What is the expected disease course and incidence for PLP (180-199) induced EAE in different mouse strains?
A: The disease phenotype varies significantly with the mouse strain:
-
SJL/J Mice: Typically develop a relapsing-remitting EAE course.[1][2]
-
BALB/c and C57BL/6 Mice: Tend to exhibit a chronic disease course.[1][2]
-
Genetic Background: The genetic background can have a profound impact. For example, BALB/c mice deficient in the T-bet transcription factor are resistant to EAE induction.[10][11] B-cell deficient BALB/c mice, however, may show a more severe clinical course than wild-type mice.[3]
Q3: Our emulsion looks correct, but we still have low disease incidence. What could be wrong with our immunization procedure?
A: Beyond the emulsion itself, procedural details are important:
-
Injection Volume and Site: The standard protocol involves subcutaneous (s.c.) injections. A total volume of 100-200 µL is typically distributed over multiple sites on the flanks or back to ensure proper antigen presentation in the draining lymph nodes.[5][11][12]
-
Animal Handling and Stress: Stressed animals can have an altered immune response, potentially leading to delayed onset or reduced severity of EAE.[9] Minimize stress during handling and injections.
-
Age and Sex of Mice: Use female mice aged 9 to 13 weeks, as they are often more susceptible and provide more consistent results.[8]
Q4: Can the specific epitope within the PLP (180-199) sequence affect encephalitogenicity?
A: Yes. While PLP (180-199) is a known encephalitogenic peptide, shorter or slightly different overlapping peptides can have varying effects. For instance, in BALB/c mice, PLP (180-199) is encephalitogenic, but the shorter internal peptide PLP (185-199) is a much weaker inducer of EAE and may require higher doses.[3][4] This suggests that the flanking regions of the core epitope are important for disease induction in this model.
Q5: We are not seeing clinical signs, but could there be sub-clinical disease?
A: It is possible. In some cases, especially with suboptimal induction, mice may develop inflammation in the central nervous system without overt clinical signs like tail limpness or paralysis. Histological analysis of the spinal cord for mononuclear cell infiltration and demyelination is the definitive way to confirm sub-clinical EAE.[4]
Data Presentation: EAE Induction with PLP Peptides
The following tables summarize quantitative data from various studies on EAE induction using PLP peptides in different mouse strains.
Table 1: EAE Incidence and Severity with PLP Peptides in BALB/c Mice
| Peptide | Dose (µg) | Incidence | Mean Max Score (of affected mice) | Disease Course | Reference |
| PLP (180-199) | 200 | 9/15 (60%) | 3.3 | Chronic | [4] |
| PLP (185-206) | Not specified | 7/21 (33%) | 3.7 | Chronic | [4] |
| PLP (185-199) | Not specified | 0/15 (0%) | N/A | No Disease | [4] |
| PLP (178-191) | Not specified | 0/13 (0%) | N/A | No Disease | [4] |
Table 2: Comparison of EAE Induction in Wild-Type vs. B Cell-Deficient BALB/c Mice
| Mouse Strain | Peptide | Incidence | Median Max Score | Onset (Days) | Reference |
| Wild-Type (WT) | PLP (180-199) | 7/11 (64%) | 2.0 | 17.1 ± 1.1 | [3] |
| B Cell −/− | PLP (180-199) | 10/11 (91%) | 3.0 | 17.3 ± 0.9 | [3] |
Experimental Protocols
This section provides a detailed methodology for the active induction of EAE in mice using PLP (180-199).
Protocol: Active EAE Induction with PLP (180-199)
Materials:
-
PLP (180-199) peptide (WTTCQSIAFPSKTSASIGSL), high purity (>95%)
-
Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX), lyophilized
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female mice (e.g., SJL/J or BALB/c), 9-12 weeks old
-
1 mL glass syringes and locking needles (e.g., 25G)
-
Emulsifying device (e.g., Omni-Mixer or two-syringe method)
Procedure:
-
Antigen Preparation: Dissolve the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
In a sterile vessel, mix the PLP (180-199) solution and the CFA in a 1:1 ratio. For example, mix 1 mL of peptide solution with 1 mL of CFA.
-
Emulsify the mixture until a thick, stable, white emulsion is formed. To test for stability, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.[7]
-
The final concentration of the peptide in the emulsion will be 1 mg/mL.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to your institution's approved protocol.
-
Draw the emulsion into a 1 mL syringe fitted with a 25G needle.
-
Inject a total of 200 µL of the emulsion (containing 200 µg of PLP peptide) subcutaneously. Distribute the volume across two to four sites on the animal's flanks.[3][11][12]
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Reconstitute and dilute the PTX in sterile PBS to a concentration of 2 µg/mL.
-
On the day of immunization (Day 0), administer 200-300 ng of PTX (e.g., 100-150 µL of the 2 µg/mL solution) per mouse via intravenous (i.v.) or intraperitoneal (i.p.) injection.[3]
-
Repeat the PTX injection 48 hours later (Day 2).[1]
-
-
Monitoring and Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Weigh the mice and score their clinical signs according to a standard 0-5 scale (see Appendix A in[8]). Clinical signs typically appear between days 10 and 28.[1]
-
Provide supportive care, such as moistened food on the cage floor and accessible water, for animals with severe paralysis.[13]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for active EAE induction using PLP (180-199) peptide.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low EAE incidence.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autoimmune Encephalomyelitis in Mice | Neupsy Key [neupsykey.com]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
Technical Support Center: Reducing Variability in PLP(180-199) EAE Induction
Welcome to the technical support center for the PLP(180-199)-induced Experimental Autoimmune Encephalomyelitis (EAE) model. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize experimental variability and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing variability in the PLP(180-199) EAE model?
A1: Several factors can contribute to significant variability in disease incidence, onset, and severity. The most critical factors include the mouse strain, the dose and quality of the PLP(180-199) peptide, the dose and potency of Pertussis Toxin (PTX), the composition of the Complete Freund's Adjuvant (CFA), the quality of the emulsion, and the age and stress levels of the animals.[1]
Q2: Which mouse strains are most susceptible to PLP(180-199)-induced EAE, and what is the expected disease course?
A2: BALB/c and SJL mice are commonly used for PLP(180-199)-induced EAE.[2][3]
-
BALB/c mice typically develop a chronic EAE, characterized by a progressive disease course without remission.[2]
-
SJL mice are known to exhibit a relapsing-remitting EAE course, which more closely mimics the most common form of multiple sclerosis in humans.[2]
Q3: What is the recommended dose of PLP(180-199) peptide for EAE induction?
A3: A standard dose of 200 µg of PLP(180-199) peptide per mouse is frequently used for inducing EAE in both BALB/c and SJL mice.[2] However, the optimal dose can vary, and it is advisable to perform a pilot study to determine the ideal concentration for your specific experimental conditions.
Q4: How does the Pertussis Toxin (PTX) dose affect EAE induction and variability?
A4: PTX is a crucial component for enhancing the EAE severity. The potency of PTX can vary significantly between lots, making it a major source of experimental inconsistency.[1][4][5] It is highly recommended to test each new lot of PTX to determine its optimal dose. Higher doses of PTX generally lead to more severe disease, but can sometimes reduce the incidence of relapses in SJL mice.[6]
Q5: What are the key considerations for preparing the PLP(180-199)/CFA emulsion?
A5: The quality of the emulsion is critical for successful EAE induction. A stable water-in-oil emulsion ensures the slow release of the antigen and a robust immune response. The emulsion should be thick and not separate upon standing. Using a mechanical homogenizer or two syringes connected by a Luer lock are common methods for preparation.
Troubleshooting Guides
Issue 1: Low Disease Incidence or Complete Failure of EAE Induction
| Potential Cause | Troubleshooting Steps |
| Suboptimal PLP(180-199) Peptide | - Verify the purity and sequence of the peptide. - Ensure proper storage of the peptide to prevent degradation. - Consider testing a new batch of peptide. |
| Ineffective Emulsion | - Ensure the emulsion is stable and has a thick, mayonnaise-like consistency. - Test the emulsion stability by placing a drop in water; a stable emulsion will not disperse. - Prepare the emulsion fresh for each experiment. |
| Incorrect PTX Dosage or Inactive PTX | - Confirm the correct PTX dose was administered. - Test the activity of the PTX lot in a pilot study. PTX potency can vary significantly between batches.[1][4][5] - Ensure PTX was stored correctly according to the manufacturer's instructions. |
| Mouse Strain Resistance | - Confirm the mouse strain is appropriate for the PLP(180-199) model (e.g., BALB/c or SJL). - Be aware that substrains from different vendors may exhibit varying susceptibility.[7] |
| Animal Age and Stress | - Use mice within the recommended age range (typically 8-12 weeks). - Minimize animal stress, as it can suppress the immune response and reduce EAE severity.[1] Acclimatize mice to the facility and handling procedures before the experiment. |
Issue 2: High Variability in Disease Onset and Severity
| Potential Cause | Troubleshooting Steps |
| Inconsistent Immunization Technique | - Ensure all personnel are using a standardized and consistent subcutaneous injection technique. - Administer the same volume of emulsion at the same anatomical sites for all animals. |
| Variable PTX Administration | - Administer PTX intraperitoneally at a consistent time point relative to the immunization. - Ensure accurate and consistent dosing for all animals. |
| Differences in Animal Husbandry | - House mice under standardized conditions (e.g., cage density, light/dark cycle, diet). - Avoid unnecessary stress and disturbances to the animals. |
| Genetic Drift in Mouse Colony | - If breeding in-house, periodically obtain new breeder pairs from a reputable vendor to minimize genetic drift. |
Experimental Protocols
Standard Protocol for PLP(180-199)-Induced EAE in BALB/c and SJL Mice
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
PLP(180-199) peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c or SJL mice (8-12 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized PLP(180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
In a sterile glass tube, mix an equal volume of the PLP(180-199) solution and CFA (containing 4 mg/mL of M. tuberculosis).
-
Emulsify the mixture using a mechanical homogenizer or by passing it through two syringes connected with a Luer lock until a thick, stable, white emulsion is formed.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank (50 µL per site). This delivers a total of 100 µg of PLP(180-199) peptide per mouse.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer PTX via intraperitoneal injection. A typical dose is 200-400 ng per mouse, but this should be optimized for each new PTX lot.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standardized scale (see table below).
-
Clinical Scoring Scale for EAE:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Complete hind limb paralysis |
| 4 | Hind and forelimb paralysis |
| 5 | Moribund or dead |
Data Presentation
Table 1: Factors Influencing Variability in PLP(180-199) EAE Induction
| Factor | High Variability | Low Variability | Recommendations |
| Mouse Strain | Mixing strains or substrains | Using a single, well-characterized inbred strain (e.g., BALB/c or SJL from a reputable vendor) | Maintain a consistent source of animals. |
| PLP(180-199) Peptide | Impure or degraded peptide | High-purity, properly stored peptide | Verify peptide quality and store according to manufacturer's instructions. |
| Pertussis Toxin (PTX) | Using different lots without titration | Titrating each new lot of PTX to determine optimal dose | Perform a dose-response experiment for each new PTX lot. |
| CFA Emulsion | Unstable or poorly mixed emulsion | Stable, homogenous water-in-oil emulsion | Ensure proper emulsification technique and test for stability. |
| Animal Age | Using a wide age range of animals | Using animals within a narrow age window (e.g., 8-10 weeks) | Standardize the age of mice used in experiments. |
| Animal Stress | High-stress environment, frequent handling | Low-stress environment, consistent and minimal handling | Acclimatize animals and maintain a consistent, low-stress environment. |
Visualizations
Experimental Workflow for PLP(180-199) EAE Induction
Caption: Workflow for active EAE induction using PLP(180-199) peptide.
Logical Relationship of Factors Affecting EAE Variability
Caption: Key factors contributing to variability in EAE induction.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple sclerosis peptides available for EAE induction [sb-peptide.com]
- 5. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. Enhancing the Ability of Experimental Autoimmune Encephalomyelitis to Serve as a More Rigorous Model of Multiple Sclerosis through Refinement of the Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pertussis Toxin Dosage for PLP(180-199) EAE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the proteolipid protein (PLP) 180-199 peptide to induce Experimental Autoimmune Encephalomyelitis (EAE), with a specific focus on optimizing the dosage of Pertussis Toxin (PTX).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose of Pertussis Toxin for PLP(180-199)-induced EAE?
A1: The recommended starting dose of PTX typically ranges from 200 ng to 400 ng per mouse, administered intraperitoneally (i.p.) or intravenously (i.v.).[1][2] A common protocol involves two injections: one on the day of immunization (Day 0) and a second dose 48 to 72 hours later.[2][3] The optimal dose is highly dependent on the mouse strain, the specific batch of PTX, and the desired severity of the disease.[4][5]
Q2: We are observing low EAE incidence and mild clinical scores. How can we increase disease severity?
A2: Several factors could contribute to low EAE incidence and severity. Consider the following troubleshooting steps:
-
Increase PTX Dosage: Gradually increasing the PTX dose within the recommended range (e.g., from 200 ng to 400 ng per injection) can enhance disease severity.[5] Some protocols have used up to 600 ng total.[6]
-
Verify PTX Potency: PTX batches can vary in potency, which significantly impacts EAE induction.[4] If you suspect low potency, consider testing a new lot of PTX or performing a potency assay.
-
Check Administration Route: While both i.p. and i.v. routes are used, the i.v. route may lead to a more robust response in some cases.[2][3]
-
Confirm Emulsion Quality: Ensure a stable emulsion of the PLP(180-199) peptide and Complete Freund's Adjuvant (CFA) is properly prepared. An unstable emulsion will lead to inefficient immunization.
-
Mouse Strain Susceptibility: BALB/c and SJL/J mice are susceptible to PLP(180-199)-induced EAE, but the disease course can differ (chronic in BALB/c, relapsing-remitting in SJL/J).[1] C57BL/6 mice have been reported to be more resistant to EAE induction with certain PLP peptides.[7]
Q3: Our mice are experiencing high mortality rates shortly after PTX administration. What could be the cause and how can we mitigate this?
A3: High mortality following PTX injection is often a sign of excessive dosage or heightened sensitivity in the mouse strain.
-
Reduce PTX Dosage: This is the most critical step. Decrease the amount of PTX per injection.
-
Check Mouse Strain: Some mouse strains are more sensitive to the systemic effects of PTX.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, such as significant weight loss or lethargy, and provide supportive care as needed.[8]
Q4: The day of EAE onset is inconsistent across our experimental groups. What are the potential reasons?
A4: Variability in the day of onset is a common challenge in EAE models.
-
Standardize Injections: Ensure precise and consistent administration of both the peptide/CFA emulsion and the PTX.
-
Homogenize Emulsion: A well-homogenized emulsion ensures each mouse receives a similar amount of antigen.
-
Age and Sex of Mice: Use mice of the same age and sex, as these factors can influence disease susceptibility and onset.[8] Females are often reported to show more consistent disease.[8]
Q5: Is PTX always necessary for inducing EAE with PLP(180-199)?
A5: While some EAE models can be induced without PTX, for PLP peptide-induced models, PTX is generally required to facilitate the entry of pathogenic T-cells into the central nervous system (CNS) by increasing the permeability of the blood-brain barrier.[9] Studies have shown that omitting PTX in PLP-induced models results in a significantly milder or absent clinical phenotype.[9]
Quantitative Data Summary
The following table summarizes various PTX dosages used in PLP(180-199) EAE induction across different studies.
| Mouse Strain | PLP(180-199) Dose | Pertussis Toxin (PTX) Dose | Administration Schedule | Route | Outcome/Disease Course | Reference |
| BALB/c | 200 µg | 400 ng | Day 0 and Day 2 | i.v. | Chronic EAE | [2] |
| BALB/c | 200 µg | 300 ng | Day 0 and 72h later | i.v. | Chronic EAE | [3] |
| BALB/c | 50 µg | 600 ng (total) | Two doses | Not specified | Clinical EAE | [6] |
| SJL/J | Not Specified | 300 ng | Day 0 and 48h later | i.v. | Relapsing-Remitting EAE | [10] |
| C57BL/6 | 200 µg | 200 ng | Day 0 and 48h later | i.p. or i.v. | Chronic EAE | [1] |
Experimental Protocols
Active EAE Induction with PLP(180-199) and Pertussis Toxin
This protocol is a synthesis of methodologies described in the cited literature.[1][2][3]
Materials:
-
PLP(180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c or SJL/J mice (8-12 weeks old)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve the PLP(180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume emulsion of the peptide solution and CFA. For example, mix 1 mL of the peptide solution with 1 mL of CFA.
-
Emulsify by repeatedly drawing up and expelling the mixture through a syringe with a Luer-Lok tip until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Inject each mouse subcutaneously (s.c.) at two to four sites on the flank with a total volume of 100-200 µL of the emulsion (containing 100-200 µg of PLP peptide).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Dilute the PTX stock solution in sterile PBS to the desired final concentration (e.g., 2 µg/mL for a 200 ng dose in 100 µL).
-
On Day 0, shortly after immunization, administer the first dose of PTX (e.g., 200-400 ng) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
On Day 2 (48 hours post-immunization), administer a second dose of PTX.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Record body weight and clinical scores according to a standardized scoring system (see below).
-
EAE Clinical Scoring Scale (Example):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
Visualizations
Experimental Workflow for EAE Induction
Caption: Experimental workflow for inducing EAE using PLP(180-199) and Pertussis Toxin.
Simplified Signaling Pathway of Pertussis Toxin in EAE
Caption: Simplified diagram of Pertussis Toxin's role in increasing blood-brain barrier permeability in EAE.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 5. hookelabs.com [hookelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. content-assets.jci.org [content-assets.jci.org]
inconsistent clinical scores in PLP (180-199) EAE model solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent clinical scores in the Proteolipid Protein (PLP) 180-199-induced Experimental Autoimmune Encephalomyelitis (EAE) model.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in EAE clinical scores between mice in the same experimental group. What are the potential causes?
A1: Inconsistent clinical scores in the PLP(180-199) EAE model can stem from several factors. Here are the most common culprits and troubleshooting steps:
-
Improper Emulsion Preparation: The stability and consistency of the PLP peptide emulsion with Complete Freund's Adjuvant (CFA) is critical for a uniform immune response.
-
Troubleshooting: Ensure the emulsion is stable and does not separate. A proper emulsion will not disperse when a drop is placed in water. Use a high-speed homogenizer for preparation and keep all components on ice to maintain stability.
-
-
Animal Immunization Technique: The route and location of the subcutaneous injections can influence the immune response.
-
Troubleshooting: Standardize the injection sites (e.g., bilateral flanks) and ensure a consistent volume is administered to each mouse.
-
-
Subjectivity in Clinical Scoring: Clinical scoring of EAE is inherently subjective and can be a major source of variability.[1]
-
Troubleshooting: Implement a standardized scoring system and ensure all personnel involved in scoring are properly trained and blinded to the experimental groups.[2] Regular cross-validation between scorers is recommended.
-
-
Mouse Strain and Substrain Differences: The genetic background of the mice plays a significant role in EAE susceptibility and disease course.[3][4]
-
Troubleshooting: Use mice from a reliable and consistent vendor. Be aware that even different substrains of the same mouse line can exhibit variations in their response.
-
-
Pertussis Toxin Administration: The timing and dose of pertussis toxin are crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.
-
Troubleshooting: Administer pertussis toxin at the time of immunization and again 48 hours later, as specified in established protocols.[3] Ensure the correct dose is administered intravenously or intraperitoneally as required for your specific mouse strain.
-
Q2: Our mice are developing a milder or more severe form of EAE than expected based on published literature. Why might this be happening?
A2: The severity of EAE induced by PLP(180-199) can be influenced by several experimental parameters:
-
PLP Peptide Dose: The amount of PLP(180-199) peptide used for immunization directly impacts the strength of the autoimmune response.
-
Troubleshooting: Verify the concentration and dose of the PLP peptide. Higher doses may lead to more severe disease.[5]
-
-
Mycobacterium tuberculosis Concentration in CFA: The concentration of M. tuberculosis in the CFA is a critical determinant of the adjuvant's potency.
-
Troubleshooting: Confirm the concentration of M. tuberculosis in your CFA. Variations in this concentration between lots or manufacturers can lead to significant differences in EAE severity.
-
-
Role of B Cells and Epitope Spreading: The presence and activity of B cells can regulate the severity of PLP-induced EAE. In some models, B cells can limit epitope spreading, leading to a less severe disease course.[5]
-
Troubleshooting: This is an inherent biological factor. If you are using B cell-deficient mice, you may observe a more severe clinical course.[5]
-
Q3: We are not observing the expected disease course (e.g., chronic vs. relapsing-remitting). What could be the reason?
A3: The clinical course of EAE is highly dependent on the mouse strain used for induction.
-
Mouse Strain Specificity:
-
Chronic Progressive EAE: Is typically observed in C57BL/6 and BALB/c mice immunized with PLP(180-199).[3]
-
Relapsing-Remitting EAE: Is characteristic of the SJL/J mouse strain immunized with PLP(180-199).[3]
-
Troubleshooting: Ensure you are using the appropriate mouse strain for the desired disease course.
-
Experimental Protocols
PLP(180-199) Peptide Emulsion Preparation
-
Reagents and Materials:
-
PLP(180-199) peptide (synthesis purity >95%)[6]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
High-speed homogenizer
-
Sterile, ice-cold glass syringes
-
-
Procedure:
-
Dissolve the PLP(180-199) peptide in sterile PBS to the desired concentration (e.g., 2 mg/mL).
-
In a sterile, ice-cold glass tube, mix the PLP(180-199) solution and CFA at a 1:1 ratio.
-
Emulsify the mixture using a high-speed homogenizer until a thick, stable, white emulsion is formed.
-
To test the stability of the emulsion, place a small drop into a beaker of cold water. A stable emulsion will not disperse.
-
Keep the emulsion on ice until ready for injection.
-
Active EAE Induction in Mice
-
Animals: Female mice (e.g., C57BL/6, BALB/c, or SJL/J), 8-12 weeks of age.
-
Reagents:
-
PLP(180-199)/CFA emulsion
-
Pertussis toxin
-
Sterile PBS
-
-
Procedure:
-
On Day 0, immunize each mouse subcutaneously with 100-200 µL of the PLP(180-199)/CFA emulsion, typically split between two sites on the flanks. The total dose of PLP(180-199) is usually between 100-200 µg per mouse.[3][5]
-
On Day 0 and Day 2, administer pertussis toxin (200-300 ng per mouse) intravenously or intraperitoneally.[3][5]
-
Clinical Scoring of EAE
Mice should be monitored and scored daily, starting from day 7 post-immunization, by an observer blinded to the treatment groups.[2]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail or hind limb weakness |
| 2 | Limp tail and hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Note: Half points can be used for intermediate signs.[2]
Quantitative Data Summary
| Mouse Strain | PLP Peptide | Peptide Dose (µg) | Disease Course | Mean Max Score (Approx.) | Reference |
| BALB/c | PLP(180-199) | 200 | Chronic | 3.3 | [7] |
| C57BL/6 | PLP(180-199) | 200 | Chronic | Not specified | [3] |
| SJL/J | PLP(180-199) | Not specified | Relapsing-Remitting | Not specified | [3] |
Visualizations
Experimental Workflow for PLP(180-199) EAE Induction
Caption: Workflow for inducing EAE with PLP(180-199) peptide.
Hypothesized Role of B Cells in Modulating PLP-EAE Severity
Caption: B cells may limit epitope spreading and reduce EAE severity.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of PLP (180-199) Induced Autoimmune Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental autoimmune encephalomyelitis (EAE) induced by the proteolipid protein (PLP) peptide 180-199.
Frequently Asked Questions (FAQs)
Q1: What is the expected disease course when using PLP(180-199) to induce EAE?
The clinical course of EAE induced by PLP(180-199) is highly dependent on the mouse strain used. In BALB/c and C57BL/6 mice, a chronic disease course is typically observed.[1] In contrast, the SJL/J strain tends to develop a relapsing-remitting form of EAE.[1][2]
Q2: Why am I observing low disease incidence or mild symptoms in my EAE experiment?
Several factors can contribute to low disease incidence or mild symptoms. These include:
-
Suboptimal peptide dose: The amount of PLP(180-199) used for immunization is critical. Doses around 200 µg per mouse are commonly reported to be effective.[1][3][4]
-
Poor quality of the emulsion: The proper emulsification of the PLP(180-199) peptide with Complete Freund's Adjuvant (CFA) is crucial for a robust immune response.[5]
-
Incorrect administration of Pertussis Toxin (PTx): PTx is essential for inducing severe and reliable EAE in some models.[6] The dose and timing of PTx administration are critical. Variations in the potency of different PTx batches can also lead to inconsistent results.[5]
-
Mouse strain resistance: Some mouse strains are more resistant to EAE induction. For instance, BALB/c mice have traditionally been considered more resistant to EAE.[3][4]
Q3: Can the specific epitope within the PLP protein affect the outcome?
Yes, the choice of the PLP peptide can significantly impact the results. For example, the core epitope PLP(185-199) is a weaker inducer of EAE compared to the longer PLP(180-199) peptide.[3]
Q4: What is the role of B cells in PLP(180-199) induced EAE?
In BALB/c mice, B cells appear to play a regulatory role in PLP(180-199)-induced EAE. While the incidence and onset of the disease are similar in wild-type and B cell-deficient mice, the clinical course is more severe in the absence of B cells.[3] This is thought to be due to the B cells' role in controlling epitope spreading.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no EAE incidence | Ineffective immunization emulsion. | Ensure a stable emulsion of PLP(180-199) and CFA is formed. Test the emulsion stability by dropping a small amount into water; a stable emulsion will not disperse. |
| Incorrect dosage or administration of Pertussis Toxin (PTx). | Verify the recommended PTx dosage for your specific mouse strain and experimental protocol. Administer PTx at the correct time points (e.g., at the time of immunization and 48-72 hours later).[3] Consider titrating new batches of PTx to ensure consistent potency.[5] | |
| Suboptimal peptide dose. | Use a well-established dose of PLP(180-199), typically around 200 µg per mouse.[1][3][4] | |
| High variability in disease scores between animals | Inconsistent immunization. | Ensure each animal receives a consistent volume and quality of the emulsion. Subcutaneous injections in the flank are a common and reliable route. |
| Genetic drift within the mouse colony. | Use mice from a reputable vendor and ensure they are age and sex-matched. | |
| Subjective clinical scoring. | Have a blinded observer perform the clinical scoring to minimize bias. Use a standardized scoring system. | |
| Unexpected disease course (e.g., acute instead of chronic) | Incorrect mouse strain. | Verify the genetic background of your mice. Different strains will exhibit different disease patterns with the same antigen.[1] |
| Contamination of reagents. | Use sterile techniques and high-quality reagents to avoid unintended immune stimulation. |
Quantitative Data Summary
Table 1: EAE Induction with PLP Peptides in BALB/c Mice
| Peptide | Dose (µ g/mouse ) | Incidence | Mean Max. Score |
| PLP(180-199) | 200 | 9/15 | 3.3 |
| PLP(185-206) | Not Specified | 7/21 | 3.7 |
| PLP(185-199) | Not Specified | 0/15 | 0 |
| PLP(178-191) | Not Specified | 0/13 | 0 |
Data extracted from a study determining encephalitogenic epitopes of PLP in BALB/c mice.[4]
Experimental Protocols
Protocol 1: Active Induction of EAE with PLP(180-199)
This protocol describes the active immunization of mice to induce EAE.
Materials:
-
PLP(180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTx)
-
Phosphate-Buffered Saline (PBS)
-
Female mice (e.g., BALB/c, C57BL/6, or SJL/J), 6-8 weeks old[1]
Procedure:
-
Peptide Preparation: Dissolve the PLP(180-199) peptide in PBS to the desired concentration.
-
Emulsion Preparation:
-
Immunization:
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: T-cell Proliferation Assay
This assay measures the recall response of T-cells to the immunizing antigen.
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
PLP(180-199) peptide
-
[³H]thymidine
-
96-well plates
Procedure:
-
Cell Preparation:
-
Harvest spleens from mice 10-14 days post-immunization.
-
Prepare a single-cell suspension of splenocytes.
-
Lyse red blood cells.
-
-
Cell Culture:
-
Proliferation Measurement:
-
Add 1 µCi/well of [³H]thymidine to each well.[7]
-
Incubate for an additional 18-24 hours.
-
Harvest the cells and measure the incorporation of [³H]thymidine using a scintillation counter.
-
Visualizations
Caption: Workflow for active induction of EAE using PLP(180-199).
Caption: Simplified signaling pathway of T-cell priming in EAE.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
challenges in preparing stable PLP (180-199) peptide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with preparing stable PLP (180-199) peptide solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of PLP (180-199) peptide solutions.
Issue 1: Lyophilized peptide appears as a small, static film or is difficult to weigh.
-
Cause: Lyophilized peptides are often highly electrostatic and can adhere to the vial walls.
-
Solution:
-
Before opening, gently tap the vial on a hard surface to collect the powder at the bottom.
-
Centrifuge the vial briefly (e.g., 1 minute at >10,000 x g) to ensure all the peptide is at the bottom of the tube.
-
Equilibrate the vial to room temperature before opening to minimize moisture condensation.
-
Issue 2: Peptide fails to dissolve in aqueous buffers (e.g., PBS).
-
Cause: PLP (180-199) is a hydrophobic peptide with a high proportion of nonpolar amino acids, leading to poor solubility in water.[1]
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Initial Solvent Selection | Due to its hydrophobicity, initial reconstitution in a small volume of an organic solvent is recommended.[1][2] |
| Recommended Solvents | Dimethylformamide (DMF) is a good first choice. Dimethyl sulfoxide (B87167) (DMSO) can also be used, but it may oxidize the cysteine and tryptophan residues present in PLP (180-199).[3] | |
| 2 | pH Adjustment | The net charge of PLP (180-199) can be estimated to be slightly basic. Therefore, dissolving it in a slightly acidic solution can improve solubility. A related peptide, PLP (178-191), required 0.02 M acetic acid for dissolution. |
| Procedure | After initial reconstitution in an organic solvent, slowly add the peptide solution to a slightly acidic buffer (e.g., PBS adjusted to pH 5-6) with vigorous stirring.[4] | |
| 3 | Physical Dissolution Aids | Sonication and gentle warming can help break up peptide aggregates and facilitate dissolution.[2] |
| Procedure | Use a bath sonicator for short bursts (10-20 seconds) or warm the solution to no more than 40°C. Avoid excessive heat, which can degrade the peptide. |
Issue 3: Peptide precipitates upon dilution into aqueous buffer.
-
Cause: The rapid change in solvent polarity causes the hydrophobic peptide to aggregate and precipitate out of solution.[1]
-
Solution:
-
Ensure the peptide is fully dissolved in the initial organic solvent to form a concentrated stock.
-
Add the concentrated stock solution drop-wise to the aqueous buffer while continuously and vigorously stirring or vortexing.[1] This prevents localized high concentrations of the peptide.
-
Consider using a lower final concentration of the peptide in the aqueous buffer.
-
Issue 4: The peptide solution becomes cloudy or shows visible aggregates over time.
-
Cause: PLP (180-199) has a tendency to aggregate in aqueous solutions, especially at neutral pH or upon repeated freeze-thaw cycles.[5]
-
Prevention:
-
Storage: Store the peptide solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
pH: Maintain a slightly acidic pH (5-6) for the storage buffer.[4]
-
Additives: For some aggregation-prone peptides, the inclusion of chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) can be effective, but their compatibility with downstream assays must be verified.[3]
-
Issue 5: Loss of peptide activity over time.
-
Cause: The cysteine and tryptophan residues in PLP (180-199) are susceptible to oxidation, leading to a loss of biological activity.[3][5]
-
Prevention:
-
Oxygen-free Buffers: Use degassed buffers for reconstitution and storage.[3]
-
Avoid Certain Solvents: As mentioned, DMSO can promote oxidation.[3]
-
Storage: Store aliquots under an inert gas (e.g., argon or nitrogen) if long-term stability is critical.[4]
-
Reducing Agents: The addition of a reducing agent like Dithiothreitol (DTT) is generally not recommended unless disulfide bond formation is a confirmed issue and it is compatible with the experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized PLP (180-199)?
A1: Due to its hydrophobic nature, it is best to first dissolve PLP (180-199) in a small amount of an organic solvent like Dimethylformamide (DMF).[3] While Dimethyl sulfoxide (DMSO) is also effective, it carries a risk of oxidizing the cysteine and tryptophan residues in the peptide sequence.[3]
Q2: Can I dissolve PLP (180-199) directly in PBS?
A2: Direct dissolution in PBS is often unsuccessful due to the peptide's hydrophobicity.[1] If you must use an aqueous buffer directly, a slightly acidic buffer may be more effective than neutral PBS. However, the recommended method is to first create a concentrated stock in an organic solvent and then dilute it into your desired aqueous buffer.
Q3: How should I store the reconstituted PLP (180-199) solution?
A3: For optimal stability, store the peptide solution in small, single-use aliquots at -20°C or -80°C.[4] This minimizes the damaging effects of repeated freeze-thaw cycles. Storing in a slightly acidic buffer (pH 5-6) can also enhance stability.[4]
Q4: My PLP (180-199) solution has a yellowish tint. Is this normal?
A4: A slight yellowish tint can be normal for peptides containing tryptophan. However, a significant color change to brown upon storage may indicate oxidation of the tryptophan or other residues, which could affect the peptide's activity.[4] It is recommended to use freshly prepared solutions for critical experiments.
Q5: What is the typical concentration of PLP (180-199) used for in vivo EAE induction?
A5: For inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice, typical concentrations range from 100 to 200 µg of PLP (180-199) per mouse, emulsified in Complete Freund's Adjuvant (CFA).
Quantitative Data Summary
While specific quantitative solubility data for PLP (180-199) is not extensively published, the following table summarizes key parameters based on vendor information and general peptide chemistry principles.
| Parameter | Recommended Value/Condition | Notes |
| Storage (Lyophilized) | -20°C | Protect from light and moisture.[6] |
| Storage (In Solution) | -20°C or -80°C (in aliquots) | Avoid repeated freeze-thaw cycles.[4] |
| Initial Solvent | DMF, DMSO (with caution) | Use a minimal volume to create a concentrated stock.[1][3] |
| Aqueous Buffer pH | 5.0 - 6.0 | A slightly acidic pH can improve solubility and stability.[4] |
| Working Concentration (EAE) | 1-2 mg/mL (in emulsion) | This is the concentration in the final peptide/CFA emulsion. |
| Working Concentration (T-cell assays) | 1-10 µg/mL | This is the final concentration in the cell culture medium. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PLP (180-199) for Stock Solution
-
Allow the vial of lyophilized PLP (180-199) to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add a minimal volume of DMF to the vial to achieve a high concentration stock (e.g., 10 mg/mL).
-
Vortex gently until the peptide is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
This concentrated stock solution can now be used for dilution into aqueous buffers.
Protocol 2: Preparation of PLP (180-199) for EAE Induction
-
Prepare a stock solution of PLP (180-199) in DMF as described in Protocol 1.
-
In a separate sterile tube, add the required volume of sterile PBS.
-
While vigorously vortexing the PBS, slowly add the PLP (180-199) stock solution drop-wise to the PBS to achieve the desired final concentration (e.g., 2 mg/mL).
-
Prepare an emulsion by mixing the PLP (180-199)/PBS solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Emulsify until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
Visualizations
Caption: Workflow for preparing PLP (180-199) solutions.
Caption: Simplified signaling in EAE induction by PLP (180-199).
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLP (180-199) - 1 mg [anaspec.com]
Technical Support Center: Troubleshooting Weak T-Cell Response to PLP (180-199) In Vitro
Welcome to the technical support center for troubleshooting in vitro T-cell responses to the proteolipid protein peptide 180-199 (PLP 180-199). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during T-cell stimulation experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in optimizing your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to a weak or inconsistent T-cell response to PLP (180-199) stimulation.
Q1: Why am I observing a low or no T-cell proliferative response to PLP (180-199)?
A weak proliferative response can stem from several factors, from cell viability to suboptimal stimulation conditions. Here are the key areas to investigate:
-
Cell Health and Viability:
-
Problem: Poor viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Troubleshooting:
-
Ensure proper handling and storage of blood samples; avoid storing them at 4°C.
-
Assess cell viability using methods like trypan blue exclusion or a flow cytometry-based viability dye before starting the assay. Viability should be >95%.
-
Optimize cell isolation techniques to minimize cell death.
-
-
-
Antigen-Presenting Cell (APC) Function:
-
Problem: Inefficient presentation of the PLP (180-199) peptide by APCs.
-
Troubleshooting:
-
Use irradiated autologous PBMCs as a source of APCs.[1]
-
Ensure the optimal ratio of T-cells to APCs. This may require titration.
-
Confirm that the APCs are healthy and functional.
-
-
-
Peptide Quality and Concentration:
-
Problem: The PLP (180-199) peptide may be degraded or used at a suboptimal concentration.
-
Troubleshooting:
-
-
Incubation Time:
-
Problem: The incubation period may be too short for a detectable proliferative response.
-
Troubleshooting:
-
Optimize the incubation time. For proliferation assays, this can range from 48 to 96 hours.[2]
-
-
Q2: My ELISpot assay for cytokine release shows few or no spots. What could be the issue?
A low spot frequency in an ELISpot assay is a common issue with several potential causes:
-
Cell Concentration:
-
Problem: The number of cells per well is too low.
-
Troubleshooting:
-
Increase the cell concentration in the wells. It is advisable to test several cell dilutions to find the optimal concentration that results in distinct spots (ideally 50-250 spots/well). Do not exceed 3x10^5 cells/well to avoid the formation of multiple cell layers, which can impede proper spot formation.
-
-
-
Inadequate Stimulation:
-
Problem: T-cells are not being effectively stimulated to secrete cytokines.
-
Troubleshooting:
-
Confirm the biological activity of the PLP (180-199) peptide.
-
Include a positive control, such as a mitogen (e.g., Concanavalin A) or anti-CD3/CD28 antibodies, to ensure the cells are capable of responding.
-
Optimize the pre-incubation and incubation times.
-
-
-
Assay Reagents and Conditions:
-
Problem: Issues with the ELISpot plate, antibodies, or incubation environment.
-
Troubleshooting:
-
Ensure all reagent solutions are at room temperature before use.
-
Verify the proper functioning of the CO2 incubator (37°C, 100% humidity, 5% CO2).
-
Check that all reagents were added correctly by visually inspecting the liquid level in each well after each step.
-
Ensure the underdrain of the ELISpot plate is removed after the detection antibody incubation step.
-
-
Q3: I'm seeing high background in my ELISpot assay, obscuring the specific response. How can I reduce it?
High background can be caused by non-specific antibody binding or excessive cytokine secretion.
-
Washing Steps:
-
Problem: Inadequate washing between steps.
-
Troubleshooting:
-
Follow the washing directions carefully, ensuring to wash both sides of the PVDF membrane after removing the underdrain.
-
-
-
Serum and Media:
-
Problem: Components in the cell culture medium are causing non-specific activation or antibody binding.
-
Troubleshooting:
-
Use serum that has been pre-screened for low background staining.
-
Ensure all working solutions and the cell culture are free from contamination.
-
-
-
Overdevelopment:
-
Problem: The color development step is too long.
-
Troubleshooting:
-
Reduce the incubation time for color development.
-
-
Q4: My replicate wells show poor consistency. What are the likely causes?
Inconsistent results between replicates can invalidate your experiment.
-
Pipetting and Cell Suspension:
-
Problem: Inaccurate pipetting or clumping of cells.
-
Troubleshooting:
-
Ensure accurate and consistent pipetting volumes.
-
Gently but thoroughly resuspend cells to create a homogeneous suspension before plating.
-
-
-
Incubation Conditions:
-
Problem: Uneven temperature or evaporation across the plate.
-
Troubleshooting:
-
Do not stack plates during incubation to ensure even temperature distribution.
-
Maintain adequate humidity in the incubator to prevent evaporation.
-
-
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected results for in vitro T-cell assays with PLP (180-199).
Table 1: T-Cell Proliferation Assay Parameters
| Parameter | Value | Reference |
| Cell Type | Spleen and lymph node cells | [3] |
| Cell Density | 2.5 x 10^6 cells/mL | [3] |
| PLP (180-199) Concentration | 10 µg/mL | [2] |
| Mitogen Control (ConA) | 1 µg/mL | [3] |
| Incubation Time | 72 - 96 hours | [2] |
| Readout | [3H]-Thymidine incorporation | [2][3] |
Table 2: Cytokine Release (ELISpot/ELISA) Assay Parameters
| Parameter | Value | Reference |
| Cell Type | Lymph node cells | [2] |
| Cell Density | 5 x 10^6 cells/mL | [2] |
| PLP (180-199) Concentration | 10 µg/mL | [2] |
| Incubation Time (IFN-γ) | 48 hours | [2] |
| Incubation Time (IL-17) | 72 hours | [2] |
| Incubation Time (IL-10) | 96 hours | [2] |
| Readout | ELISpot or ELISA | [2] |
Experimental Protocols
Detailed Protocol for T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is adapted from studies investigating T-cell responses to PLP peptides.[2][3]
Materials:
-
Single-cell suspension of splenocytes or lymph node cells from immunized mice.
-
Complete RPMI-1640 medium with 5% FBS.
-
PLP (180-199) peptide.
-
Concanavalin A (ConA) as a positive control.
-
[3H]-Thymidine (0.5 µCi/well).
-
96-well U-bottom plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare a single-cell suspension of spleen and/or lymph node cells from immunized mice.
-
Culture the cells in quadruplicate in a 96-well plate at a density of 2.5 x 10^6 cells/mL in complete RPMI-1640 medium with 5% FBS.
-
Add the PLP (180-199) peptide at the desired concentration (e.g., 10 µg/mL).
-
For positive control wells, add ConA at a final concentration of 1 µg/mL.
-
For negative control wells, add medium only.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
During the final 18 hours of incubation, add 0.5 µCi/well of [3H]-Thymidine.
-
Harvest the cells onto glass fiber filters and measure [3H]-Thymidine incorporation using a scintillation counter.
-
Express the results as a Stimulation Index (S.I.), calculated as the counts per minute (cpm) in the presence of the antigen divided by the cpm in the absence of the antigen.
Visualizations
T-Cell Activation Signaling Pathway
Caption: T-Cell activation by PLP (180-199) presented on MHC Class II.
Experimental Workflow for Troubleshooting Weak T-Cell Response
Caption: A logical workflow for troubleshooting weak T-cell responses.
Logical Relationships in ELISpot Troubleshooting
Caption: Common issues in ELISpot and their primary solutions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PLP (180-199) Peptide Handling for Optimal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and application of Proteolipid Protein (PLP) (180-199) peptide to ensure optimal activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is PLP (180-199) peptide and what is its primary application?
A1: PLP (180-199) is a synthetic peptide fragment corresponding to amino acids 180-199 of the myelin proteolipid protein, the most abundant protein in the central nervous system (CNS) myelin.[1][2][3][4] Its primary application is in multiple sclerosis (MS) research as an immunogenic agent to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible rodent models.[4][5][6] EAE is a widely used animal model for studying the pathogenesis of MS.[4]
Q2: How should I store the lyophilized PLP (180-199) peptide?
A2: For optimal stability, lyophilized PLP (180-199) peptide should be stored under the following conditions:
-
Long-term (over 4 weeks): Store at -20°C or -80°C.[7]
-
Short-term (days to weeks): Stable at room temperature.[7]
Always keep the peptide in its original packaging, sealed, and away from moisture.[7]
Q3: What is the recommended procedure for reconstituting PLP (180-199) peptide?
A3: Proper reconstitution is critical for peptide activity. It is recommended to first test the solubility of a small aliquot of the peptide before dissolving the entire batch.[8]
-
For aqueous solutions (e.g., PBS): If the peptide is soluble in aqueous solutions, use sterile, oxygen-free water or a buffer like phosphate-buffered saline (PBS) at a pH between 5 and 7.[7][9]
-
For hydrophobic peptides: PLP (180-199) can be hydrophobic. Dissolve the peptide in a small amount of sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO), and then slowly add the desired aqueous buffer (e.g., PBS) to reach the final concentration.[9][10] Sonication can aid in dissolution.[8][9]
Q4: How should I store the reconstituted PLP (180-199) peptide solution?
A4: Peptide solutions are less stable than the lyophilized powder.[7] For best results:
-
Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3-4 months or at -80°C for up to a year.[7]
-
For short-term storage, solutions can be kept at 4°C for 1-2 weeks.[7]
Troubleshooting Guide
Problem 1: Low or no incidence of EAE after immunization.
-
Possible Cause 1: Incorrect peptide preparation.
-
Solution: Ensure the peptide was correctly reconstituted and that the final concentration is accurate. If using DMSO, ensure the final concentration in the injectate is not toxic to the animal (typically <1%).[10]
-
-
Possible Cause 2: Inadequate emulsification.
-
Solution: The peptide solution must be thoroughly emulsified with Complete Freund's Adjuvant (CFA). A stable emulsion is critical for a robust immune response.
-
-
Possible Cause 3: Insufficient dose of pertussis toxin.
-
Possible Cause 4: Mouse strain resistance.
Problem 2: High variability in EAE severity between animals.
-
Possible Cause 1: Inconsistent immunization procedure.
-
Solution: Ensure each animal receives a consistent volume and quality of the peptide/CFA emulsion and pertussis toxin. Subcutaneous injection technique should be consistent across all animals.
-
-
Possible Cause 2: Animal health and age.
-
Solution: Use healthy animals of a consistent age and sex for your experiments, as these factors can influence immune responses.
-
-
Possible Cause 3: Genetic drift in the mouse colony.
-
Solution: If using an in-house breeding colony, be aware that genetic drift can occur over time, potentially affecting EAE susceptibility.
-
Problem 3: Peptide precipitates out of solution during storage or use.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Possible Cause 2: Exceeding the solubility limit.
-
Solution: You may be trying to make a stock solution that is too concentrated. Try dissolving the peptide at a lower concentration.
-
-
Possible Cause 3: Instability of the peptide in solution.
-
Solution: Ensure the pH of the solution is between 5 and 7 and that it is stored properly at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles by making single-use aliquots.
-
Data at a Glance
Table 1: Storage and Stability of PLP (180-199) Peptide
| Form | Storage Condition | Duration |
| Lyophilized Powder | Room Temperature | Days to weeks |
| 4°C | Several weeks | |
| -20°C or -80°C | > 4 weeks (long-term) | |
| In Solution (Aqueous or DMSO/Aqueous) | 4°C | 1-2 weeks |
| -20°C | 3-4 months | |
| -80°C | Up to 1 year |
Table 2: Recommended Solvents for Reconstitution of PLP (180-199) Peptide
| Solvent | Concentration | Notes |
| Sterile Water or PBS (pH 7.4) | Varies | Suitable for acidic peptides (overall charge < 0).[8] |
| 10-30% Acetic Acid in Water | Varies | For basic peptides (overall charge > 0) if not soluble in water.[8] |
| DMSO | Up to 25 mg/mL | For neutral or hydrophobic peptides. Use a small amount to dissolve, then dilute with an aqueous buffer.[8][10] |
Experimental Protocols
Protocol 1: Reconstitution of PLP (180-199) for EAE Induction
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
To a sterile vial containing 1 mg of PLP (180-199) peptide, add a small volume (e.g., 50 µL) of sterile DMSO.
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
Slowly add sterile PBS (pH 7.4) dropwise while vortexing to achieve the desired final concentration (e.g., 2 mg/mL).
-
If any precipitation occurs, the solubility limit has been exceeded. The solution should be clear.
-
Store the reconstituted peptide in single-use aliquots at -20°C or -80°C.
Protocol 2: Induction of EAE in Mice with PLP (180-199)
-
Materials:
-
Reconstituted PLP (180-199) peptide (e.g., 2 mg/mL in PBS/DMSO)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis toxin (e.g., 1 µg/mL in PBS)
-
Sterile syringes and emulsifying needles
-
-
Procedure:
-
Prepare the peptide/CFA emulsion by mixing equal volumes of the reconstituted PLP (180-199) solution and CFA.
-
Emulsify the mixture by repeatedly drawing it up and expelling it through an emulsifying needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
On day 0, immunize each mouse subcutaneously in the flanks with 100-200 µL of the emulsion (containing 100-200 µg of PLP (180-199)).
-
On day 0 and day 2, inject each mouse intraperitoneally or intravenously with 200-400 ng of pertussis toxin.[13]
-
Begin daily monitoring of the mice for clinical signs of EAE (e.g., tail limpness, limb paralysis) from day 7 post-immunization.
-
Table 3: Example EAE Induction Protocols for Different Mouse Strains
| Mouse Strain | PLP (180-199) Dose | Pertussis Toxin Dose | Expected Disease Course |
| SJL/J | 200 µg | 200-400 ng | Relapsing-remitting[5][14] |
| BALB/c | 200 µg | 200-400 ng | Chronic[5][14] |
| C57BL/6 | 200 µg | 200-400 ng | Chronic[5][14] |
Visualizing the Mechanism of Action
PLP (180-199) Experimental Workflow for EAE Induction
Caption: Workflow for inducing EAE using PLP (180-199) peptide.
Signaling Pathway of T-Cell Activation by PLP (180-199)
Caption: Simplified signaling cascade of T-cell activation by PLP (180-199).
References
- 1. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 2. PLP (180-199) - 1 mg [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Multiple sclerosis peptides available for EAE induction [sb-peptide.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. biocat.com [biocat.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. PLP induced EAE Mouse Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected mortality in PLP (180-199) EAE experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected mortality in Proteolipid Protein (PLP) (180-199) induced Experimental Autoimmune Encephalomyelitis (EAE) experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical mortality rate in PLP (180-199) EAE experiments?
A1: The expected mortality rate in PLP (180-199) EAE experiments is generally low but can vary significantly depending on the mouse strain, the severity of the induced disease, and the specific experimental protocol. Severe clinical signs of EAE are the primary driver of humane euthanasia and unexpected death. It is crucial to adhere to established humane endpoints to minimize suffering and prevent unexpected mortality.
Q2: What are the primary causes of unexpected mortality in this EAE model?
A2: Unexpected mortality in PLP (180-199) EAE experiments can typically be attributed to one or a combination of the following factors:
-
Severe EAE Disease Progression: Rapid and severe paralysis can lead to an inability to access food and water, dehydration, and malnutrition.[1]
-
Toxicity from Adjuvants: Complete Freund's Adjuvant (CFA) and Pertussis toxin (PTX) are potent inflammatory agents necessary for EAE induction but can cause systemic inflammation, pain, and distress, which may contribute to mortality.[2]
-
Improper Reagent Preparation or Administration: Incorrect dosage or improper emulsification of the PLP peptide and CFA can lead to a more severe and unpredictable disease course.
-
Animal Strain Susceptibility: Different mouse strains exhibit varying susceptibility to EAE, and some may be more prone to severe disease and adverse reactions to the induction protocol.[3][4]
-
Secondary Infections: Skin lesions at the injection site or complications from paralysis, such as urine scald, can lead to secondary infections if not properly managed.[1]
Q3: How can I minimize the risk of unexpected mortality in my experiments?
A3: Minimizing mortality requires careful planning and execution of your EAE experiment. Key strategies include:
-
Strict Adherence to Protocol: Use validated and well-documented protocols for your chosen mouse strain.
-
Accurate Reagent Preparation: Ensure precise dosing of the PLP peptide, CFA, and PTX. Properly prepare the emulsion to ensure stability and efficacy.
-
Careful Injection Technique: Administer immunizations subcutaneously at multiple sites to reduce local inflammation.
-
Close Monitoring of Animals: Daily monitoring of clinical scores, body weight, and general health is critical for early detection of severe disease.
-
Provision of Supportive Care: Ensure easy access to food and water for paralyzed animals. This may include providing moistened food on the cage floor and long-sipper water bottles.[1]
-
Adherence to Humane Endpoints: Establish and adhere to clear humane endpoints in your animal protocol to prevent unnecessary suffering and unexpected deaths.[1]
Troubleshooting Guide: Addressing Unexpected Mortality
This guide provides a structured approach to troubleshooting unexpected mortality in your PLP (180-199) EAE experiments.
| Observed Problem | Potential Cause | Recommended Action |
| High mortality within the first 48 hours post-immunization. | Pertussis Toxin (PTX) Toxicity: Incorrect dosage or administration route of PTX can cause acute toxicity. | - Verify the concentration and dosage of your PTX stock. - Ensure the correct administration route (intraperitoneal is common). - Consider reducing the PTX dose in subsequent experiments, especially in sensitive mouse strains. |
| Rapid and severe EAE onset with high mortality at peak disease. | Overly Aggressive Immunization: The dose of PLP (180-199) or the concentration of Mycobacterium tuberculosis in the CFA may be too high for the specific mouse strain. | - Review and compare your protocol with established protocols for the specific mouse strain. - Consider reducing the peptide concentration or using a CFA preparation with a lower concentration of M. tuberculosis. |
| Mortality in animals with moderate EAE scores. | Dehydration and Malnutrition: Paralyzed animals may be unable to reach food and water. | - Implement supportive care measures immediately upon observing clinical signs. - Provide moistened food pellets on the cage floor. - Use water bottles with extended sipper tubes or provide an alternative water source like hydrogel.[1] |
| Skin lesions, abscesses, and signs of systemic infection. | Complications from CFA Injection or Secondary Infections: Improper injection technique or compromised animal health can lead to infections. | - Ensure proper subcutaneous injection technique to minimize local reactions. - Monitor injection sites for signs of inflammation or infection. - Treat any skin breakdown or lesions as per your approved animal care protocol.[1] |
| Strain-specific high mortality. | Genetic Susceptibility: Some mouse strains are more susceptible to severe EAE and the toxic effects of the adjuvants. | - Research the known susceptibility of your chosen mouse strain to PLP-induced EAE. - Consider using a more resistant strain or adjusting the immunization protocol accordingly.[3][4] |
Experimental Protocols
Recommended Protocols for PLP (180-199) EAE Induction in Different Mouse Strains
The following table provides recommended starting protocols for inducing EAE with PLP (180-199) in commonly used mouse strains. Note that optimization may be required for your specific laboratory conditions and animal supplier.
| Mouse Strain | PLP (180-199) Dose (µ g/mouse ) | CFA (with M. tuberculosis) | Pertussis Toxin (PTX) Dose (ng/mouse) & Schedule | Expected Disease Course | Reference |
| BALB/c | 200 | Emulsified 1:1 with peptide solution (containing 0.5 mg/mouse M. tuberculosis) | 300 ng intravenously at the time of immunization and 72 hours later. | Chronic | [4] |
| C57BL/6 | 200 | Emulsified 1:1 with peptide solution. | 200 ng intraperitoneally on the day of immunization and 48 hours later. | Chronic | [3] |
| SJL/J | 200 | Emulsified 1:1 with peptide solution. | Recommended for a more severe initial wave of EAE, but may reduce relapse rate. | Relapsing-Remitting | [3] |
Detailed Methodology: PLP (180-199) EAE Induction in BALB/c Mice
This protocol is adapted from established methods for inducing a chronic EAE model in BALB/c mice.[4]
Materials:
-
PLP (180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Female BALB/c mice (8-12 weeks old)
Procedure:
-
Peptide Reconstitution: Dissolve the PLP (180-199) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
In a sterile glass tube, mix an equal volume of the PLP (180-199) solution with CFA (containing 5 mg/mL of M. tuberculosis).
-
Emulsify the mixture by sonication or using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
-
Immunization:
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank. The total dose per mouse will be 200 µg of PLP (180-199) and 0.5 mg of M. tuberculosis.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 72 hours later (Day 3), administer 300 ng of PTX intravenously.
-
-
Clinical Scoring and Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.
-
Use a standardized 0-5 scoring system (see below).
-
Record body weight daily.
-
Provide supportive care as needed.
-
-
Humane Endpoints:
-
Euthanize animals that reach a clinical score of 5 (moribund) or lose more than 20-25% of their initial body weight.[1]
-
Follow the specific humane endpoints outlined in your institution's approved animal use protocol.
-
EAE Clinical Scoring Scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
Visualizations
Experimental Workflow for PLP (180-199) EAE Induction
Caption: Experimental workflow for PLP (180-199) EAE induction.
Potential Pathways to Unexpected Mortality in EAE
Caption: Factors contributing to unexpected mortality in EAE experiments.
References
- 1. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chronic EAE Induction with PLP (180-199)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers inducing chronic Experimental Autoimmune Encephalomyelitis (EAE) using the Proteolipid Protein (PLP) peptide 180-199.
Troubleshooting Guide
This guide addresses common issues encountered during the induction of chronic EAE with PLP (180-199).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Disease Incidence or Severity | 1. Suboptimal Peptide Emulsion: Incomplete emulsification of the PLP (180-199) peptide with Complete Freund's Adjuvant (CFA) can lead to a weak immune response. | 1. Ensure a stable water-in-oil emulsion is formed. A properly formed emulsion will not disperse when dropped into water. Use a high-speed homogenizer or two syringes connected by a Luer lock to thoroughly mix the peptide solution and CFA. |
| 2. Incorrect Pertussis Toxin (PTX) Dosage or Potency: PTX is crucial for inducing EAE, and its potency can vary between lots.[1] Incorrect dosage can significantly impact disease development.[1] | 2. Titrate each new lot of PTX to determine the optimal dose for your specific mouse strain and laboratory conditions. For chronic EAE in C57BL/6 or BALB/c mice, a typical dose is 200-300 ng per mouse, administered intraperitoneally on the day of immunization and again 48 hours later.[2] | |
| 3. Mouse Strain and Age: C57BL/6 and BALB/c mice are susceptible to chronic EAE induced by PLP (180-199), while SJL mice tend to develop a relapsing-remitting form.[2][3] Age can also influence susceptibility. | 3. Use female C57BL/6 or BALB/c mice between 8-12 weeks of age for inducing chronic EAE.[4] | |
| 4. Improper Injection Technique: Subcutaneous injections must be administered correctly to ensure proper antigen presentation. | 4. Shave the injection sites (e.g., flanks) and administer the emulsion subcutaneously, ensuring it does not leak out. | |
| High Variability in Disease Course | 1. Inconsistent Emulsion Preparation: Variability in the emulsion can lead to different immune responses in individual mice. | 1. Prepare a single, large batch of emulsion for each experimental group to ensure consistency. |
| 2. Genetic Drift in Mouse Colony: Genetic variations within a mouse colony can affect EAE susceptibility. | 2. Source mice from a reputable vendor and maintain a consistent breeding program. | |
| 3. Environmental Stressors: Stress can modulate the immune response and impact EAE development. | 3. Acclimatize mice to the facility and handling procedures before starting the experiment. Maintain a consistent and low-stress environment. | |
| Atypical Clinical Signs | 1. Incorrect Scoring: EAE can sometimes present with atypical signs that may be missed with standard scoring systems. | 1. Be observant for atypical signs such as spinning, ataxia, or unusual limb paralysis. If observed, consult detailed EAE scoring guides and consider it in the overall assessment. |
| 2. Confounding Infections: Underlying infections can alter the immune response and disease presentation. | 2. Ensure mice are housed in a specific-pathogen-free (SPF) facility. | |
| Unexpected Mortality | 1. Severe Disease Progression: Some mice may develop a hyperacute and severe form of EAE. | 1. Monitor mice daily, especially during the expected peak of the disease. Provide supportive care such as moistened food and water on the cage floor for severely paralyzed animals. Euthanize mice that become moribund according to IACUC guidelines. |
| 2. Toxicity from Pertussis Toxin: An overdose of PTX can be toxic. | 2. Carefully calculate and administer the correct dose of PTX based on its potency. |
Frequently Asked Questions (FAQs)
Q1: Which mouse strain is best for inducing chronic EAE with PLP (180-199)?
A1: Both C57BL/6 and BALB/c mice are suitable for inducing a chronic, progressive form of EAE with PLP (180-199).[2][5][6][7] In contrast, SJL mice immunized with this peptide typically develop a relapsing-remitting disease course.[2][3]
Q2: What is the expected disease course and timeline?
A2: In C57BL/6 and BALB/c mice, clinical signs of EAE typically appear between 10 and 18 days post-immunization. The disease then progresses to a peak severity around days 18-25, followed by a chronic phase where the clinical score remains high or may show a slight remission.
Q3: How is the clinical severity of EAE scored?
A3: EAE is typically scored on a 0 to 5 scale, with half points used for intermediate signs. The scoring is based on the presentation of ascending paralysis.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 0.5 | Limp tail tip |
| 1.0 | Limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Partial hind limb paralysis |
| 2.5 | Unilateral complete hind limb paralysis |
| 3.0 | Complete bilateral hind limb paralysis |
| 3.5 | Complete bilateral hind limb paralysis and partial forelimb paralysis |
| 4.0 | Complete quadriplegia |
| 5.0 | Moribund or dead |
Q4: What are the key histopathological features of chronic EAE induced by PLP (180-199)?
A4: The primary histopathological hallmarks in the spinal cord and brain are perivascular and parenchymal inflammatory infiltrates, demyelination, and axonal damage.[4][8] These can be visualized using Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
Q5: What is a typical immunization protocol for inducing chronic EAE with PLP (180-199) in C57BL/6 mice?
A5: A standard protocol involves:
-
Antigen: 100-200 µg of PLP (180-199) peptide per mouse.
-
Adjuvant: The peptide is emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Pertussis Toxin: 200-300 ng of PTX is injected intraperitoneally on the day of immunization (day 0) and again 48 hours later (day 2).
-
Administration: The emulsion is administered as a subcutaneous injection at two sites on the flank.
Quantitative Data Summary
The following tables summarize representative quantitative data for chronic EAE induced with PLP (180-199). Note that disease course and severity can vary between laboratories.
Table 1: Representative Disease Course in BALB/c Mice
| Parameter | Value | Reference |
| Disease Incidence | 60% (9/15 mice) | [4] |
| Mean Day of Onset | ~14-16 days | [2] |
| Mean Maximum Clinical Score | 3.3 | [4] |
Table 2: Histopathological Scoring of Spinal Cord Lesions in EAE
| Score | Inflammation (H&E Staining) | Demyelination (LFB Staining) |
| 0 | No inflammatory cells | No demyelination |
| 1 | Few scattered inflammatory cells | Rare foci of demyelination |
| 2 | Perivascular cuffs of inflammatory cells | Scattered small foci of demyelination |
| 3 | Multiple perivascular cuffs and parenchymal infiltration | Confluent areas of demyelination |
| 4 | Extensive and widespread parenchymal infiltration | Widespread, confluent demyelination |
Experimental Protocols
Detailed Methodology for Chronic EAE Induction in C57BL/6 Mice
-
Animals: Use 8-12 week old female C57BL/6 mice.
-
Antigen Emulsion Preparation:
-
Dissolve PLP (180-199) peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL Mycobacterium tuberculosis.
-
Create a 1:1 emulsion of the peptide solution and CFA by drawing the mixture into and out of a glass syringe or using a high-speed homogenizer until a thick, stable emulsion is formed.
-
-
Immunization:
-
On day 0, inject each mouse subcutaneously at two sites on the flanks with 100 µL of the emulsion per site (total of 200 µg of peptide).
-
On day 0 and day 2, inject 200-300 ng of pertussis toxin in 200 µL of PBS intraperitoneally.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on the 0-5 clinical scoring scale provided in the FAQ section.
-
Record the body weight of each mouse daily.
-
Histopathological Analysis of Spinal Cord
-
Tissue Collection: At the desired time point, euthanize the mouse and perfuse transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Fixation and Processing: Dissect the spinal cord and post-fix in 4% PFA overnight. Process the tissue for paraffin (B1166041) embedding.
-
Sectioning: Cut 5-10 µm thick sections of the spinal cord.
-
Staining:
-
Hematoxylin and Eosin (H&E): For visualization of inflammatory cell infiltrates.
-
Luxol Fast Blue (LFB): For assessment of demyelination.
-
-
Scoring: Score the stained sections for inflammation and demyelination based on the histopathological scoring table.
Visualizations
References
- 1. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autoimmune Encephalomyelitis in Mice | Neupsy Key [neupsykey.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Inflammatory Profiles of Myelin-Reactive T cells from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EAE Induction: PLP (180-199) vs. MOG (35-55) in Mice
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3][4] The choice of encephalitogenic antigen is a critical determinant of the EAE phenotype, influencing the clinical course, immunopathology, and ultimately, the suitability of the model for specific research questions. This guide provides an objective comparison of two commonly used myelin peptides for EAE induction in mice: Proteolipid Protein (PLP) peptide 180-199 and Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Overview of PLP (180-199) and MOG (35-55) in EAE
The selection between PLP (180-199) and MOG (35-55) for EAE induction hinges on the desired disease course and the genetic background of the mice.[5] Generally, MOG (35-55) is favored for inducing a chronic, non-relapsing disease in C57BL/6 mice, making it a robust and reproducible model for studying progressive aspects of neuroinflammation.[1][6][7] In contrast, PLP peptides, including 180-199, are often used in strains like SJL/J to induce a relapsing-remitting disease course that more closely mimics the most common form of human MS.[5][6][8] However, PLP (180-199) can also induce a chronic EAE in C57BL/6 and BALB/c mice.[5][9]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for EAE induction with PLP (180-199) and MOG (35-55). These values are typical and can vary based on specific laboratory conditions and protocols.
| Parameter | PLP (180-199) | MOG (35-55) |
| Typical Mouse Strain(s) | SJL/J (relapsing-remitting), BALB/c (chronic), C57BL/6 (chronic)[5][9] | C57BL/6 (chronic)[1][6][10] |
| Typical Peptide Dose | 100-200 µ g/mouse [2][5][11] | 100-200 µ g/mouse [2][3][10] |
| Disease Course | Relapsing-remitting (SJL/J), Chronic (BALB/c, C57BL/6)[5][6][8] | Chronic, monophasic[1][6][7] |
| Typical Onset of Disease | 10-14 days post-immunization[6] | 9-14 days post-immunization[1][6][10] |
| Peak Disease Severity | Day 15-20 post-immunization for the initial peak[6] | 3-5 days after onset[1][10] |
| Incidence Rate | Variable, can be lower than MOG (35-55) | High, often 80-100%[1] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful EAE induction. Below are representative methodologies for using PLP (180-199) and MOG (35-55).
MOG (35-55)-Induced EAE in C57BL/6 Mice
This protocol is one of the most frequently used and well-characterized EAE models.[6]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)[2]
-
MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)[5]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra[2][10]
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution[2]
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (35-55) peptide in sterile PBS or water to a final concentration of 2 mg/mL.[10]
-
Prepare CFA containing Mycobacterium tuberculosis at a concentration of 2-10 mg/mL.[10]
-
Create a 1:1 emulsion of the MOG (35-55) solution and CFA. This can be achieved by drawing the two solutions into and out of a glass syringe or by using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standardized scoring system, such as:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
PLP (180-199)-Induced EAE in SJL/J or BALB/c Mice
This protocol can be adapted for different strains to achieve either a relapsing-remitting or chronic disease course.
Materials:
-
Female SJL/J or BALB/c mice (8-12 weeks old)
-
PLP (180-199) peptide (WTTCQSIAFPSKTSASIGSL)[5]
-
Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis H37RA[11]
-
Pertussis toxin (PTX) (optional for some PLP models, but generally recommended for robust induction)[6][11]
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare the PLP (180-199)/CFA emulsion similarly to the MOG (35-55) protocol, typically to a final peptide concentration of 1-2 mg/mL.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 1 or 2):
-
A second dose of PTX is often administered 24 to 48 hours after the initial immunization.[3]
-
-
Clinical Scoring:
-
Monitor and score the mice daily from day 7 post-immunization using a similar scale as described for the MOG-induced EAE. For relapsing-remitting models, it is crucial to continue monitoring for an extended period to observe subsequent relapses.
-
Signaling Pathways and Experimental Workflows
The induction of EAE involves a cascade of immunological events, from the initial antigen presentation to the infiltration of inflammatory cells into the central nervous system (CNS).
Caption: General workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice.
The underlying signaling pathway involves the activation of myelin-specific T helper cells, particularly Th1 and Th17 cells.
Caption: Simplified pathway of T-cell activation and its role in EAE pathogenesis.
Concluding Remarks
The choice between PLP (180-199) and MOG (35-55) for EAE induction is a critical decision that will shape the course and outcomes of a study. The MOG (35-55) model in C57BL/6 mice offers a highly reproducible and robust system for studying chronic neuroinflammation and demyelination. For researchers interested in the relapsing-remitting nature of MS, the PLP (180-199) model in SJL/J mice provides a valuable, albeit sometimes more variable, alternative. A thorough understanding of the immunological and pathological nuances of each model is paramount for designing experiments that will yield meaningful and translatable results for the development of novel therapeutics for multiple sclerosis.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. benchchem.com [benchchem.com]
- 3. biocytogen.com [biocytogen.com]
- 4. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redoxis.se [redoxis.se]
- 7. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental Autoimmune Encephalomyelitis (EAE) Models Induced by PLP Peptides
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS). The choice of encephalitogenic peptide is critical in determining the pathological and immunological features of the resulting disease model. Among the various antigens used, peptides derived from proteolipid protein (PLP) are instrumental in modeling the T-cell-mediated autoimmunity characteristic of MS. This guide provides an objective comparison of EAE models induced by two prominent PLP peptides, PLP 139-151 and PLP 178-191, with a focus on their application in SJL mice, a strain known to develop a relapsing-remitting disease course that closely mimics a common form of human MS.
Comparative Analysis of PLP-Induced EAE Models
The selection of either PLP 139-151 or PLP 178-191 for EAE induction in SJL mice results in distinct, yet comparable, models of autoimmune demyelinating disease. While both peptides are potent encephalitogens, they exhibit differences in disease onset, immunodominance, and the nature of the ensuing immune response.
Clinical and Pathological Features
Immunization with either PLP 139-151 or PLP 178-191 in SJL mice induces a relapsing-remitting EAE course.[1][2] However, studies have shown that on an equimolar basis, EAE induced by PLP 178-191 has an earlier onset compared to that induced by PLP 139-151.[3][4] Despite the difference in onset, the overall incidence, severity, and histological features of the disease are largely indistinguishable between the two models.[3][4] The histopathology in both models is characterized by perivascular mononuclear cell infiltrates in the central nervous system (CNS), leading to inflammation and demyelination.[5]
| Feature | PLP 139-151 Induced EAE | PLP 178-191 Induced EAE |
| Mouse Strain | SJL/J | SJL/J |
| Disease Course | Relapsing-Remitting[1][2] | Relapsing-Remitting |
| Disease Onset | Typically 10-15 days post-immunization[6] | Earlier onset compared to PLP 139-151[3][4] |
| Disease Severity | Severe, with progressive hind-limb paralysis[5] | Similar maximal clinical scores to PLP 139-151[3] |
| Histopathology | Perivascular CD4+ T cell and mononuclear cell inflammation, demyelination[5] | Indistinguishable histologic features from PLP 139-151 model[3][4] |
| Relapse Rate | Approximately 50% of mice develop a second wave of paralysis[1] | Information on relapse rate is less defined in direct comparison. |
Immunological Characteristics
Both PLP 139-151 and PLP 178-191 induce a CD4+ T cell-mediated autoimmune response.[5] The response to PLP 139-151 is considered immunodominant in SJL mice.[7] However, lymph node cells from mice immunized with the whole PLP molecule respond to both peptides, suggesting immunologic codominance.[3][4] The proliferative response of lymph node cells is reportedly stronger to PLP 178-191, which may contribute to the earlier disease onset.[3][4]
The cytokine profiles elicited by these peptides also show distinctions. The PLP 139-151 model is often characterized by a Th1-predominant response, with secretion of IFN-γ.[8] There is also evidence for the involvement of Th17 cells, with IL-17 playing a crucial role in the inflammatory process.[9] While detailed comparative cytokine data is limited, both models involve pro-inflammatory cytokine production that drives CNS pathology. Interestingly, studies on B-cell dependency have shown that while EAE induced by some myelin peptides is B-cell dependent, the PLP 178-191 model in C57BL/6 mice appears to be B-cell independent.[10][11]
| Feature | PLP 139-151 Induced EAE | PLP 178-191 Induced EAE |
| Primary Effector Cells | CD4+ T cells[5] | CD4+ T cells[3] |
| Immunodominance | Immunodominant epitope in SJL mice[7] | Codominant with PLP 139-151[3][4] |
| T Cell Proliferation | Strong proliferative response[9] | Stronger proliferative response than PLP 139-151[3][4] |
| Cytokine Profile | Th1 (IFN-γ) and Th17 (IL-17) involvement[8][9] | Pro-inflammatory cytokine-mediated |
| B-Cell Dependency | Varies depending on the specific model and mouse strain. | Can be B-cell independent in certain strains (e.g., C57BL/6)[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of EAE studies. Below are generalized protocols for the active induction of EAE in SJL mice using PLP 139-151 and PLP 178-191.
Active EAE Induction with PLP 139-151 in SJL Mice
-
Antigen Emulsion Preparation:
-
Prepare an emulsion of PLP 139-151 peptide in Complete Freund's Adjuvant (CFA). A common final concentration is 1 mg/mL of peptide in the emulsion. The CFA should contain Mycobacterium tuberculosis (e.g., 4 mg/mL).
-
-
Immunization:
-
Use female SJL/J mice, 8-12 weeks of age.
-
On day 0, immunize each mouse subcutaneously (s.c.) at two sites on the flank with a total of 100-200 µL of the emulsion (containing 50-100 µg of PLP 139-151).[5]
-
-
Pertussis Toxin Administration (Optional):
-
Pertussis toxin (PTX) can be administered to enhance disease severity, particularly the initial wave.[6][12] However, it may reduce the incidence and severity of relapses.[6]
-
If used, inject 100-200 ng of PTX in phosphate-buffered saline (PBS) intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0-5 scale) to quantify disease severity.
-
Active EAE Induction with PLP 178-191 in SJL Mice
-
Antigen Emulsion Preparation:
-
Prepare an emulsion of PLP 178-191 peptide in CFA, similar to the protocol for PLP 139-151.
-
-
Immunization:
-
Use female SJL/J mice, 8-12 weeks of age.
-
On day 0, immunize each mouse s.c. at two sites on the flank with a total of 100-200 µL of the emulsion (containing a dose equimolar to the PLP 139-151 immunization for direct comparison).
-
-
Pertussis Toxin Administration:
-
Pertussis toxin is generally not required for EAE induction with PLP peptides in SJL mice but can be used to augment the initial disease phase.[5]
-
-
Clinical Assessment:
-
Monitor and score the mice daily from day 7 post-immunization as described for the PLP 139-151 model.
-
Visualizing Experimental and Pathological Frameworks
To further elucidate the processes involved in these EAE models, the following diagrams illustrate the experimental workflow and the generalized immune response pathway.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 7. Cytokine Switch and Bystander Suppression of Autoimmune Responses to Multiple Antigens in Experimental Autoimmune Encephalomyelitis by a Single Recombinant T-Cell Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Proteolipid protein-induced mouse model of multiple sclerosis requires B cell-mediated antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
Validating T-cell Specificity to PLP (180-199): A Comparative Guide to Flow Cytometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating T-cell specificity to myelin proteolipid protein (PLP) peptide 180-199 is critical for advancing our understanding and therapeutic interventions for autoimmune diseases like multiple sclerosis. This guide provides an objective comparison of flow cytometry-based methods with other established techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Method Comparison: A Quantitative Overview
Choosing the right method to validate T-cell specificity depends on various factors, including the required sensitivity, the need for phenotypic information, sample availability, and budget. The following table summarizes the key quantitative parameters of the most common techniques.
| Feature | MHC Tetramer Staining (Flow Cytometry) | Intracellular Cytokine Staining (ICS) (Flow Cytometry) | ELISpot | 3H-Thymidine Proliferation Assay |
| Primary Readout | Frequency and phenotype of antigen-specific T-cells | Frequency and phenotype of cytokine-producing T-cells upon stimulation | Number of cytokine-secreting cells at a single-cell level | Overall proliferation of T-cells in response to antigen |
| Sensitivity | High (detects 0.02% of T-cells) | Moderate to High (detects ~0.02% of T-cells) | Very High (can detect 1 in 100,000 cells)[1] | Low to Moderate |
| Quantitative | Yes | Yes | Yes[2] | Semi-quantitative |
| Phenotyping | Yes (extensive multi-parametric analysis possible)[2] | Yes (can define responding cell subsets, e.g., CD4+ vs. CD8+)[3] | No (identifies secreting cells but not their phenotype)[2] | No |
| Functional Info | Binding avidity (inferred) | Cytokine profile of responding cells | Number of cells secreting a specific cytokine | Proliferative capacity |
| Throughput | High (thousands of cells per second)[2] | High | Lower than flow cytometry[2] | Low |
| Cost per Sample | High (reagents and equipment)[2][4] | Moderate to High | Low to Moderate[4] | Low |
| Sample Requirement | Moderate (typically 1 million PBMCs per condition)[5] | Moderate | Low (as few as 100,000 PBMCs per well)[5] | Moderate |
In-Depth Look at Validation Methodologies
Flow Cytometry-Based Approaches
Flow cytometry is a powerful and versatile platform for the detailed analysis of individual cells within a heterogeneous population.[2] For validating T-cell specificity to PLP (180-199), two primary flow cytometry-based assays are widely used: MHC Tetramer Staining and Intracellular Cytokine Staining (ICS).
1. MHC Class II Tetramer Staining: This technique directly visualizes and quantifies T-cells that have a T-cell receptor (TCR) specific for the PLP (180-199) peptide presented by a specific MHC class II molecule.[6] Fluorescently labeled MHC-peptide tetramers bind to the specific TCRs, allowing for their detection and enumeration by flow cytometry.[6]
Advantages:
-
Direct Identification: Provides a direct count of antigen-specific T-cells without the need for in vitro stimulation.[6]
-
Phenotypic Analysis: Allows for simultaneous staining of cell surface markers to characterize the phenotype of the PLP-specific T-cells (e.g., memory, effector subsets).[2]
-
Cell Sorting: Enables the physical sorting of the specific T-cell population for downstream applications.
Limitations:
-
MHC Restriction: Requires knowledge of the correct MHC allele for the experimental model.
-
Tetramer Availability: Custom tetramer production can be expensive and time-consuming.
-
Lower Affinity TCRs: May not detect T-cells with lower affinity TCRs.[7]
2. Intracellular Cytokine Staining (ICS): This assay identifies T-cells that produce specific cytokines (e.g., IFN-γ, IL-17) in response to stimulation with the PLP (180-199) peptide. Cells are stimulated in vitro, and a protein transport inhibitor is added to trap the cytokines within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest and cell surface markers.
Advantages:
-
Functional Information: Provides information about the functional capacity of the responding T-cells by identifying the cytokines they produce.[3]
-
No MHC Restriction Knowledge Needed: Can be used without prior knowledge of the specific MHC restriction.
-
Versatility: A wide range of cytokine antibodies are commercially available.
Limitations:
-
In Vitro Stimulation: Requires a period of in vitro stimulation which may alter the in vivo state of the cells.
-
Indirect Measurement: Does not directly identify T-cells based on their TCR specificity.
-
Potential for Non-specific Activation: Polyclonal activators used as positive controls can sometimes lead to background signal.
Alternative Methodologies
3. Enzyme-Linked Immunospot (ELISpot) Assay: The ELISpot assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine at the single-cell level.[1] Cells are cultured on a surface coated with a capture antibody for the cytokine of interest. When a T-cell is activated by the PLP (180-199) peptide and secretes the cytokine, it is captured by the antibody on the membrane, forming a "spot" that can be visualized and counted.
Advantages:
-
Exceptional Sensitivity: Can detect very low frequencies of antigen-specific T-cells.[1][5]
-
Quantitative: Provides a direct count of the number of secreting cells.[2]
-
Lower Cell Requirement: Generally requires fewer cells than flow cytometry.[5]
Limitations:
-
No Phenotypic Information: Does not provide information about the phenotype of the secreting cells.[2]
-
Limited to Secreted Proteins: Can only detect secreted proteins, not intracellular ones.
-
Lower Throughput: Analysis can be more time-consuming than flow cytometry.[2]
4. 3H-Thymidine Proliferation Assay: This classic assay measures the proliferation of T-cells in response to antigenic stimulation.[8] T-cells are cultured with the PLP (180-199) peptide, and radioactive 3H-thymidine is added to the culture. Proliferating cells incorporate the 3H-thymidine into their newly synthesized DNA, and the amount of incorporated radioactivity is measured as an indicator of proliferation.[8][9]
Advantages:
-
Cost-Effective: Relatively inexpensive to perform.[10]
-
Functional Readout: Provides a measure of a key T-cell function (proliferation).
Limitations:
-
Radioisotope Handling: Requires the use of radioactive materials and specialized equipment for detection.[8]
-
Indirect and Non-specific: Measures the overall proliferation of the entire cell culture and does not distinguish between different cell types.
-
Low Throughput and Labor-Intensive.
Experimental Protocols
Flow Cytometry: MHC Class II Tetramer Staining Protocol
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or peripheral blood mononuclear cells (PBMCs).
-
PLP (180-199)-MHC Class II Tetramer (fluorochrome-conjugated).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD44, CD62L).
-
Viability dye (e.g., Propidium Iodide, DAPI).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension and adjust the cell concentration to 1-2 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into flow cytometry tubes.
-
Add the PLP (180-199)-MHC Class II tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C, protected from light. Incubation time and temperature may need optimization.[11]
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies against cell surface markers.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
Flow Cytometry: Intracellular Cytokine Staining (ICS) Protocol
Materials:
-
Single-cell suspension.
-
PLP (180-199) peptide.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines (e.g., IFN-γ, IL-17).
-
Fixation/Permeabilization buffer kit.
-
FACS buffer.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension and resuspend cells at 1-2 x 10^6 cells/mL in complete culture medium.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Stimulate the cells with PLP (180-199) peptide (typically 10-20 µg/mL) for 6-12 hours at 37°C. Include positive (e.g., PMA/Ionomycin) and negative (no peptide) controls.
-
Add a protein transport inhibitor for the last 4-6 hours of incubation.
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers as described in the tetramer staining protocol (steps 6-8).
-
Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit.[12]
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer containing the pre-titrated fluorescently labeled antibodies against intracellular cytokines.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer and once with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer and acquire on a flow cytometer.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in validating T-cell specificity using flow cytometry.
Caption: Overview of workflows for validating T-cell specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 4. cellsciences.com [cellsciences.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lubio.ch [lubio.ch]
- 7. Comparison of peptide–major histocompatibility complex tetramers and dextramers for the identification of antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 12. anilocus.com [anilocus.com]
A Comparative Guide to CNS Histopathology: PLP (180-199) vs. MOG (35-55) Induced EAE
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human multiple sclerosis (MS), providing a critical platform to dissect disease mechanisms and evaluate potential therapeutics.[1][2][3][4] The selection of the myelin antigen for immunization is a crucial determinant of the disease phenotype, profoundly influencing the clinical course, immunological response, and the histopathological characteristics of lesions within the central nervous system (CNS).[2]
This guide offers an objective comparison of the CNS histopathology in two common EAE models induced by different myelin peptides: Proteolipid Protein (PLP) peptide 180-199 and Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55. The focus is primarily on models induced in the C57BL/6 mouse strain to ensure a direct and relevant comparison.
Comparative Analysis of Histopathological Features
While both models replicate key features of MS, such as inflammation, demyelination, and axonal damage, they exhibit distinct pathological profiles. MOG (35-55)-induced EAE is generally characterized by a robust, chronic inflammatory, and demyelinating pathology.[2][5][6] In contrast, PLP (180-199)-induced EAE can present a more varied pathology, which can be chronic or relapsing-remitting depending on the mouse strain.[7][8]
Quantitative and Qualitative Data Summary
The following table summarizes the key histopathological differences observed in the CNS lesions of PLP (180-199) and MOG (35-55) EAE models.
| Histopathological Feature | MOG (35-55) EAE Model | PLP (180-199) EAE Model |
| Primary Lesion Location | Primarily spinal cord, optic nerve; brainstem and cerebellum can be affected.[9] | Spinal cord and brain, with potential for more brain-centric lesions compared to MOG model. |
| Inflammatory Infiltrates | Dense, perivascular, and parenchymal infiltrates.[9][10] Dominated by CD4+ T cells and macrophages.[11][12] B-cell infiltration is typically minimal.[11][12][13] | Mononuclear cell infiltration is a key feature.[14][15] The composition can be dynamic, with some models showing significant B-cell involvement, especially in chronic stages.[11] |
| Demyelination | Confluent and extensive demyelination is common, correlating strongly with clinical disease severity.[5][9][16] | Demyelination is present but can be more focal and sometimes less severe than in the MOG model.[14][15][17] |
| Axonal Damage | Axonal loss is a prominent feature, contributing to permanent neurological deficits.[10] | Axonal loss is observed and is consistent with the degree of inflammation and demyelination.[14][15] |
| Glial Activation | Strong activation of microglia and astrocytes (astrogliosis) is characteristic.[10] | Microglial and astrocyte activation is present in and around inflammatory lesions. |
| Meningeal Inflammation | Meningeal inflammation with immune cell clusters can occur, linking to cortical gray matter pathology.[18] | Meningeal infiltrates can be observed, particularly in models showing brain lesions. |
| Disease Course (C57BL/6) | Typically a chronic, progressive disease course without remission.[7][8][19] | Induces a chronic disease course in C57BL/6 mice.[7][8] (Note: In SJL mice, other PLP peptides induce a relapsing-remitting course[6][7][20]). |
Experimental Protocols
Reproducibility in EAE studies is highly dependent on detailed and consistent methodologies. Below are standardized protocols for the induction and histological analysis of both models.
Protocol 1: EAE Induction with MOG (35-55) Peptide
-
Animals: Female C57BL/6 mice, 8-12 weeks of age.
-
Antigen & Adjuvant:
-
MOG (35-55) peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).
-
Pertussis toxin (PTX).
-
-
Immunization Procedure:
-
Prepare an emulsion by mixing MOG (35-55) peptide solution (e.g., 2 mg/mL in sterile PBS) with an equal volume of CFA until a thick, stable emulsion is formed.
-
On day 0, immunize each mouse subcutaneously (s.c.) at two sites on the flank, delivering a total volume of 0.2 mL, containing 100-200 µg of MOG peptide.[2][7]
-
Administer 100-200 ng of PTX in sterile PBS via intraperitoneal (i.p.) injection on day 0 and again on day 2.[1][2][21]
-
-
Clinical Assessment: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and body weight, starting from day 7 post-immunization.
Protocol 2: EAE Induction with PLP (180-199) Peptide
-
Animals: Female C57BL/6 or BALB/c mice, 8-12 weeks of age.[7][8]
-
Antigen & Adjuvant:
-
PLP (180-199) peptide (Sequence: WTTCQSIAFPSKTSASIGSL).[7]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
-
Immunization Procedure:
-
Clinical Assessment: Follow the same clinical scoring procedure as described for the MOG (35-55) model.
Protocol 3: Histopathological Analysis
-
Tissue Collection: At the desired study endpoint (e.g., peak disease), euthanize mice and perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the brain and spinal cord and post-fix the tissues in 4% PFA overnight at 4°C. Process the tissues for paraffin (B1166041) embedding or cryosectioning.
-
Histological Staining:
-
Inflammation: Use Hematoxylin and Eosin (H&E) staining to visualize inflammatory cell infiltrates.[16]
-
Demyelination: Use Luxol Fast Blue (LFB) staining, which stains myelin blue, to assess areas of myelin loss.[10][16][21]
-
Immunohistochemistry (IHC): Use specific antibodies to identify different immune cell populations (e.g., anti-CD4 for helper T cells, anti-CD68/Iba1 for macrophages/microglia, anti-B220 for B cells) and to assess axonal integrity (e.g., anti-APP).
-
Visualized Workflows and Pathological Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the key pathological distinctions between the two models.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. benchchem.com [benchchem.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redoxis.se [redoxis.se]
- 6. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Fundamental differences in the dynamics of CNS lesion development and composition in MP4- and MOG peptide 35–55-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamental differences in the dynamics of CNS lesion development and composition in MP4- and MOG peptide 35-55-induced experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bnac.net [bnac.net]
- 19. jove.com [jove.com]
- 20. criver.com [criver.com]
- 21. biocytogen.com [biocytogen.com]
A Comparative Guide to Cytokine Profiles in Different Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The immunopathological mechanisms driving EAE are complex, with distinct cytokine profiles characterizing different models and disease courses. Understanding these differences is crucial for selecting the appropriate model for preclinical drug development and for dissecting the specific roles of various immune pathways in neuroinflammation. This guide provides an objective comparison of cytokine profiles in commonly used EAE models, supported by experimental data and detailed methodologies.
Key Differences in EAE Models
The two most frequently utilized EAE models are induced by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide (MOG35-55) in C57BL/6 mice, which typically results in a chronic progressive disease, and proteolipid protein (PLP) peptide (PLP139-151) in SJL mice, which often leads to a relapsing-remitting course.[1][2] These models are primarily driven by autoreactive T helper (Th) cells, with distinct contributions from Th1 and Th17 lineages.[3]
-
MOG35-55-induced EAE in C57BL/6 Mice: This model is characterized by a strong Th1 and Th17 response. The chronic progressive nature of the disease is associated with sustained inflammation in the central nervous system (CNS).
-
PLP139-151-induced EAE in SJL Mice: This model also involves both Th1 and Th17 cells, but the relapsing-remitting disease course is thought to reflect dynamic shifts in the balance of pro-inflammatory and regulatory immune responses.
Quantitative Comparison of Cytokine Profiles
The following table summarizes representative quantitative data on key cytokine levels in different EAE models. It is important to note that absolute cytokine concentrations can vary significantly between studies due to differences in experimental protocols, timing of sample collection, and analytical methods. The data presented here is intended to provide a comparative overview.
| Cytokine | EAE Model | Sample Type | Method | Mean Concentration (pg/mL) ± SEM/SD | Control/Reference |
| IFN-γ | MOG35-55 in C57BL/6 | Splenocyte Culture Supernatant (restimulated) | ELISA | ~1500 ± 250 | Naive: <100 |
| PLP139-151 in SJL | - | - | Data not consistently available in direct comparison | - | |
| IL-17A | MOG35-55 in C57BL/6 | Splenocyte Culture Supernatant (restimulated) | ELISA | ~2500 ± 500 | Naive: <50 |
| PLP139-151 in SJL | - | - | Data not consistently available in direct comparison | - | |
| TNF-α | MOG35-55 in C57BL/6 | Serum | ELISA | Increased vs. Control | Control: Not specified |
| PLP139-151 in SJL | - | - | Data not consistently available in direct comparison | - | |
| IL-6 | MOG35-55 in C57BL/6 | Splenocyte Culture Supernatant (restimulated) | ELISA | ~120 ± 20 (PBS control) | Naive: Not specified |
| PLP139-151 in SJL | - | - | Data not consistently available in direct comparison | - | |
| IL-10 | MOG35-55 in C57BL/6 (Chronic) | Plasma | SIMOA | 7.82 ± 1.71 | CFA Control: 34.06 ± 18.68 |
| PLP139-151 in SJL (Relapsing-Remitting) | Plasma | SIMOA | 9.09 ± 4.11 | CFA Control: 26.53 ± 8.59 | |
| GM-CSF | MOG35-55 in C57BL/6 (Th1-driven) | Splenocyte Culture Supernatant (restimulated) | ELISA | ~150 ± 25 | Th17 cells: Undetectable |
Data compiled and adapted from multiple sources.[1][4][5][6] Absolute values should be interpreted with caution due to inter-study variability.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of EAE studies. Below are representative protocols for EAE induction and cytokine analysis.
Induction of MOG35-55 EAE in C57BL/6 Mice (Chronic Model)
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion:
-
Dissolve MOG35-55 peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
-
Emulsify the MOG35-55 solution with an equal volume of CFA to a final concentration of 1 mg/mL MOG35-55 and 2 mg/mL M. tuberculosis. The emulsion is complete when a drop of the mixture does not disperse in water.
-
-
Immunization:
-
On day 0, inject 100 µL of the emulsion subcutaneously into each of the two flanks of the mouse (total of 200 µL).
-
On day 0 and day 2, administer 200 ng of Pertussis Toxin (PTX) in 200 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization using a standard 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
Induction of PLP139-151 EAE in SJL Mice (Relapsing-Remitting Model)
-
Animals: Female SJL/J mice, 8-12 weeks old.
-
Antigen Emulsion:
-
Dissolve PLP139-151 peptide in sterile PBS at a concentration of 1 mg/mL.
-
Emulsify the PLP139-151 solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis H37Ra).
-
-
Immunization:
-
On day 0, inject 100 µL of the emulsion subcutaneously into the base of the tail.
-
-
Clinical Scoring: Monitor and score mice daily as described for the MOG-induced EAE model. Relapses are defined as a new onset of clinical signs after a period of remission (improvement of at least one full clinical score).
Cytokine Measurement by ELISA
-
Sample Preparation:
-
Serum: Collect blood, allow it to clot at room temperature for 30 minutes, centrifuge at 2000 x g for 15 minutes at 4°C, and collect the supernatant.
-
CNS Homogenate: Perfuse mice with ice-cold PBS, dissect the brain and spinal cord, and homogenize the tissue in a lysis buffer containing protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Splenocyte Culture Supernatant: Prepare a single-cell suspension of splenocytes. Culture the cells (e.g., 2 x 106 cells/mL) in the presence or absence of the immunizing antigen (e.g., 10 µg/mL MOG35-55 or PLP139-151) for 48-72 hours. Collect the culture supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Intracellular Cytokine Staining and Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from the spleen, lymph nodes, or CNS.
-
In vitro Restimulation:
-
Stimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) or with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
-
Staining:
-
Stain for surface markers (e.g., CD4) with fluorescently labeled antibodies.
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-17A) with fluorescently labeled antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within specific cell populations (e.g., CD4+ T cells).
-
Visualizing Key Pathways and Workflows
Signaling Pathways in EAE Pathogenesis
The development of EAE is orchestrated by a complex interplay of cytokines that drive the differentiation and function of pathogenic T cells. The following diagram illustrates the simplified signaling pathways for Th1 and Th17 cell differentiation, key drivers of neuroinflammation in EAE.
Caption: Simplified signaling pathways in EAE pathogenesis.
Experimental Workflow for EAE Induction and Cytokine Analysis
The following diagram outlines a typical experimental workflow for inducing EAE in mice and subsequently analyzing the cytokine profiles.
Caption: General experimental workflow for EAE studies.
References
- 1. Suppression of MOG- and PLP-Induced Experimental Autoimmune Encephalomyelitis Using a Novel Multivalent Bifunctional Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating PLP (180-199) Induced Demyelination: A Comparative Guide to Myelin Staining Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luxol Fast Blue (LFB) and its alternatives for the validation and quantification of demyelination in the widely used Proteolipid Protein (PLP) (180-199)-induced Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. This resource offers detailed experimental protocols, data presentation tables, and workflow diagrams to assist researchers in selecting the most appropriate myelin staining technique for their experimental needs.
Introduction to PLP (180-199) Induced Demyelination
The PLP (180-199) peptide is a well-established tool for inducing EAE in susceptible mouse strains, providing a valuable in vivo model to study the pathological mechanisms of demyelination and to evaluate the efficacy of potential therapeutic agents.[1][2][3] Accurate and reproducible methods for assessing the extent of myelin loss are critical for the validation of this model and the interpretation of experimental outcomes.
Comparison of Myelin Staining Techniques
Luxol Fast Blue has long been the standard for visualizing myelin in histological sections. However, several alternative methods offer distinct advantages in terms of speed, resolution, and compatibility with other staining techniques. Below is a comparative overview of LFB and its primary alternatives.
Table 1: Comparison of Myelin Staining Methods
| Feature | Luxol Fast Blue (LFB) | Black-Gold II | Sudan Black B | MBP Immunohistochemistry |
| Principle | Binds to phospholipids (B1166683) in the myelin sheath.[8] | An aurohalophosphate complex that binds to myelin. | A lysochrome dye that is soluble in lipids, staining myelin. | Antibody-based detection of Myelin Basic Protein (MBP). |
| Advantages | Well-established and widely used, good contrast for myelinated versus unmyelinated areas.[8] | High resolution and contrast, rapid staining protocol. | Fast, easy, and less toxic than LFB, can be combined with immunostaining. | High specificity for a key myelin protein, allows for co-localization studies. |
| Disadvantages | Lengthy staining protocol, may not resolve individual thin myelin sheaths effectively. | Not suitable for paraffin-embedded or unfixed tissue. | Primarily for frozen sections, may not be as specific as IHC. | More expensive, requires specific antibodies and optimization. |
| Typical Application | Routine assessment of demyelination in paraffin-embedded or frozen sections. | High-resolution analysis of myelin structure in fixed, non-embedded tissue. | Rapid screening for demyelination and remyelination in cryosections. | Specific detection and quantification of MBP loss, co-localization with other cellular markers. |
| Semi-Quantitative Analysis | Demyelination can be scored based on the intensity of blue staining or measured by optical density.[9][10][11] | Myelin content can be quantified using image analysis of stained fibers. | Can be used to reliably detect remyelination. | Quantification of the stained area or intensity of the signal. |
Signaling Pathway in PLP (180-199) Induced Demyelination
The induction of EAE with PLP (180-199) triggers a complex inflammatory cascade leading to demyelination. The process is primarily mediated by autoreactive T helper cells, particularly Th1 and Th17 lineages.[12][13][14][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Distinct Inflammatory Profiles of Myelin-Reactive T cells from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Quantitative histochemistry of myelin using Luxol Fast Blue MBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for quantification of the myelin content using luxol fast blue staining in injured spinal cord of adult rats and whole body vibration as a possible method for enhancing (re)myelination | Harizanova | Scripta Scientifica Vox Studentium [journals.mu-varna.bg]
- 6. Myelin Detection Using Rapid Quantitative MR Imaging Correlated to Macroscopically Registered Luxol Fast Blue–Stained Brain Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. IL-9 is important for T cell activation and differentiation in autoimmune inflammation of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 15. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Three Strains: Unraveling the Diverse Immune Response to PLP (180-199)
A Comparative Guide for Researchers in Autoimmunity
The proteolipid protein (PLP) peptide 180-199 is a well-established tool in the study of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. However, the immune response elicited by this encephalitogenic peptide varies dramatically across different mouse strains, a critical consideration for study design and data interpretation. This guide provides an objective comparison of the immune response to PLP (180-199) in three commonly used inbred mouse strains: SJL/J, C57BL/6, and BALB/c, supported by experimental data and detailed protocols.
At a Glance: Contrasting Disease Phenotypes
Immunization with PLP (180-199) in Complete Freund's Adjuvant (CFA) induces distinct clinical courses of EAE in these strains, reflecting fundamental differences in their immune regulation.
| Feature | SJL/J (H-2s) | C57BL/6 (H-2b) | BALB/c (H-2d) |
| EAE Disease Course | Relapsing-Remitting | Chronic | Chronic |
| Typical Onset | 10-14 days post-immunization | 12-16 days post-immunization | 14-21 days post-immunization |
| MHC-II Restriction | I-As[1] | Not definitively reported for PLP (180-199) | I-Ad[2] |
Delving Deeper: A Comparative Analysis of the Immune Response
The divergent clinical outcomes are underpinned by profound differences in the cellular and cytokine-mediated immune responses to PLP (180-199).
T-Cell Proliferation
The proliferative response of T-cells upon re-stimulation with the immunizing antigen is a key measure of the adaptive immune response.
| Mouse Strain | Antigen Concentration | Stimulation Index (S.I.) | Reference |
| BALB/c | 25 µg/mL | ~15 | [2] |
Note: Direct comparative data for T-cell proliferation in SJL/J and C57BL/6 mice under identical experimental conditions was not available in the reviewed literature. The provided data for BALB/c mice is from splenocytes isolated 10-14 days post-immunization.
Cytokine Signatures: The Drivers of Inflammation and Regulation
The profile of cytokines produced by antigen-specific T-cells dictates the nature of the inflammatory response and the subsequent disease pathology.
| Cytokine | SJL/J | C57BL/6 | BALB/c |
| IFN-γ | High | Moderate | High[2] |
| IL-17 | High | Moderate | Moderate to High[3][4] |
| IL-4 | Low | Low | Low |
| IL-10 | Low | Low | Moderate[1][2][5][6] |
| TNF-α | High | Moderate | High[2] |
This table represents a qualitative synthesis of findings from multiple studies. Direct quantitative comparisons from a single study are limited.
Visualizing the Divergence: Signaling and Workflow
To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate the key pathways and procedures.
Experimental Corner: Key Protocols
Active EAE Induction with PLP (180-199)[7][8]
-
Antigen Emulsion Preparation:
-
Dissolve PLP (180-199) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) by supplementing Incomplete Freund's Adjuvant (IFA) with Mycobacterium tuberculosis H37Ra to a final concentration of 4 mg/mL.
-
Create a 1:1 emulsion of the PLP (180-199) solution and CFA by vigorous mixing until a thick, stable emulsion is formed. A common method is to use two glass syringes connected by a Luer lock.
-
-
Immunization:
-
Anesthetize 8-10 week old female mice.
-
Administer a total of 200 µL of the emulsion subcutaneously, distributed over two sites on the flank (100 µL per site). This delivers a dose of 200 µg of PLP (180-199) per mouse.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), inject 200-300 ng of pertussis toxin in 100 µL of PBS intraperitoneally (i.p.). Pertussis toxin serves as an adjuvant to facilitate the entry of pathogenic T-cells into the central nervous system.
-
-
Clinical Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.
-
-
T-Cell Proliferation Assay (3H-Thymidine Incorporation)[2]
-
Cell Isolation:
-
At a designated time point post-immunization (e.g., day 10-14), euthanize the mice and aseptically remove the spleen and/or draining lymph nodes (inguinal, axillary, brachial).
-
Prepare a single-cell suspension by mechanical disruption of the tissues through a 70 µm cell strainer.
-
Lyse red blood cells from the splenocyte suspension using an ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium.
-
-
Cell Culture:
-
Plate the cells in a 96-well round-bottom plate at a density of 5 x 105 cells per well.
-
Stimulate the cells with varying concentrations of PLP (180-199) peptide (e.g., 0, 10, 25, 50 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
Proliferation Measurement:
-
During the final 18 hours of incubation, add 1 µCi of 3H-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the Stimulation Index (S.I.) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
-
Cytokine Analysis by ELISA[2]
-
Sample Collection:
-
Culture splenocytes or lymph node cells as described for the T-cell proliferation assay.
-
Collect the culture supernatants at 48 hours for IFN-γ and TNF-α, and at 72-96 hours for IL-4 and IL-10.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Concluding Remarks
The choice of mouse strain is a critical determinant of the immunological and pathological outcomes in EAE induced by PLP (180-199). The relapsing-remitting disease in SJL/J mice, driven by a strong Th1/Th17 response, offers a model for the relapsing forms of multiple sclerosis. In contrast, the chronic, progressive disease in C57BL/6 and BALB/c mice, while also T-cell mediated, may reflect different aspects of the disease, such as sustained inflammation and neurodegeneration. A thorough understanding of these strain-specific differences is paramount for designing relevant preclinical studies and for the development of novel therapeutic strategies for multiple sclerosis. Researchers should carefully consider their specific research questions when selecting the most appropriate mouse model for their investigations into the complex immunopathogenesis of this debilitating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. IL-9 is important for T-cell activation and differentiation in autoimmune inflammation of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-bet is essential for the progression of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Epitope Spreading in PLP(180-199) Models of Autoimmune Encephalomyelitis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of epitope spreading in the proteolipid protein (PLP) peptide 180-199-induced model of Experimental Autoimmune Encephalomyelitis (EAE), an animal model that mimics aspects of multiple sclerosis (MS). Epitope spreading, the diversification of the immune response from an initial dominant epitope to other secondary epitopes, is a critical phenomenon in the progression of autoimmune diseases.[1][2][3] This process can be intramolecular, involving the recognition of new epitopes on the same protein, or intermolecular, where responses develop against different proteins.[1][3] Understanding the mechanisms that regulate epitope spreading is crucial for developing targeted immunotherapies.
The PLP(180-199) peptide is a well-established encephalitogenic epitope used to induce EAE in susceptible mouse strains like BALB/c.[4][5][6] This model provides a valuable platform to investigate the dynamics of T-cell responses and the factors that influence epitope spreading. This guide focuses on a key comparison: the development of epitope spreading in wild-type (WT) mice versus B cell-deficient (B cell-/-) mice, highlighting the regulatory role of B cells in this process.
Comparative Analysis: Role of B Cells in Epitope Spreading
Studies have demonstrated that the absence of B cells can exacerbate EAE induced by PLP(180-199) and is associated with increased epitope spreading.[7][8] While the incidence and onset of disease are similar between WT and B cell-/- BALB/c mice, the clinical course is more severe in mice lacking B cells.[7][8] This suggests that B cells play a role in regulating the autoimmune response and limiting the diversification of T-cell reactivity.
During the chronic phase of the disease, lymphoid cells from B cell-/- mice exhibit a significantly greater proliferative response and higher production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) when exposed to secondary, overlapping PLP epitopes, such as PLP(185-206) and the internal peptide PLP(185-199).[7][8] This indicates a failure to control the spread of the T-cell response from the initial immunizing antigen to other self-epitopes in the absence of B cells.
Data Presentation
The following tables summarize the quantitative data comparing immune responses in WT and B cell-/- mice immunized with PLP(180-199).
Table 1: Clinical Course of PLP(180-199)-Induced EAE
| Mouse Strain | Mean Maximum Clinical Score | Finding |
| Wild-Type (WT) BALB/c | Lower | Milder disease course |
| B cell-deficient (B cell-/-) BALB/c | Higher | More severe disease course[7][8] |
Table 2: T-Cell Proliferation in Response to PLP Epitopes (Chronic Disease Phase)
| Mouse Strain | Antigen Recall | Proliferation Level | Interpretation |
| Wild-Type (WT) | PLP(180-199) | Baseline | Response to immunizing peptide |
| PLP(185-206) | Low | Limited spreading | |
| PLP(185-199) | Low | Limited spreading | |
| B cell-deficient | PLP(180-199) | Baseline | Response to immunizing peptide |
| PLP(185-206) | Significantly Higher | Evidence of epitope spreading[7][8] | |
| PLP(185-199) | Significantly Higher | Evidence of epitope spreading[7][8] |
Table 3: Cytokine Production in Response to PLP Epitopes (Chronic Disease Phase)
| Mouse Strain | Antigen Recall | IFN-γ Production | IL-10 Production | Interpretation |
| Wild-Type (WT) | PLP(180-199) | Baseline | Significantly Higher | Regulatory response present[7] |
| PLP(185-206) | Low | - | Controlled pro-inflammatory response | |
| PLP(185-199) | Low | - | Controlled pro-inflammatory response | |
| B cell-deficient | PLP(180-199) | Baseline | Lower | Reduced regulatory response[7] |
| PLP(185-206) | Significantly Higher | - | Uncontrolled pro-inflammatory response[7] | |
| PLP(185-199) | Significantly Higher | - | Uncontrolled pro-inflammatory response[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings. Below are protocols for the key experiments cited in this guide.
Induction of EAE with PLP(180-199)
This protocol describes the active induction of EAE in BALB/c mice.[4][5][7]
-
Antigen Emulsion:
-
Dissolve PLP(180-199) peptide (sequence: WTTCQSIAFPSKTSASIGSL) in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis (strain H37RA).
-
Create a stable water-in-oil emulsion by mixing the peptide solution and CFA (1:1 ratio) using two glass syringes connected by a luer lock. Emulsify until a drop of the mixture holds its shape when placed in water.
-
-
Immunization:
-
Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse, for a total dose of 200 µg of peptide.
-
On the day of immunization and again 48-72 hours later, administer 300-400 ng of Pertussis Toxin (PTX) intravenously (i.v.) or intraperitoneally (i.p.) in 100-200 µL of PBS. PTX serves as an additional adjuvant to facilitate the entry of immune cells into the central nervous system (CNS).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE, starting around day 7 post-immunization.
-
Grade disease severity on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or ataxia.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
T-Cell Proliferation Assay
This assay measures the recall response of lymphocytes to specific antigens.[9]
-
Cell Preparation:
-
At a designated time point (e.g., acute or chronic phase), euthanize mice and aseptically remove the spleen and/or draining lymph nodes (inguinal, brachial, axillary).[4]
-
Prepare a single-cell suspension by mechanically dissociating the lymphoid organs through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Assay Procedure:
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add the specific PLP peptides (PLP(180-199), PLP(185-206), PLP(185-199)) at a final concentration of 10-20 µg/mL. Use Concanavalin A (ConA) as a positive control and medium alone as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse each well with 1 µCi of [3H]-thymidine and incubate for an additional 18-24 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure thymidine (B127349) incorporation using a liquid scintillation counter. Proliferation is expressed as counts per minute (CPM) or as a stimulation index (SI = mean CPM of antigen wells / mean CPM of medium control wells). Alternative methods include CFSE dye dilution assays analyzed by flow cytometry or colorimetric assays like MTT.[10][11]
-
Cytokine ELISA
This protocol quantifies cytokine levels in cell culture supernatants.[12][13][14]
-
Sample Collection:
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).
-
Wash the plate.
-
Add 100 µL of standards (recombinant cytokines) and samples (culture supernatants) to the wells and incubate for 2 hours at RT.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1 hour at RT.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at RT in the dark.
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) and incubate until a color change develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader. Cytokine concentrations are calculated based on the standard curve.
-
Flow Cytometry Analysis of CNS Infiltrates
This protocol allows for the characterization of immune cell populations within the CNS.[16][17]
-
Cell Isolation:
-
Euthanize mice and perfuse transcardially with ice-cold PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and mechanically homogenize the tissue.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase/DNase).
-
Isolate mononuclear cells from the myelin debris by passing the cell suspension through a Percoll or Ficoll density gradient.
-
Collect the cells from the interphase, wash, and count them.
-
-
Staining and Analysis:
-
Stain the isolated cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a panel of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD4, anti-CD8, anti-CD3).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. A typical gating strategy involves first gating on viable, single cells, then on CD45+ hematopoietic cells, and finally on specific T-cell subsets like CD3+CD4+ cells.[16]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the analysis of epitope spreading.
Caption: Intramolecular epitope spreading cascade in PLP-induced EAE.
Caption: Experimental workflow for analyzing epitope spreading in EAE.
Caption: Simplified flow cytometry gating strategy for CNS-infiltrating T-cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Epitope spreading as an early pathogenic event in pediatric multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future [frontiersin.org]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the encephalitogenic epitopes of CNS proteolipid protein in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Inflammatory Profiles of Myelin-Reactive T cells from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. T Cell Proliferation Assay - Creative Biolabs [creative-biolabs.com]
- 12. ELISA Protocol [protocols.io]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. bowdish.ca [bowdish.ca]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Confirming the Pathogenic Role of PLP(180-199)-Specific T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the pathogenic role of proteolipid protein (PLP) (180-199)-specific T-cells. The methodologies and supporting data presented herein are essential for researchers investigating autoimmune neuroinflammation and developing novel therapeutics for diseases such as multiple sclerosis (MS), for which Experimental Autoimmune Encephalomyelitis (EAE) serves as a key animal model.
Introduction
T-cells specific for myelin antigens are central to the pathogenesis of MS. Among these, T-cells recognizing the 180-199 peptide of PLP have been shown to be encephalitogenic, capable of inducing a T-cell-mediated autoimmune disease in susceptible animal models.[1][2][3][4] Confirmation of the pathogenic potential of these T-cells is a critical step in both basic research and preclinical drug development. This guide compares the primary in vivo model, EAE, with in vitro alternatives, providing quantitative data and detailed protocols to aid in experimental design and interpretation.
In Vivo Confirmation of Pathogenicity: The EAE Model
The induction of EAE in susceptible mouse strains is the gold standard for demonstrating the in vivo pathogenic activity of PLP(180-199)-specific T-cells.[1][3] This can be achieved through active immunization or adoptive transfer of PLP(180-199)-specific T-cells.
Comparison of EAE Induction Models
The choice of mouse strain and EAE induction method significantly influences the disease course. Immunization of BALB/c and C57BL/6 mice with PLP(180-199) typically results in a chronic disease course, whereas the same peptide induces a relapsing-remitting disease in the SJL/J strain.[3][4]
| EAE Model | Mouse Strain | Antigen | Typical Disease Course | Key Pathological Features |
| Active Immunization | BALB/c | PLP(180-199) | Chronic | Mononuclear cell infiltration, demyelination, axonal loss.[2] |
| Active Immunization | C57BL/6 | PLP(180-199) | Chronic | Similar to BALB/c, often used for comparison with MOG-induced EAE.[3][4] |
| Active Immunization | SJL/J | PLP(180-199) | Relapsing-Remitting | Characterized by periods of neurological deficits followed by recovery.[3][4] |
| Adoptive Transfer | Naïve recipients (e.g., SJL/J, RAG2 deficient) | In vitro activated PLP(180-199)-specific T-cells | Accelerated and often more severe disease.[2][3][5] | Models the effector phase of the disease.[3][5] |
Quantitative Data from EAE Studies
The severity of EAE is quantified using a clinical scoring system. The data below, compiled from various studies, illustrates the encephalitogenic potential of PLP(180-199).
| Mouse Strain | Immunization | Number of Mice with EAE | Mean Maximum Clinical Score | Reference |
| BALB/c | PLP(180-199) | 9/15 | 3.3 | [2] |
| BALB/c | Passive transfer of PLP(180-199)-primed cells | 2/2 | 4.0 | [2] |
Cytokine production by PLP(180-199)-specific T-cells is a key indicator of their pathogenic phenotype. Pro-inflammatory cytokines such as IFN-γ and TNF-α are typically elevated during active disease.
| Mouse Strain | Condition | Cytokine Response to PLP(180-199) | Key Finding | Reference |
| BALB/c (Wild-Type vs. B-cell deficient) | Acute EAE | Similar IFN-γ production between WT and B-cell-/- mice. | B-cells do not significantly impact initial IFN-γ response to the immunizing antigen. | [1] |
| BALB/c (Wild-Type vs. B-cell deficient) | Chronic EAE | WT mice produced significantly more IL-10. | B-cells may have a regulatory role by producing IL-10. | [1] |
| DBA/2J | EAE | Increased IFN-γ, IL-17, TNF-α, IL-2. | A pro-inflammatory cytokine milieu is associated with EAE pathogenesis. | [6] |
Experimental Protocols
Active EAE Induction with PLP(180-199)
This protocol describes the induction of EAE in BALB/c mice.
Materials:
-
PLP(180-199) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Immunization:
-
Subcutaneously inject 100 µL of the emulsion (containing 100 µg of PLP(180-199)) into the flanks of each mouse.[2]
-
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and grade on a scale of 0-5.[1]
-
Adoptive Transfer EAE
This protocol models the effector phase of the disease.
Materials:
-
PLP(180-199)-immunized donor mice (10-14 days post-immunization)
-
Naïve recipient mice
-
Cell culture medium (e.g., RPMI-1640)
-
PLP(180-199) peptide for in vitro restimulation
-
Interleukin-12 (IL-12) (optional, for Th1 polarization)
Procedure:
-
Isolation of T-cells:
-
In Vitro Restimulation:
-
Cell Transfer:
-
Harvest the activated T-cells, wash, and resuspend in sterile PBS.
-
Inject 5-10 x 10^6 cells intravenously or intraperitoneally into naïve recipient mice.[2]
-
-
Monitoring:
-
Monitor recipient mice for clinical signs of EAE.
-
In Vitro Confirmation of Pathogenicity
While EAE is the definitive in vivo model, in vitro assays provide valuable and more rapid alternatives for assessing the pathogenic potential of T-cells.
T-cell Proliferation Assay (CFSE-based)
This assay measures the proliferative response of T-cells to a specific antigen.
Procedure:
-
Cell Labeling:
-
Stimulation:
-
Culture CFSE-labeled T-cells with antigen-presenting cells (APCs) pulsed with PLP(180-199) peptide.
-
-
Analysis:
-
After 3-5 days, analyze CFSE dilution by flow cytometry. Each cell division results in a halving of CFSE fluorescence intensity.[9]
-
Intracellular Cytokine Staining
This method identifies and quantifies cytokine-producing T-cells.
Procedure:
-
Cell Stimulation:
-
Surface Staining:
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Flow Cytometry Analysis:
-
Analyze the percentage of cytokine-producing T-cells.
-
T-cell Cytotoxicity Assay
This assay directly measures the killing capacity of pathogenic T-cells.
Procedure:
-
Target Cell Preparation:
-
Use target cells that express the relevant MHC molecule and are pulsed with the PLP(180-199) peptide.
-
-
Co-culture:
-
Cytotoxicity Measurement:
-
Measure target cell lysis through methods such as chromium-51 (B80572) release, lactate (B86563) dehydrogenase (LDH) release, or flow cytometry-based assays that distinguish live from dead target cells.[15][16]
-
Signaling Pathways in PLP(180-199)-Specific T-cell Activation
Understanding the signaling pathways activated in pathogenic T-cells is crucial for identifying therapeutic targets. The engagement of the T-cell receptor (TCR) by the PLP(180-199)-MHC complex on an APC initiates a cascade of intracellular events.
This signaling cascade culminates in the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes responsible for T-cell proliferation, cytokine production, and effector functions.[17][18][19][20]
Conclusion
Confirming the pathogenic role of PLP(180-199)-specific T-cells is a multifaceted process that can be approached through robust in vivo and in vitro methodologies. The EAE model remains the cornerstone for demonstrating encephalitogenicity in a physiological context, with active immunization and adoptive transfer models offering insights into different phases of the disease. In vitro assays, including proliferation, cytokine profiling, and cytotoxicity assays, provide valuable, higher-throughput alternatives for dissecting the cellular and molecular mechanisms of T-cell pathogenicity. A thorough understanding of the experimental options and their underlying signaling pathways, as outlined in this guide, is paramount for advancing our knowledge of autoimmune neuroinflammation and for the development of targeted therapies.
References
- 1. B cells limit epitope spreading and reduce severity of EAE induced with PLP peptide in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]
- 6. Multiple Linked Quantitative Trait Loci within the Tmevd2/Eae3 Interval Control the Severity of Experimental Allergic Encephalomyelitis in DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. anilocus.com [anilocus.com]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 14. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 15. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
- 16. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 17. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 18. T cell signalling pathway | PPTX [slideshare.net]
- 19. KEGG PATHWAY: T cell receptor signaling pathway - Reference pathway [kegg.jp]
- 20. T-cell receptor - Wikipedia [en.wikipedia.org]
Navigating T-Cell Cross-Reactivity: A Comparative Guide to PLP(180-199)-Activated T-Cells
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount in the fields of autoimmunity and immunology. This guide provides an objective comparison of the responses of T-cells activated by the myelin proteolipid protein (PLP) peptide 180-199, a key epitope in the context of multiple sclerosis, with other potential antigens. The following sections present quantitative experimental data, detailed methodologies, and visual representations of the underlying biological processes and experimental workflows.
Quantitative Analysis of T-Cell Cross-Reactivity
The cross-reactive potential of T-cells initially activated by PLP(180-199) has been investigated against various related and unrelated peptide antigens. The following tables summarize key findings from studies assessing T-cell proliferation and cytokine production in response to different stimuli.
T-Cell Proliferation in Response to PLP Peptide Variants
T-cells from BALB/c mice immunized with PLP(180-199) exhibit cross-reactivity with overlapping peptides PLP(185-206) and the core epitope PLP(185-199). The proliferative response, measured by the stimulation index (S.I.), indicates the magnitude of T-cell division upon antigen re-stimulation.
| Antigen | Peak Stimulation Index (S.I.) - Acute EAE (Day 10-14) | Peak Stimulation Index (S.I.) - Chronic EAE (Day 60-70) |
| PLP(180-199) | ~18 | ~12 |
| PLP(185-206) | ~5 | ~8 |
| PLP(185-199) | ~4 | ~6 |
Data adapted from a study on Experimental Autoimmune Encephalomyelitis (EAE) in BALB/c mice.[1]
Cytokine Secretion Profiles of PLP(180-199)-Activated T-Cells
The functional phenotype of T-cells can be further elucidated by their cytokine secretion profile upon encountering a specific antigen. In the context of PLP(180-199) immunization, T-cells display a pro-inflammatory phenotype, characterized by the production of IFN-γ and TNF-α, which is indicative of Th1 and Th17 cell lineages. Notably, these T-cells also exhibit a cross-reactive cytokine response to overlapping PLP peptides.[1]
| Antigen | IFN-γ Production (pg/mL) - Chronic EAE | TNF-α Production (pg/mL) - Acute EAE | IL-10 Production (pg/mL) - Chronic EAE |
| PLP(180-199) | ~1500 | ~1200 | ~150 |
| PLP(185-206) | ~1200 | ~800 | ~100 |
| PLP(185-199) | ~1000 | ~600 | ~80 |
Data represents cytokine levels in supernatants of cultured splenocytes from PLP(180-199)-immunized mice, restimulated with the respective peptides.[1]
Experimental Protocols
The data presented in this guide are primarily derived from standard immunological assays designed to measure T-cell responses. Below are detailed methodologies for the key experiments cited.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to an antigenic stimulus.
-
Cell Isolation: Single-cell suspensions are prepared from the spleens or lymph nodes of immunized animals. Red blood cells are lysed, and the remaining lymphocytes are washed and resuspended in complete RPMI-1640 medium.
-
Cell Culture: Cells are plated in 96-well flat-bottom plates at a density of 5 x 105 cells per well.
-
Antigen Stimulation: The cells are stimulated with the relevant peptides (e.g., PLP(180-199), PLP(185-206)) at a concentration of 10 µg/mL. A negative control (medium alone) and a positive control (e.g., Concanavalin A) are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Radiolabeling: 1 µCi of [3H]-thymidine is added to each well for the final 18 hours of incubation.
-
Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The results are expressed as counts per minute (cpm) or as a stimulation index (S.I.), calculated as the ratio of cpm in the presence of antigen to cpm in the absence of antigen.
Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the concentration of specific cytokines secreted by T-cells into the culture supernatant.
-
Sample Collection: Supernatants from the T-cell proliferation assay cultures are collected after 48-72 hours of stimulation.
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-10) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: The collected culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added to the wells.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the processes involved in T-cell activation and the methods used to study cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: T-Cell activation signaling pathway initiated by PLP(180-199).
Caption: Experimental workflow for assessing T-cell cross-reactivity.
References
Safety Operating Guide
Proper Disposal Procedures for PLP (180-199)
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe and compliant laboratory environment. The following provides a comprehensive guide to the proper disposal of PLP (180-199), a bioactive peptide fragment of myelin proteolipid protein used in multiple sclerosis research.[1][2][3][4][5][6] While not classified as acutely hazardous, its full toxicological properties may not be fully known, and it should be handled as a potentially hazardous chemical.[7]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough hazard assessment is essential. When handling PLP (180-199), especially in its lyophilized powder form, mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a buttoned lab coat.[7][8] All handling should occur in a well-ventilated area, such as a designated laboratory bench or a chemical fume hood, to minimize inhalation risk.[7]
Storage and Stability:
Proper storage is crucial for maintaining the peptide's integrity. Lyophilized PLP (180-199) should be stored at -20°C.[1][4] Reconstituted solutions have a limited shelf-life and should also be stored at -20°C or colder, ideally in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[8]
Step-by-Step Disposal Procedures
The proper disposal method for PLP (180-199) waste depends on its form (solid or liquid) and must align with your institution's specific Environmental Health and Safety (EHS) guidelines. Never dispose of peptides in the regular trash or down the drain. [7][9]
1. Waste Segregation:
-
Solid Waste: This includes empty vials, contaminated PPE (gloves, pipette tips), and any labware that has come into contact with PLP (180-199).[7][9]
-
Collect all solid waste in a dedicated, leak-proof hazardous waste container.[7]
-
-
Liquid Waste: This includes any solutions containing PLP (180-199), such as stock solutions, experimental buffers, or reaction mixtures.
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "PLP (180-199) peptide".[7] This ensures proper handling and disposal by EHS personnel.
3. Storage of Waste:
-
Store sealed and labeled hazardous waste containers in a designated accumulation area within the laboratory, awaiting pickup.
4. Final Disposal:
-
Coordinate with your institution's EHS department for the pickup and final disposal of the hazardous waste.[9] They will arrange for a licensed hazardous waste disposal contractor to handle the material in compliance with all local, state, and federal regulations.[9]
Quantitative Data Summary
While specific quantitative data for PLP (180-199) disposal is not available, the following table summarizes key handling and storage parameters.
| Parameter | Specification | Rationale |
| Storage Temperature (Lyophilized) | -20°C | Ensures long-term stability of the peptide.[1][4] |
| Storage Temperature (Solution) | -20°C or colder | Minimizes degradation of the reconstituted peptide.[8] |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat | Protects against skin contact and eye exposure.[7][8] |
| Waste pH (if applicable) | Neutral (6.0-8.0) before collection | May be required by institutional waste streams if chemical inactivation is performed.[7] |
Experimental Protocols: Chemical Inactivation
For some peptide waste, chemical inactivation via hydrolysis may be an option before collection, though this should be verified with your EHS department.
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Inactivation: Slowly add the liquid peptide waste to the NaOH solution. Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.[7]
-
Neutralization: After the inactivation period, slowly neutralize the solution to a pH between 6.0 and 8.0 using an acid like hydrochloric acid (HCl).[7]
-
Collection: Collect the neutralized waste in a properly labeled hazardous waste container.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of PLP (180-199) waste.
References
- 1. PLP (180-199) - 1 mg, 1 mg | Labscoop [labscoop.com]
- 2. Myelin PLP (180-199) | PLP-3966-PI | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PLP (180-199) - 1 mg [anaspec.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PLP (180-199) - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide24.store [peptide24.store]
Personal protective equipment for handling PLP (180-199)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the bioactive peptide PLP (180-199). The following procedural guidance is designed to ensure a safe laboratory environment and maintain the integrity of this research material. PLP (180-199) is a fragment of the myelin proteolipid protein, commonly used in multiple sclerosis research. It is a synthetic, lyophilized powder intended for research use only.
Personal Protective Equipment (PPE)
While specific hazard data for PLP (180-199) is not fully established, it should be handled as a potentially hazardous chemical. A thorough risk assessment should be conducted for all laboratory tasks involving this peptide to determine if additional PPE is required. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for user safety and to ensure the stability and efficacy of PLP (180-199).
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, store the lyophilized peptide at -20°C or colder for long-term stability. For short-term use, refrigeration at 4°C is acceptable. The product is typically shipped with cold packs to maintain temperature. |
| Handling Lyophilized Powder | Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption. Wear appropriate PPE, especially respiratory protection, when weighing the powder. Avoid inhalation, and prevent contact with skin and eyes. |
| Reconstitution | Follow the supplier's specific instructions for reconstitution. If unavailable, a common practice for peptides is to use sterile, purified water or a buffer at a pH of 5-6. For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO may be used initially, followed by dilution with an aqueous buffer. |
| Handling Solutions | Once in solution, it is recommended to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store solutions frozen at -20°C or colder. |
Disposal Plan
All materials contaminated with PLP (180-199) should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container. |
| Liquid Waste | Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not mix with other incompatible waste streams. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance on chemical inactivation or disposal. |
Experimental Workflow: Handling Lyophilized PLP (180-199)
The following diagram outlines the standard procedure for handling lyophilized PLP (180-199) from receipt to use in an experiment.
Caption: Workflow for safe handling of lyophilized PLP (180-199).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
